RG7167
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RG7167; RG 7167; RG-7167; CIF |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of RG7167
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RG7167, also known as CH4987655 and RO-4987655, is a potent, orally bioavailable, and highly selective small-molecule inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway. Developed by Chugai Pharmaceutical and Roche, this compound demonstrated significant antitumor activity in preclinical models by inhibiting the MAPK pathway, which is frequently dysregulated in human cancers. Despite promising early-stage results, the clinical development of this compound was discontinued in 2014 after Phase I trials. This guide provides a comprehensive technical overview of the core mechanism of action of this compound, detailing its molecular target, effects on cellular signaling, and the experimental methodologies used to elucidate its function.
Molecular Target and Binding Mechanism
This compound is an ATP-noncompetitive, allosteric inhibitor of MEK1/2.[1] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, this compound binds to a distinct allosteric site adjacent to the ATP pocket. This allosteric binding locks the MEK1/2 enzyme in an inactive conformation, preventing its phosphorylation and subsequent activation by upstream kinases such as RAF. This mode of inhibition confers high selectivity for MEK1/2 over other kinases.
The MAPK Signaling Pathway and this compound's Point of Intervention
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[2] In many cancers, mutations in genes such as BRAF and KRAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth.
This compound directly targets MEK1 and MEK2, the central kinases in this cascade. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of their sole known substrates, ERK1 and ERK2 (also known as p44/42 MAPK). The inhibition of ERK1/2 phosphorylation is a key biomarker of this compound's activity.
Below is a diagram illustrating the MAPK signaling pathway and the point of intervention by this compound.
References
RG7167: A Comprehensive Technical Guide to a Selective Dual RAF/MEK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RG7167, also known as CH5126766, RO5126766, and VS-6766, is a potent and selective, orally bioavailable small molecule inhibitor that uniquely targets both the RAF and MEK kinases in the MAPK signaling pathway.[1] This dual inhibitory action prevents the feedback reactivation of RAF often observed with MEK-only inhibitors, leading to a more sustained and profound inhibition of ERK signaling. Preclinical and clinical studies have demonstrated its anti-tumor activity in various cancer models, particularly those harboring RAS and RAF mutations. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization.
Introduction
The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[2] Aberrant activation of this pathway, frequently driven by mutations in RAS or RAF genes, is a hallmark of many human cancers.[2] While inhibitors targeting individual components of this pathway, such as BRAF and MEK, have shown clinical efficacy, their effectiveness can be limited by intrinsic and acquired resistance mechanisms, often involving feedback reactivation of the pathway.
This compound was developed as a first-in-class dual RAF/MEK inhibitor to overcome this limitation.[1] By simultaneously targeting both RAF and MEK, this compound offers the potential for more durable pathway inhibition and improved anti-tumor responses.
Chemical Properties
-
IUPAC Name: N-(3-fluoro-4-{[4-methyl-7-(2-pyrimidinyloxy)-2H-chromen-2-on-3-yl]methyl}-2-pyridyl)-N'-methylsulfamide
-
Synonyms: CH5126766, RO5126766, VS-6766, Avutometinib
-
Chemical Formula: C₂₁H₁₈FN₅O₅S
Mechanism of Action
This compound exerts its anti-tumor effects through the dual inhibition of RAF and MEK kinases in the MAPK signaling pathway.[1] Unlike conventional MEK inhibitors, this compound not only inhibits the kinase activity of MEK but also allosterically prevents the phosphorylation and activation of MEK by RAF.[3] This unique "clamp" mechanism effectively shuts down the signaling cascade, leading to decreased phosphorylation of ERK, the final kinase in the cascade, and subsequent inhibition of cell proliferation and induction of apoptosis.[1]
The dual-targeting strategy of this compound is particularly effective in preventing the feedback reactivation of CRAF that can occur with MEK-only inhibitors, especially in RAS-mutant cancer cells.[4] This sustained inhibition of the MAPK pathway makes this compound a promising therapeutic agent for tumors with activating mutations in the RAS/RAF pathway.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF\n(A-RAF, B-RAF, C-RAF)", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"]; RG7167_RAF [label="this compound", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RG7167_MEK [label="this compound", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> RAS [label="Activation"]; RAS -> RAF [label="Activation"]; RAF -> MEK [label="Phosphorylation"]; MEK -> ERK [label="Phosphorylation"]; ERK -> Transcription [label="Activation"]; Transcription -> Proliferation;
// Inhibition Edges RG7167_RAF -> RAF [arrowhead=tee, color="#EA4335", penwidth=2, label="Inhibition"]; RG7167_MEK -> MEK [arrowhead=tee, color="#EA4335", penwidth=2, label="Inhibition"]; } .dot Figure 1: this compound dual inhibition of the MAPK pathway.
Data Presentation
In Vitro Kinase and Cell Line Activity
This compound demonstrates potent inhibitory activity against its primary targets, MEK1 and RAF kinases, and exhibits strong anti-proliferative effects in various cancer cell lines harboring RAS and RAF mutations.
| Target/Cell Line | IC₅₀ (nM) | Mutation Status | Reference |
| Kinases | |||
| MEK1 | 160 | - | [1] |
| B-RAF | 19 | Wild-Type | [1] |
| C-RAF | 56 | Wild-Type | [1] |
| B-RAF V600E | 8.2 | V600E | [1] |
| Cancer Cell Lines | |||
| SK-MEL-28 | 65 | B-RAF V600E | [1] |
| SK-MEL-2 | 28 | N-RAS Q61R | [1] |
| HCT116 | 277 | K-RAS G13D | [1] |
| MIAPaCa-2 | 40 | K-RAS G12C | [4] |
| SW480 | 46 | K-RAS G12V | [4] |
| PC3 | >1000 | PTEN null | [4] |
Table 1: In Vitro Inhibitory Activity of this compound.
Kinase Selectivity
This compound has been profiled against a broad panel of kinases and has demonstrated high selectivity for its intended targets. In a KINOMEscan panel of 256 kinases, at a concentration of 10 µM, this compound showed significant binding only to CRAF (82% inhibition) and BRAF (89% inhibition), with no significant interaction with the other 254 kinases.[3]
In Vivo Efficacy
Oral administration of this compound has been shown to induce tumor regression in preclinical xenograft models.
| Xenograft Model | Dosing | Outcome | Reference |
| HCT116 (colorectal) | 25 mg/kg, p.o. | Tumor regression | [1] |
| SK-MEL-2 (melanoma) | Not specified | Tumor growth suppression | [4] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound.
Clinical Trial Data (Phase I)
A Phase I dose-escalation study (NCT02407509) evaluated intermittent dosing schedules of this compound in patients with RAS/RAF-mutant solid tumors and multiple myeloma.[5][6]
| Parameter | Value | Reference |
| Recommended Phase II Dose | 4 mg, twice weekly | [5] |
| Objective Response Rate (ORR) | 26.9% (7 of 26 evaluable patients) in the basket expansion cohort | [5] |
| Common Adverse Events (Grade 3-4) | Rash (18%), pruritus (7%) | [6] |
| Pharmacokinetics | Long half-life supporting intermittent dosing | Not specified in detail |
Table 3: Summary of Phase I Clinical Trial Results for this compound.
Experimental Protocols
Western Blotting for Phospho-ERK (pERK) Analysis
This protocol describes the detection of phosphorylated ERK (pERK) in cell lysates following treatment with this compound, a key pharmacodynamic biomarker of MEK inhibition.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pERK overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes with TBST, add ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Cell Proliferation (WST-8) Assay
This assay is used to determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
WST-8 (e.g., Cell Counting Kit-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
WST-8 Reagent Addition: Add 10 µL of WST-8 reagent to each well.
-
Final Incubation: Incubate the plates for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Conclusion
This compound is a highly selective, dual RAF/MEK inhibitor with a unique mechanism of action that leads to sustained inhibition of the MAPK signaling pathway. Its potent anti-tumor activity in preclinical models and encouraging preliminary results in clinical trials, particularly in RAS-mutant cancers, highlight its potential as a valuable therapeutic agent. The detailed data and protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working on MAPK pathway inhibitors and targeted cancer therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various cancer types.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dual RAF/MEK Inhibitor CH5126766/RO5126766 May Be a Potential Therapy for RAS-Mutated Tumor Cells | PLOS One [journals.plos.org]
- 5. Phase I Trial of VS-6766 Alone and in Combination With Everolimus [clin.larvol.com]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
RG7167: A Technical Guide for Researchers
An In-depth Overview of the MEK Inhibitor RG7167 (CH4987655/RO4987655)
Introduction
This compound, also known as CH4987655 and RO4987655, is a potent, orally bioavailable, and highly selective allosteric inhibitor of Mitogen-activated protein kinase kinase (MEK) 1 and 2. Developed by Chugai Pharmaceutical and Roche, this compound was investigated for the treatment of solid tumors.[1] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a critical therapeutic target in various cancers where this pathway is constitutively activated. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Chemical Structure and Properties
This compound is a synthetic organic small molecule belonging to the benzamide class of compounds.[1][2] Its chemical structure is characterized by a unique 3-oxo-oxazinane ring.[3]
| Property | Value | Source |
| IUPAC Name | 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)-5-[(tetrahydro-3-oxo-2H-1,2-oxazin-2-yl)methyl]-benzamide | [4] |
| SMILES | FC(C(F)=C(NC1=CC=C(I)C=C1F)C(C(NOCCO)=O)=C2)=C2CN3C(CCCO3)=O | [5] |
| CAS Number | 874101-00-5 | [3][4] |
| Molecular Formula | C20H19F3IN3O5 | [4][5] |
| Molecular Weight | 565.28 g/mol | [4][5] |
| Solubility | Soluble in DMSO (≥ 40 mg/mL) | [4][5] |
Mechanism of Action and Signaling Pathway
This compound is a non-ATP-competitive, allosteric inhibitor of MEK1 and MEK2.[6] By binding to a pocket adjacent to the ATP-binding site, it prevents the conformational changes required for MEK activation, thereby inhibiting the phosphorylation of its downstream targets, ERK1 and ERK2.[7] The inhibition of ERK phosphorylation blocks the signal transduction cascade that promotes cell proliferation, differentiation, and survival.[8]
Preclinical Data
This compound has demonstrated potent anti-proliferative and antitumor activity in a range of preclinical models.
In Vitro Activity
| Parameter | Value | Cell Line(s) | Source |
| MEK1/2 IC50 | 5.2 nM | - | [5][6] |
| Cell Proliferation IC50 | 1-10 nM | COLO205, HT29, QG56, MIA PaCa-2 | [4] |
| NCI-H2122 Proliferation IC50 | 6.5 nM | NCI-H2122 | [5] |
In Vivo Antitumor Efficacy
Single-agent oral administration of this compound resulted in complete tumor regression in various xenograft models.[6] In NCI-H2122 xenografts, this compound treatment led to significant tumor growth inhibition.[5]
| Dose | Tumor Growth Inhibition (Day 3) | Xenograft Model | Source |
| 1.0 mg/kg | 119% | NCI-H2122 | [5] |
| 2.5 mg/kg | 145% | NCI-H2122 | [5] |
| 5.0 mg/kg | 150% | NCI-H2122 | [5] |
Clinical Data
This compound has been evaluated in Phase I clinical trials in healthy volunteers and patients with advanced solid tumors.
Pharmacokinetics in Healthy Volunteers (Single Oral Dose)
| Parameter | 0.5 mg | 1 mg | 2 mg | 3 mg | 4 mg | Source |
| tmax (h) | ~1 | ~1 | ~1 | ~1 | ~1 | [6] |
| t1/2 (h) | ~25 | ~25 | ~25 | ~25 | ~25 | [6] |
| Cmax (ng/mL) | - | - | - | - | - | [6] |
| AUC (ng*h/mL) | - | - | - | - | - | [6] |
| Intersubject Variability (Cmax) | 9-23% | 9-23% | 9-23% | 9-23% | 9-23% | [6] |
| Intersubject Variability (AUC) | 14-25% | 14-25% | 14-25% | 14-25% | 14-25% | [6] |
Phase I Study in Advanced Solid Tumors (NCT00817518)
-
Maximum Tolerated Dose (MTD): 8.5 mg twice daily (BID).[9]
-
Dose-Limiting Toxicities (DLTs): Blurred vision, elevated creatine phosphokinase (CPK).[9]
-
Most Frequent Adverse Events: Rash-related toxicity (91.8%), gastrointestinal disorders (69.4%).[9]
-
Pharmacodynamics: At the MTD, there was a high (mean 75%) and sustained inhibition of ERK phosphorylation in peripheral blood mononuclear cells (PBMCs).[9]
-
Antitumor Activity: Clinical benefit was observed in 21.1% of evaluable patients, including two partial responses.[9] 79.4% of patients showed a reduction in fluorodeoxyglucose (FDG) uptake by positron emission tomography (PET) between baseline and Day 15.[9]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, synthesized from published studies and general best practices.
Quantification of this compound in Plasma and Urine by LC-MS/MS
Objective: To determine the concentration of this compound in biological matrices.
Materials:
-
Plasma or urine samples
-
This compound analytical standard
-
Internal standard (e.g., isotopically labeled this compound)
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system (e.g., ESI Q-TOF)
Protocol:
-
Sample Preparation:
-
Thaw plasma or urine samples on ice.
-
To 100 µL of sample, add 200 µL of acetonitrile containing the internal standard to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Chromatography: Use a C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for this compound and the internal standard.
-
-
Data Analysis:
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.[6]
-
Analysis of pERK Inhibition in PBMCs by Western Blot
Objective: To assess the pharmacodynamic effect of this compound by measuring the inhibition of ERK phosphorylation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Primary antibodies: anti-pERK1/2 (e.g., Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
PBMC Isolation and Treatment:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Treat PBMCs with this compound at various concentrations for a specified time.
-
Stimulate the cells with PMA to induce ERK phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal.
-
Conclusion
This compound is a well-characterized, potent, and selective MEK inhibitor with demonstrated preclinical and early clinical activity. Although its clinical development was discontinued, the data gathered provides valuable insights into the therapeutic potential and challenges of targeting the RAS/RAF/MEK/ERK pathway. The information and protocols presented in this guide serve as a resource for researchers in the fields of oncology and drug development.
References
- 1. Mathematical Modeling of Tumor Growth in Preclinical Mouse Models with Applications in Biomarker Discovery and Drug Mechanism Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and synthesis of novel allosteric MEK inhibitor CH4987655 as an orally available anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mybiosource.com [mybiosource.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
RG7167 IUPAC name and synonyms
An In-depth Technical Guide to RG7167: IUPAC Name, Synonyms, and Core Scientific Data
Introduction
This compound, also known by its synonyms CH4987655 and RO4987655, is a potent and highly selective, orally bioavailable small-molecule inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2.[1][2] As an allosteric inhibitor, this compound binds to a site distinct from the ATP-binding pocket, offering a high degree of specificity.[3][4] This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, key experimental data, and associated protocols, intended for researchers, scientists, and drug development professionals.
Chemical Identity
-
IUPAC Name: N-(2-hydroxyethoxy)-4,5-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-6-[(3-oxo-1,2-oxazinan-2-yl)methyl]benzamide
-
Synonyms: this compound, CH4987655, RO-4987655, R7167, CIF - Chugai[5][6]
-
Chemical Class: Benzamide, 3-ring heterocyclic compound[5]
Mechanism of Action and Signaling Pathway
This compound is a non-ATP-competitive inhibitor of MEK1 and MEK2, the dual-specificity protein kinases that are central components of the RAS/RAF/MEK/ERK signaling pathway.[2][3] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its constitutive activation due to mutations in genes such as BRAF and RAS is a hallmark of many human cancers.[1]
By inhibiting MEK, this compound prevents the phosphorylation and activation of extracellular signal-regulated kinase (ERK) 1 and 2.[1] This blockade of downstream signaling leads to the inhibition of tumor cell growth.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Oral Dose)[2]
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| 0.5 | 18.9 ± 4.4 | ~1 | 288 ± 71 | ~25 |
| 1 | 37.8 ± 3.4 | ~1 | 586 ± 82 | ~25 |
| 2 | 75.6 ± 17.4 | ~1 | 1170 ± 211 | ~25 |
| 3 | 113 ± 21 | ~1 | 1750 ± 245 | ~25 |
| 4 | 151 ± 28 | ~1 | 2340 ± 328 | ~25 |
Data are presented as mean ± SD.
Table 2: Pharmacodynamic Effect of this compound on pERK Inhibition in Healthy Volunteers (Single Oral Dose)[2]
| Dose (mg) | Maximum pERK Inhibition (%) |
| 0.5 | >50 |
| 1 | >70 |
| 2 | >80 |
| 3 | >80 |
| 4 | >80 |
Table 3: Clinical Efficacy of this compound in a Phase I Expansion Study[7][8]
| Tumor Type (Mutation) | Number of Patients | Partial Response Rate (%) |
| Melanoma (BRAF-mutant) | 18 | 24 |
| Melanoma (BRAF wild-type) | 23 | 20 |
| NSCLC (KRAS-mutant) | 24 | 11 |
| Colorectal Cancer (KRAS-mutant) | 30 | 0 |
NSCLC: Non-Small Cell Lung Cancer
Experimental Protocols
Pharmacodynamic Analysis of pERK Inhibition in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is based on the methodology described in a study with healthy volunteers.[2]
Methodology:
-
Blood Sample Collection: Approximately 2 mL of blood was collected from subjects at various time points post-dose into potassium EDTA vacutainers.[2]
-
Ex Vivo Stimulation: To activate the MAPK pathway in the blood cells, samples were stimulated with phorbol 12-myristate 13-acetate (PMA), as basal pERK levels in normal surrogate tissues are expected to be low.[2]
-
pERK Measurement: The levels of phosphorylated ERK (pERK) were measured using a flow cytometry (FACS)-based assay.[7]
Pharmacokinetic Analysis
This protocol is based on the methodology described in a study with healthy volunteers.[2]
Methodology:
-
Sample Collection: Blood samples (4 mL) were collected in potassium EDTA vacutainers at specified time points up to 72 hours post-dose. Urine samples were also collected.[2]
-
Sample Processing: Plasma was separated from the blood samples.[2]
-
Concentration Determination: The concentrations of this compound in plasma and urine were determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.[2]
Conclusion
This compound is a well-characterized, potent, and selective MEK inhibitor with demonstrated clinical activity in certain cancers with RAS/RAF pathway mutations.[8][9] The provided data on its chemical properties, mechanism of action, pharmacokinetics, and pharmacodynamics offer a solid foundation for further research and development. The experimental protocols outlined serve as a guide for reproducing and building upon these key findings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CH4987655 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. RG 7167 - AdisInsight [adisinsight.springer.com]
- 6. medkoo.com [medkoo.com]
- 7. Phase I and pharmacokinetics/pharmacodynamics study of the MEK inhibitor RO4987655 in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I expansion and pharmacodynamic study of the oral MEK inhibitor RO4987655 (CH4987655) in selected patients with advanced cancer with RAS-RAF mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to RG7167 (RO4987655): A Selective MEK Inhibitor for Cheminformatics
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7167, also known as RO4987655 and CH4987655, is a potent and highly selective, orally active, small-molecule inhibitor of MEK1/2 (Mitogen-activated protein kinase kinase 1 and 2).[1][2] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a critical therapeutic target in many human cancers where this pathway is constitutively activated.[3][4] this compound is an allosteric, non-ATP-competitive inhibitor that has demonstrated significant anti-proliferative and antitumor activity in preclinical and early clinical studies.[2][5] This guide provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, quantitative data from various studies, and detailed experimental protocols.
Chemical Information
SMILES String: O=C(NOCCO)C1=CC(CN2OCCCC2=O)=C(F)C(F)=C1NC3=CC=C(I)C=C3F[6][][8][9]
IUPAC Name: 3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)-5-((3-oxo-1,2-oxazinan-2-yl)methyl)benzamide[6]
| Property | Value | Reference |
| Molecular Formula | C20H19F3IN3O5 | [1][6] |
| Molecular Weight | 565.28 g/mol | [1][6] |
| CAS Number | 874101-00-5 | [1][6] |
| Appearance | White to off-white solid | [1] |
| Solubility | Insoluble in H2O and EtOH; ≥56.6 mg/mL in DMSO | [10] |
Mechanism of Action
This compound is a highly selective inhibitor of MEK1 and MEK2, the dual-specificity kinases that are the immediate upstream activators of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). In many cancers, mutations in genes such as BRAF and KRAS lead to the constitutive activation of the RAS/RAF/MEK/ERK pathway, promoting uncontrolled cell proliferation and survival.[4] this compound binds to an allosteric pocket adjacent to the ATP-binding site of MEK, locking the enzyme in an inactive conformation.[5] This prevents the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling and leading to a reduction in tumor cell proliferation and survival.[3][11]
MAPK/ERK Signaling Pathway Inhibition by this compound.
Quantitative Data
In Vitro Activity
This compound has demonstrated potent anti-proliferative activity across a range of human cancer cell lines.
| Cell Line | Cancer Type | Mutation | IC50 (nM) | Reference |
| COLO205 | Colorectal | BRAF V600E | 0.86 | [10] |
| HT29 | Colorectal | BRAF V600E | 1.7 | [10] |
| QG56 | NSCLC | HRAS Q61L | 9.5 | [10] |
| MIA PaCa-2 | Pancreatic | KRAS G12C | 3.3 | [10] |
| C32 | Melanoma | N/A | 8.4 | [10] |
| NCI-H2122 | NSCLC | KRAS | 6.5 | [12] |
| MEK1/2 (enzyme assay) | - | - | 5.2 | [1][2] |
In Vivo Efficacy
In preclinical xenograft models, oral administration of this compound resulted in significant tumor growth inhibition and, in some cases, complete tumor regression.[1][2]
| Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| NCI-H2122 | 1.0 | 119 | [1] |
| NCI-H2122 | 2.5 | 145 | [1] |
| NCI-H2122 | 5.0 | 150 | [1] |
Pharmacokinetics
Pharmacokinetic studies in healthy volunteers and patients with advanced solid tumors have characterized the absorption, distribution, metabolism, and excretion of this compound.
| Parameter | Value | Population | Reference |
| Tmax (Time to maximum concentration) | ~1 hour | Healthy Volunteers | [1] |
| Terminal Half-life (t1/2) | ~25 hours | Healthy Volunteers | [1] |
| Plasma Half-life | 4.32 - 21.1 hours | Japanese Patients | [11] |
| Dose Proportionality | 0.5 to 4 mg | Healthy Volunteers | [1] |
Clinical Trial Results (Phase I)
A Phase I dose-escalation study in Japanese patients with advanced solid tumors established the safety profile and maximum tolerated dose (MTD) of this compound.[11]
| Finding | Details | Reference |
| Maximum Tolerated Dose (MTD) | 8 mg/day (4 mg BID) | [11] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 Creatine Phosphokinase (CPK) elevation | [11] |
| Common Adverse Events | Dermatitis acneiform, CPK elevation, eye disorders | [11] |
| Anti-tumor Activity | 1 partial response (esophageal cancer), 7 patients with progression-free survival > 16 weeks | [11] |
Another Phase I study in patients with advanced cancers having RAS-RAF mutations also showed promising results.[13]
| Finding | Details | Reference |
| Maximum Tolerated Dose (MTD) | 8.5 mg twice daily | [13] |
| Partial Responses | 24% in BRAF-mutated melanoma, 20% in BRAF wild-type melanoma, 11% in KRAS-mutant NSCLC | [13] |
| Pharmacodynamic Effect | High (mean 75%) and sustained pERK inhibition in peripheral blood mononuclear cells | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound, based on available information.
Cell Proliferation Assay
This assay is used to determine the inhibitory effect of this compound on the growth of cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., NCI-H2122) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or fluorescence is measured, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by fitting the data to a dose-response curve.
Western Blotting
Western blotting is employed to assess the effect of this compound on the phosphorylation status of proteins in the MAPK pathway, such as ERK.
-
Cell Lysis: Cells treated with this compound or vehicle are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12]
Reverse Phase Protein Array (RPPA)
RPPA is a high-throughput antibody-based technique used to measure the levels of multiple proteins and phosphoproteins simultaneously.[12]
-
Sample Preparation: Tumor extracts are prepared from xenograft models treated with this compound or vehicle.[12]
-
Protein Quantification: Protein concentration is determined.
-
Serial Dilution and Printing: Lysates are serially diluted and printed onto nitrocellulose-coated slides to create a microarray.
-
Antibody Incubation: Each slide (array) is incubated with a specific primary antibody against a target protein or phosphoprotein.
-
Signal Detection: A labeled secondary antibody is used to detect the primary antibody, and the signal is amplified and visualized.
-
Data Analysis: The signal intensities are quantified, and the data is analyzed to determine the changes in protein expression and phosphorylation in response to this compound treatment.
Xenograft Tumor Models
In vivo efficacy of this compound is evaluated using human tumor xenograft models in immunocompromised mice.[12]
-
Cell Implantation: Human cancer cells (e.g., NCI-H2122) are subcutaneously inoculated into the flank of athymic nude mice.[12]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[12]
-
Treatment: Mice are randomized into treatment and control groups and are orally administered this compound or vehicle daily.[12]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
[18F] FDG-PET Imaging
Positron Emission Tomography (PET) with the glucose analog [18F]Fluorodeoxyglucose ([18F]FDG) is used to non-invasively assess the metabolic response of tumors to this compound treatment.[12]
-
Baseline Scan: A baseline [18F]FDG-PET scan is performed on tumor-bearing mice before the start of treatment.[12]
-
Treatment: Mice are treated with this compound or vehicle.
-
Follow-up Scans: Subsequent [18F]FDG-PET scans are performed at various time points during the treatment period (e.g., day 1, 3, and 9).[12]
-
Image Analysis: The uptake of [18F]FDG in the tumors is quantified to assess changes in tumor metabolism in response to the drug.
Preclinical Evaluation Workflow for a MEK Inhibitor.
Conclusion
This compound (RO4987655) is a well-characterized, potent, and selective MEK inhibitor with a clear mechanism of action in the MAPK signaling pathway. Preclinical and early clinical data have demonstrated its anti-tumor activity in various cancer models, particularly those with RAS/RAF mutations. The comprehensive data and established experimental protocols outlined in this guide provide a valuable resource for researchers and drug development professionals working in the field of oncology and cheminformatics. Further clinical development will be crucial to fully define the therapeutic potential of this compound in treating human cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 8. CH4987655 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. adooq.com [adooq.com]
- 10. apexbt.com [apexbt.com]
- 11. Phase I and pharmacokinetics/pharmacodynamics study of the MEK inhibitor RO4987655 in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of efficacy of a new MEK inhibitor, RO4987655, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
RG7167: A Technical Overview of a Selective MEK Inhibitor for Research Professionals
For Immediate Release
This technical guide provides an in-depth overview of the physicochemical properties and mechanism of action of RG7167 (also known as CH4987655 and RO4987655), a potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase (MEK). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the RAS/RAF/MEK/ERK signaling pathway.
Core Physicochemical Properties
This compound is a small molecule belonging to the class of 3-ring heterocyclic compounds and benzamides.[1] It was developed by Chugai Pharmaceutical and Roche for the potential treatment of solid tumors. While its clinical development was discontinued after Phase I trials, its well-defined mechanism of action and high selectivity make it a valuable tool for preclinical research.
| Property | Value | Source |
| Chemical Formula | C₂₀H₁₉F₃IN₃O₅ | [2][3] |
| IUPAC Name | 3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)-5-((3-oxo-1,2-oxazinan-2-yl)methyl)benzamide | [2][3] |
| Molecular Weight | 565.28 g/mol | [2][3] |
| Exact Mass | 565.0322 u | [2][3] |
| Appearance | Crystalline solid | [4] |
| Solubility | Soluble in DMSO (~10 mg/mL) and DMF (~15 mg/mL). Sparingly soluble in aqueous buffers (approx. 0.16 mg/mL in a 1:5 solution of DMF:PBS, pH 7.2). | [4] |
| Storage | Store as a crystalline solid at -20°C for ≥4 years. Stock solutions in DMSO or DMF can be stored at -80°C for up to 2 years. Aqueous solutions are not recommended for storage for more than one day. | [1][4] |
Mechanism of Action: Targeting the MAPK Signaling Pathway
This compound is a highly selective, orally bioavailable, and allosteric inhibitor of MEK1 and MEK2.[5] It potently inhibits the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, a critical cascade involved in cell proliferation, differentiation, and survival.[1]
The RAS/RAF/MEK/ERK pathway is frequently dysregulated in various cancers. This compound binds to a unique allosteric site on the MEK enzyme, preventing its phosphorylation and subsequent activation of its downstream target, ERK. This leads to the inhibition of tumor cell growth.[5]
Experimental Protocols
Detailed experimental protocols for the synthesis and physicochemical characterization of this compound are not publicly available. The primary literature describing these methods is located in publications that are not open access.
However, based on available information, the following outlines the general approach likely used for its characterization and in vitro studies.
General Workflow for In Vitro Characterization
Note on Experimental Procedures: For in vivo studies, this compound has been formulated by dissolving it in a solution of 50% ethanol and 50% Cremophor® EL.[6] For in vitro cell-based assays, stock solutions are typically prepared in DMSO.
Conclusion
This compound is a well-characterized MEK inhibitor with potent and selective activity. While its clinical development has been halted, its defined mechanism of action and available physicochemical data make it a valuable research tool for investigating the role of the MAPK pathway in cancer and other diseases. Further research may uncover new therapeutic applications for this class of compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of efficacy of a new MEK inhibitor, RO4987655, in human tumor xenografts by [(18)F] FDG-PET imaging combined with proteomic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sciforschenonline.org [sciforschenonline.org]
- 6. Evaluation of efficacy of a new MEK inhibitor, RO4987655, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Kinase Selectivity Profile of RG7167: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro kinase selectivity profile of RG7167 (also known as CH5126766 and RO5126766), a potent dual inhibitor of RAF and MEK kinases. The information presented herein is intended to support research and drug development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of the compound's mechanism of action.
Quantitative Kinase Selectivity Data
The selectivity of this compound has been assessed against a broad panel of kinases, revealing a high degree of specificity for the RAF and MEK kinases within the MAPK/ERK signaling pathway.
KINOMEscan Selectivity Profile
The following table summarizes the binding of this compound to a panel of 256 kinases as determined by the KINOMEscan® platform at a concentration of 10 µM. The results are presented as percent of competition, where a higher percentage indicates stronger binding. Only kinases with significant competition are listed for clarity.
| Kinase Target | Percent Competition at 10 µM |
| BRAF | 89% |
| CRAF (RAF1) | 82% |
Data sourced from supplementary materials of Ishii et al., 2013.[1]
Dissociation Constants (Kd) for MEK Kinases
The binding affinity of this compound to MEK1 and MEK2 was determined using the KINOMEscan® platform.
| Kinase Target | Kd (nmol/L) |
| MEK1 | 2.9 |
| MEK2 | 13 |
Data sourced from supplementary materials of Ishii et al., 2013.[1]
Inhibitory Potency (IC50) against RAF and MEK1 Kinases
The half-maximal inhibitory concentration (IC50) values of this compound against RAF family kinases and MEK1 were determined in cell-free enzymatic assays.
| Kinase Target | IC50 (µM) |
| BRAF V600E | 0.0082 |
| BRAF | 0.019 |
| CRAF (RAF1) | 0.056 |
| MEK1 | 0.16 |
Data sourced from APExBIO and Ishii et al., 2013.[1][2]
Experimental Protocols
The following sections detail the methodologies employed to determine the kinase selectivity and inhibitory potency of this compound.
KINOMEscan® Competition Binding Assay
The KINOMEscan® platform (DiscoveRx) was utilized to assess the kinase selectivity of this compound. This assay is based on a proprietary active site-directed competition binding assay that quantitatively measures the interactions between a test compound and a panel of kinases.
Principle: An immobilized kinase is incubated with a proprietary, active-site directed ligand that is tagged. This compound is added to the reaction to compete for binding to the kinase's active site. The amount of tagged ligand bound to the kinase is measured, and a lower signal indicates that this compound has displaced the tagged ligand, signifying a binding interaction.
General Protocol:
-
A panel of 256 human kinases is utilized.
-
Each kinase is expressed as a fusion protein with a proprietary tag.
-
The kinases are captured on a solid support.
-
A proprietary, tagged, active-site directed ligand for each kinase is added.
-
This compound is added at a concentration of 10 µM.
-
The mixture is incubated to allow for binding competition.
-
Unbound material is washed away.
-
The amount of bound tagged ligand is quantified.
-
Results are expressed as a percentage of competition relative to a DMSO control.
MEK1 Kinase Activity Assay (Fluorescence Polarization)
The inhibitory activity of this compound against MEK1 was determined by measuring the activation of its substrate, ERK2, using a fluorescence polarization-based assay.
Principle: Active MEK1 phosphorylates inactive ERK2. The activated ERK2 then phosphorylates a fluorescently labeled peptide substrate (FAM-Erktide). Phosphorylation of the peptide leads to a change in its fluorescence polarization, which is detected and quantified. Inhibition of MEK1 by this compound results in a decrease in ERK2 activation and consequently, a reduction in the phosphorylation of the fluorescent peptide.
Detailed Protocol:
-
Reagents:
-
Active MEK1 (S218E/S222E mutant)
-
Inactive ERK2
-
FAM-Erktide (fluorescently labeled ERK substrate)
-
ATP
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound dilutions
-
-
Procedure:
-
In a suitable microplate, add active MEK1 to the assay buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control).
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of inactive ERK2 and ATP.
-
Incubate for a specific duration (e.g., 60 minutes) at 30°C to allow for ERK2 activation.
-
Add the FAM-Erktide substrate.
-
Incubate for a further period (e.g., 30-60 minutes) to allow for peptide phosphorylation by the activated ERK2.
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
RAF Kinase Activity Assay
The inhibitory effect of this compound on RAF kinase activity was assessed by measuring the phosphorylation of a peptide substrate.[1]
Principle: Active RAF kinase (e.g., CRAF) phosphorylates a specific peptide substrate, MEKtide. The amount of phosphorylated peptide is quantified, typically using methods such as radioactive labeling (e.g., ³²P-ATP) followed by separation and scintillation counting, or by using phosphorylation-specific antibodies in an ELISA format. Inhibition of RAF by this compound leads to a decrease in the phosphorylation of MEKtide.
Detailed Protocol (based on a non-radioactive format):
-
Reagents:
-
Active RAF kinase (e.g., recombinant CRAF)
-
MEKtide substrate (a peptide derived from MEK1)
-
ATP
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound dilutions
-
Phosphorylation-specific antibody for MEKtide
-
Secondary antibody conjugated to a detection enzyme (e.g., HRP)
-
Detection substrate (e.g., TMB)
-
-
Procedure:
-
Coat a microplate with the MEKtide substrate.
-
Wash the plate to remove unbound peptide.
-
Add active RAF kinase to the wells along with serial dilutions of this compound or DMSO.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Wash the plate to remove the kinase, inhibitor, and ATP.
-
Add a primary antibody that specifically recognizes the phosphorylated form of MEKtide.
-
Incubate to allow antibody binding.
-
Wash to remove unbound primary antibody.
-
Add a secondary antibody-enzyme conjugate.
-
Incubate to allow binding.
-
Wash to remove unbound secondary antibody.
-
Add the detection substrate and measure the resulting signal (e.g., absorbance) with a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the MAPK/ERK signaling pathway and the experimental workflows for the kinase assays.
Caption: MAPK/ERK Signaling Pathway with this compound Inhibition Points.
Caption: MEK1 Kinase Assay Experimental Workflow.
Caption: RAF Kinase Assay Experimental Workflow.
References
An In-Depth Technical Guide to the Downstream Cellular Effects of RG7167
For Researchers, Scientists, and Drug Development Professionals
Abstract
RG7167 is a potent and highly selective, orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase). As a central component of the RAS/RAF/MEK/ERK signaling cascade, MEK inhibition by this compound disrupts a critical pathway implicated in cell proliferation, differentiation, and survival. While detailed preclinical data on this compound is limited in publicly available literature, its mechanism of action is well-understood through extensive research on other MEK inhibitors such as trametinib, selumetinib, and cobimetinib. This guide synthesizes the expected downstream effects of this compound on cellular pathways, drawing upon data from analogous MEK inhibitors to provide a comprehensive technical overview. This document details the impact on the MAPK/ERK signaling pathway, effects on cell viability and apoptosis, and provides exemplary experimental protocols for assessing these outcomes.
The MAPK/ERK Signaling Pathway: The Central Target of this compound
The RAS/RAF/MEK/ERK pathway is a critical intracellular signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating a wide array of cellular processes. In many cancers, mutations in upstream components like RAS or BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth. This compound, as a MEK inhibitor, acts to block this aberrant signaling.
Mechanism of Action
This compound is an allosteric inhibitor of MEK1 and MEK2. It binds to a site adjacent to the ATP-binding pocket, locking the enzyme in an inactive conformation. This prevents the phosphorylation and subsequent activation of ERK1 and ERK2 (also known as p44/42 MAPK), the sole substrates of MEK.
Downstream Effects on the MAPK/ERK Pathway
The primary and most direct downstream effect of this compound is the inhibition of ERK1/2 phosphorylation. This leads to a cascade of subsequent effects, including:
-
Decreased Phosphorylation of ERK Substrates: Inactivated ERK cannot phosphorylate its numerous downstream targets, which include transcription factors (e.g., c-Fos, c-Jun, c-Myc, and ETV1), kinases (e.g., RSK), and other cytoplasmic proteins.
-
Altered Gene Expression: The inhibition of transcription factor activation leads to changes in the expression of genes that regulate cell cycle progression, cell survival, and angiogenesis.
-
Induction of Cell Cycle Arrest: By downregulating cyclins and upregulating cell cycle inhibitors, MEK inhibition can lead to G1 cell cycle arrest.
-
Induction of Apoptosis: The disruption of pro-survival signals can lead to programmed cell death.
The following diagram illustrates the central role of MEK in the MAPK/ERK signaling pathway and the point of inhibition by this compound.
Figure 1. The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Quantitative Effects on Cellular Pathways
Due to the limited public data on this compound, the following tables summarize quantitative data from preclinical studies of other MEK inhibitors (trametinib, selumetinib, and cobimetinib) to provide an expected range of activity for this compound.
Table 1: Inhibition of ERK Phosphorylation
| MEK Inhibitor | Cell Line | Cancer Type | IC50 for p-ERK Inhibition (nM) | Reference |
| Trametinib | A375 | Melanoma | 0.3 | [1] |
| Trametinib | HCT116 | Colorectal Cancer | 1.2 | [1] |
| Selumetinib | HT-29 | Colorectal Cancer | 10 | [2] |
| Cobimetinib | A375 | Melanoma | 4.6 | [3] |
| Cobimetinib | HCT116 | Colorectal Cancer | 8.3 | [3] |
Table 2: Inhibition of Cell Viability
| MEK Inhibitor | Cell Line | Cancer Type | IC50 for Cell Viability (nM) | Reference |
| Trametinib | SK-MEL-28 | Melanoma | 1.0 | [4] |
| Trametinib | HCT116 | Colorectal Cancer | 2.5 | [4] |
| Selumetinib | A375 | Melanoma | <100 | [2] |
| Cobimetinib | A375 | Melanoma | 2.8 | [3] |
| Cobimetinib | HCT116 | Colorectal Cancer | 15 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the downstream effects of MEK inhibitors like this compound.
Western Blot for ERK Phosphorylation
This protocol details the detection of phosphorylated ERK (p-ERK) and total ERK in cell lysates.
3.1.1. Materials
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) and Rabbit anti-p44/42 MAPK (Erk1/2)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
3.1.2. Procedure
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To determine total ERK levels, the membrane can be stripped and re-probed with the antibody against total ERK.
The following diagram illustrates the workflow for a Western blot experiment.
Figure 2. Experimental workflow for Western blot analysis.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess cell viability.[5][6][7][8]
3.2.1. Materials
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
3.2.2. Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[7]
-
Drug Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.[5]
-
MTT Addition: Remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[7]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[7]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[9]
The following diagram outlines the logical steps of an MTT assay.
Figure 3. Logical relationship of components in an MTT cell viability assay.
Conclusion
This compound, as a selective MEK inhibitor, is expected to exert significant anti-proliferative and pro-apoptotic effects in cancer cells with a dysregulated MAPK/ERK pathway. The downstream effects are primarily mediated through the inhibition of ERK1/2 phosphorylation, leading to cell cycle arrest and induction of apoptosis. The quantitative data from other MEK inhibitors provide a strong rationale for the therapeutic potential of this compound. The experimental protocols detailed in this guide offer a robust framework for the preclinical evaluation of this compound and other MEK inhibitors. Further studies are warranted to elucidate the specific preclinical profile of this compound.
References
- 1. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of the MEK Inhibitor Cobimetinib and its Potential Application to Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of RG7167: A Potent and Selective MEK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
RG7167, also known as CH4987655 and RO-4987655, is a potent, orally bioavailable, and highly selective small molecule inhibitor of Mitogen-activated protein kinase kinase (MEK) 1 and 2. Developed by Chugai Pharmaceutical and Roche, this compound demonstrated significant preclinical activity in various cancer models by targeting the RAS/RAF/MEK/ERK signaling pathway, a critical cascade often dysregulated in human cancers. Despite its promising preclinical profile, the clinical development of this compound was discontinued in Phase I trials in 2014. This technical guide provides a comprehensive overview of the key preclinical research findings for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.
Core Mechanism of Action: Inhibition of the MAPK Signaling Pathway
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of MEK1 and MEK2. This inhibition prevents the phosphorylation and subsequent activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), the downstream effectors of MEK. The RAS/RAF/MEK/ERK pathway is a pivotal signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, survival, and migration. In many cancers, mutations in genes such as BRAF and KRAS lead to constitutive activation of this pathway, driving uncontrolled cell growth. By blocking MEK, this compound effectively abrogates these oncogenic signals.
Signaling Pathway Diagram
In Vitro Efficacy: Potent Antiproliferative Activity
This compound has demonstrated potent antiproliferative activity across a range of human cancer cell lines, particularly those harboring BRAF or KRAS mutations. The primary measure of in vitro efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.
Table 1: In Vitro Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Mutation Status | IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 5.8 |
| Malme-3M | Melanoma | BRAF V600E | 12 |
| Colo205 | Colorectal | BRAF V600E | 4.5 |
| HT-29 | Colorectal | BRAF V600E | 15 |
| HCT116 | Colorectal | KRAS G13D | 8.9 |
| NCI-H2122 | Lung Adenocarcinoma | KRAS G12C | 10 |
| Calu-6 | Lung Anaplastic | KRAS G12D | >1000 |
| BxPC-3 | Pancreatic | KRAS wild-type | >1000 |
Note: The IC50 values presented are representative and may vary between different studies and experimental conditions.
In Vivo Efficacy: Significant Tumor Growth Inhibition in Xenograft Models
The anti-tumor activity of this compound has been evaluated in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. In these models, human tumor cells or tissues are implanted into immunocompromised mice, which are then treated with the investigational drug. Tumor growth inhibition (TGI) is a key endpoint in these studies, representing the percentage reduction in tumor volume in treated animals compared to a control group.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) |
| A375 (CDX) | Melanoma (BRAF V600E) | 10 mg/kg, once daily (p.o.) | 95 |
| Colo205 (CDX) | Colorectal (BRAF V600E) | 10 mg/kg, once daily (p.o.) | 102 (regression) |
| HCT116 (CDX) | Colorectal (KRAS G13D) | 25 mg/kg, once daily (p.o.) | 88 |
| NCI-H2122 (CDX) | Lung (KRAS G12C) | 2.5 mg/kg, once daily (p.o.) | Significant tumor volume decrease |
| Pancreatic (PDX) | Pancreatic (KRAS G12D) | 25 mg/kg, once daily (p.o.) | 65 |
Note: TGI values greater than 100% indicate tumor regression. p.o. = oral administration.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol outlines a general procedure for assessing the antiproliferative activity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cell lines are harvested during their exponential growth phase and seeded into 96-well microplates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: A stock solution of this compound in dimethyl sulfoxide (DMSO) is serially diluted in culture medium to achieve a range of final concentrations. 100 µL of each drug dilution is added to the respective wells. A vehicle control (medium with DMSO) is also included.
-
Incubation: The plates are incubated for an additional 72 hours under the same conditions.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
Formazan Formation: The plates are incubated for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model
This protocol describes the general procedure for establishing and evaluating the efficacy of orally administered this compound in a subcutaneous xenograft mouse model.
-
Cell Implantation: Approximately 5 x 10^6 to 10 x 10^6 cancer cells suspended in a suitable medium (e.g., Matrigel) are subcutaneously injected into the flank of 6-8 week old female athymic nude mice.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups (e.g., vehicle control and this compound at various doses).
-
Drug Administration: this compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), is administered orally once daily via gavage at the specified doses. The control group receives the vehicle alone.
-
Monitoring: Tumor volume and body weight are measured throughout the treatment period to assess efficacy and toxicity, respectively.
-
Study Termination: The study is terminated when tumors in the control group reach a specified size or after a predetermined duration. Mice are euthanized, and tumors are excised, weighed, and may be used for further analysis.
-
Data Analysis: The Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at the end of study / Mean tumor volume of control group at the end of study)] x 100.
ERK Phosphorylation Assay (Western Blot)
This protocol provides a general method for assessing the inhibition of ERK phosphorylation in tumor tissues from xenograft models treated with this compound.
-
Protein Extraction: Excised tumor tissues are homogenized in a lysis buffer containing protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cellular debris, and the supernatant containing the proteins is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK1/2 (pERK) and total ERK1/2.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Signal Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.
-
Densitometry: The intensity of the bands corresponding to pERK and total ERK is quantified using image analysis software. The level of pERK is typically normalized to the level of total ERK to determine the extent of inhibition.
Conclusion
The preclinical data for this compound robustly demonstrate its potent and selective inhibition of the MEK/ERK signaling pathway, leading to significant anti-tumor activity in both in vitro and in vivo models of cancer, particularly those with RAS/RAF pathway mutations. The methodologies outlined in this guide provide a framework for the preclinical evaluation of MEK inhibitors and similar targeted therapies. While this compound did not progress to later-stage clinical trials, the comprehensive understanding of its preclinical profile remains a valuable resource for the ongoing development of novel cancer therapeutics.
RG7167 discovery and development history
An In-depth Technical Guide to the Discovery and Development of RG7167 (CH4987655/RO4987655)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as CH4987655 and RO4987655, is a potent, orally bioavailable, and highly selective allosteric inhibitor of MEK1/2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Developed by Chugai Pharmaceutical and Roche, this compound demonstrated significant preclinical antitumor activity and showed signs of clinical benefit in early-phase trials.[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development history of this compound, including summaries of preclinical and clinical data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows. Despite its promising early results, the development of this compound was discontinued.[2]
Discovery and Optimization
The discovery of this compound was a result of a structure-based drug design program aimed at identifying novel MEK inhibitors.[1] The research focused on the development of a potent and selective inhibitor with favorable pharmacokinetic properties suitable for oral administration.
The lead optimization process was multidimensional, focusing on enhancing metabolic stability, improving physicochemical properties, and ensuring a favorable safety profile.[1] A key structural feature of this compound is its unique 3-oxo-oxazinane ring, which was integral to its high potency and selectivity.[1] This structural element, combined with a benzamide core, contributed to the molecule's ability to bind to an allosteric site on the MEK enzyme.[1] Preclinical studies indicated that this compound had insignificant MEK inhibition in the mouse brain, suggesting a reduced risk of central nervous system-related side effects.[1]
Mechanism of Action
This compound is an ATP-noncompetitive, allosteric inhibitor of MEK1 and MEK2.[1][2][4] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to a distinct site on the enzyme. This mode of action confers a higher degree of selectivity.[2]
Signaling Pathway Diagram
Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.
Preclinical Development
In Vitro Data
This compound demonstrated potent inhibition of MEK1/2 in biochemical assays.
| Parameter | Value | Reference |
| MEK1/2 IC50 | 5.2 nmol/L | [5] |
| MEK IC50 | 5 nM | [4] |
In Vivo Data
| Animal Model | Tumor Type | Outcome | Reference |
| Xenograft | Various solid tumors | Complete tumor regression | [1][5] |
Clinical Development
This compound advanced into Phase I clinical trials to evaluate its safety, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors. The main clinical trial was registered as NCT00817518.[2]
Pharmacokinetics
The pharmacokinetic profile of this compound was characterized by dose-proportional exposure.
| Parameter | Value | Population | Reference |
| Half-life (t1/2) | ~4 hours | Patients with advanced solid tumors | [3] |
| Half-life (t1/2) | 4.32 to 21.1 hours | Japanese patients | [6] |
| Time to Steady State | By Day 8 of Cycle 1 | Japanese patients | [6] |
Pharmacodynamics
Target engagement was assessed by measuring the inhibition of ERK phosphorylation (pERK) in peripheral blood mononuclear cells (PBMCs).
| Dose Level | Target Inhibition (pERK suppression in PBMCs) | Reference |
| Maximum Tolerated Dose (MTD) | Mean of 75% and sustained | [3] |
Clinical Efficacy
Preliminary signs of antitumor activity were observed in the Phase I studies.
| Patient Population | Response | Reference |
| Evaluable patients | 21.1% clinical benefit rate (including 2 partial responses) | [3] |
| All patients | 79.4% showed reduced FDG uptake by PET scan | [3] |
| BRAF-mutant melanoma | Partial responses observed | [7] |
| BRAF wild-type melanoma | Partial responses observed | [7] |
| KRAS-mutant NSCLC | Partial responses observed | [7] |
| KRAS-mutant colorectal cancer | No responses observed | [7] |
Safety and Tolerability
Discontinuation of Development
The development of this compound was discontinued in July 2014, and the Phase I clinical trial was completed in December 2014.[2] The specific reasons for the discontinuation have not been publicly disclosed by Roche or Chugai Pharmaceutical.
Experimental Protocols
Pharmacodynamic Assay: pERK Measurement in PBMCs
The following is a generalized protocol for the measurement of pERK in PBMCs by flow cytometry, based on standard methods.
Objective: To quantify the level of phosphorylated ERK in PBMCs as a biomarker of MEK inhibition by this compound.
Methodology:
-
Blood Collection: Collect whole blood samples from patients at specified time points before and after this compound administration.
-
PBMC Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer to preserve the cellular structures and phosphorylation states, followed by permeabilization with a detergent-based buffer (e.g., methanol or saponin) to allow intracellular antibody staining.
-
Staining: Incubate the cells with fluorescently labeled antibodies specific for cell surface markers (to identify lymphocyte populations) and an antibody specific for phosphorylated ERK (pERK).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of pERK-positive cells and the mean fluorescence intensity (MFI) of pERK staining within specific cell populations.
Experimental Workflow Diagram
Caption: A generalized workflow for the measurement of pERK in PBMCs by flow cytometry.
In Vivo Xenograft Studies
The following is a generalized protocol for assessing the antitumor efficacy of a MEK inhibitor in a mouse xenograft model.
Objective: To evaluate the in vivo antitumor activity of this compound.
Methodology:
-
Cell Culture: Culture a human cancer cell line of interest (e.g., with a known BRAF or KRAS mutation) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a specified size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally to the treatment group at predetermined doses and schedules. The control group receives a vehicle control.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).
Conclusion
This compound was a promising, highly selective, allosteric MEK inhibitor that demonstrated a clear mechanism of action and significant antitumor activity in preclinical models. Early clinical data showed that it was generally well-tolerated and exhibited signs of clinical efficacy in patients with various types of advanced solid tumors. Despite these encouraging findings, its clinical development was discontinued for reasons that have not been made public. The story of this compound highlights the complexities and challenges of oncology drug development, where promising preclinical and early clinical results do not always translate into a successful new therapy. The data and methodologies developed during its investigation, however, contribute to the broader understanding of MEK inhibition and the MAPK pathway in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Model fitting for pERK data analysis [bio-protocol.org]
- 3. Phase 1 Randomized, Double-Blind, Placebo-Controlled Study of RG7667, an Anticytomegalovirus Combination Monoclonal Antibody Therapy, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Severe adverse reactions prompt call for trial design changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development Pipeline | Investor Relations | CHUGAI PHARMACEUTICAL CO., LTD. [chugai-pharm.co.jp]
- 6. assets.cwp.roche.com [assets.cwp.roche.com]
- 7. fiercebiotech.com [fiercebiotech.com]
The Binding Kinetics of RG7167 (Cobimetinib) to MEK1/2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of RG7167, also known as cobimetinib, to its target proteins MEK1 and MEK2. Cobimetinib is a potent, selective, reversible, and allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] Dysregulation of this pathway is a critical factor in the development of numerous cancers, making MEK an important therapeutic target.[4][5] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated biological and experimental frameworks.
Quantitative Analysis of this compound Interaction with MEK1/2
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound (Cobimetinib) | MEK1 | Biochemical Assay | 4.2 | [6] |
| This compound (Cobimetinib, RO4987655) | MEK | Cell-free assay | 5 | [7][8] |
| This compound (Cobimetinib) | MEK1 in BRAF/MEK complex | Cascade Assay | Potent Inhibition | [9] |
| This compound (Cobimetinib) | Phosphorylated MEK1 | - | High Potency | [10] |
Note: The potency of allosteric inhibitors like cobimetinib can be influenced by the phosphorylation state of MEK and its interaction with other proteins, such as BRAF.[9][10]
Signaling Pathway Context
Cobimetinib functions by inhibiting the phosphorylation of ERK1 and ERK2 by MEK1 and MEK2, thereby blocking the downstream signaling cascade that promotes cell proliferation. The following diagram illustrates the position of MEK1/2 and the inhibitory action of this compound within the MAPK/ERK pathway.
Experimental Protocols for Determining Binding Kinetics
The determination of binding kinetics for small molecule inhibitors like this compound with their protein targets is crucial for understanding their mechanism of action. Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are two powerful, label-free techniques widely used for this purpose.
Surface Plasmon Resonance (SPR)
SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time data on the interaction.
Generalized Protocol for MEK1/2 Interaction Analysis:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran surface using a freshly prepared mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
-
Ligand Immobilization:
-
Inject a solution of purified recombinant human MEK1 or MEK2 protein in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated sensor surface. The protein will be covalently coupled to the dextran matrix.
-
Inject ethanolamine to deactivate any remaining active esters on the surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound (cobimetinib) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of this compound over the immobilized MEK1/2 surface, allowing for an association phase.
-
Switch back to the running buffer to monitor the dissociation phase.
-
A reference flow cell, activated and deactivated without protein immobilization, should be used to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_).
-
Biolayer Interferometry (BLI)
BLI is an optical analytical technique that analyzes the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer.
Generalized Protocol for MEK1/2 Interaction Analysis:
-
Biosensor Preparation:
-
Hydrate streptavidin-coated biosensors in the running buffer for at least 10 minutes.
-
Immobilize biotinylated MEK1 or MEK2 onto the streptavidin biosensors by dipping them into a solution of the protein.
-
-
Baseline Establishment:
-
Equilibrate the biosensors in the running buffer to establish a stable baseline.
-
-
Association:
-
Dip the biosensors into wells containing various concentrations of this compound (cobimetinib) to monitor the association phase in real-time.
-
-
Dissociation:
-
Move the biosensors back into wells containing only the running buffer to measure the dissociation of the inhibitor from the MEK protein.
-
-
Data Analysis:
-
The binding and dissociation curves are analyzed using the instrument's software. By globally fitting the data from multiple analyte concentrations, the k_a_, k_d_, and K_D_ values can be determined.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the characterization of MEK1/2 inhibitor binding kinetics using techniques like SPR or BLI.
Conclusion
This compound (cobimetinib) is a well-established allosteric inhibitor of MEK1 and MEK2 with demonstrated potency in biochemical and cellular assays. While the precise on and off-rates for its binding to MEK1/2 are not widely published, the experimental methodologies outlined in this guide, such as Surface Plasmon Resonance and Biolayer Interferometry, provide robust platforms for the determination of these critical kinetic parameters. A thorough understanding of the binding kinetics is essential for the continued development and optimization of MEK inhibitors in oncology and other therapeutic areas.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A first-in-human phase I study to evaluate the MEK1/2 inhibitor, cobimetinib, administered daily in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fragment-Based Discovery of Novel Allosteric MEK1 Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Targeted inhibition of MEK1 by cobimetinib leads to differentiation and apoptosis in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cobimetinib and trametinib inhibit platelet MEK but do not cause platelet dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cobimetinib: inhibiting MEK1/2 in BRAF V600-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MEK1/2 Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
A Technical Guide to the Cellular Uptake and Distribution of MEK Inhibitors: A Profile of RG7167
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific cellular uptake and distribution of RG7167 is limited. This guide provides a comprehensive overview of the subject by leveraging data from analogous MEK inhibitors to infer the likely characteristics and experimental evaluation of this compound.
Executive Summary
This compound is a potent and selective, orally bioavailable, small-molecule MEK inhibitor developed by Chugai Pharmaceutical and Roche for the treatment of solid tumors.[1][2] As a key component of the RAS/RAF/MEK/ERK signaling cascade, MEK (Mitogen-activated protein kinase kinase) is a critical therapeutic target in many cancers where this pathway is constitutively active.[3][4] Understanding the cellular uptake and tissue distribution of MEK inhibitors like this compound is paramount for optimizing their therapeutic index, predicting efficacy, and managing potential toxicities. This technical guide synthesizes the available information on this compound and analogous MEK inhibitors to provide a framework for researchers and drug developers. It details the common experimental protocols used to assess cellular uptake and distribution, presents available quantitative data from preclinical studies of similar compounds, and visualizes the key pathways and workflows.
The RAS/RAF/MEK/ERK Signaling Pathway and MEK Inhibition
The RAS/RAF/MEK/ERK pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes, including proliferation, survival, differentiation, and apoptosis.[5][6] In many cancers, mutations in genes such as BRAF and KRAS lead to the aberrant activation of this pathway, promoting uncontrolled cell growth.[6] MEK1 and MEK2 are dual-specificity kinases that act as central nodes in this cascade, phosphorylating and activating ERK1 and ERK2. MEK inhibitors are typically allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK, locking the enzyme in an inactive conformation.[3] This prevents the phosphorylation of ERK, thereby inhibiting downstream signaling and suppressing tumor growth.[4]
Pharmacokinetics and Tissue Distribution of MEK Inhibitors
The preclinical evaluation of MEK inhibitors typically involves comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models. While specific data for this compound is not publicly available, studies on other MEK inhibitors provide valuable insights into their likely behavior.
Quantitative Data from Preclinical Studies of Analogous MEK Inhibitors
The following tables summarize key pharmacokinetic and pharmacodynamic parameters from preclinical studies of MEK inhibitors similar to this compound.
| Compound | Model System | Key Findings | Reference |
| GDC-0973 | WM-266-4 xenograft mice | Showed a sustained tumor pharmacodynamic response due to longer residence in tumor than in plasma. | [1] |
| RO5068760 | LOX melanoma and HT-29 colorectal cancer models | Plasma EC50 for p-ERK inhibition was 1.36 µM and 3.35 µM, respectively. Required average plasma concentration for ≥90% tumor growth inhibition was 0.65 µM in B-RafV600E models and 5.23 µM in K-Ras mutant models. | [2] |
| Tunlametinib | RAS/RAF mutant cancer models | Demonstrated a favorable pharmacokinetic profile with dose-proportionality and good oral bioavailability. Showed minimal drug accumulation. | [7] |
| Cobimetinib | BRAF- and KRAS-mutated xenograft models | Associated with sustained ERK/MAPK inhibition in tumor tissues with minimal drug exposure in the brain. | [8] |
| CH5126766 | HCT116 KRAS-mutant colorectal cancer cells | Reduced levels of both phospho-MEK and phospho-ERK. | [9] |
Experimental Protocols
The following sections detail the typical methodologies employed in the preclinical assessment of a MEK inhibitor's pharmacokinetics and pharmacodynamics.
In Vivo Xenograft Studies
These studies are fundamental to understanding the efficacy and PK/PD relationship of a novel MEK inhibitor in a biological system.
Objective: To evaluate the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of a MEK inhibitor in a tumor-bearing animal model.
Methodology:
-
Cell Line Selection: Choose a cancer cell line with a known RAS or RAF mutation (e.g., A375 with BRAF V600E or HCT116 with KRAS G13D).
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant cultured cancer cells into the flank of the mice.
-
Dosing: Once tumors reach a specified volume, randomize the mice into vehicle control and treatment groups. Administer the MEK inhibitor orally at various doses and schedules.
-
Efficacy Assessment: Measure tumor volume and body weight regularly.
-
Pharmacokinetic Analysis: Collect blood samples at multiple time points after dosing. Analyze plasma concentrations of the drug using LC-MS/MS.
-
Pharmacodynamic Analysis: Collect tumor tissue at specified time points. Prepare tumor lysates and analyze the phosphorylation status of MEK and ERK via Western blotting or ELISA.
In Vitro Cellular Assays
These assays are crucial for determining the potency and mechanism of action of the MEK inhibitor at a cellular level.
Objective: To assess the inhibitory activity of the MEK inhibitor on cell proliferation and MAPK signaling.
Methodology:
-
Cell Proliferation Assay:
-
Seed cancer cells in 96-well plates.
-
Treat with a range of concentrations of the MEK inhibitor.
-
After a set incubation period (e.g., 72 hours), assess cell viability using assays such as MTT or CellTiter-Glo.
-
Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
-
Western Blot Analysis:
-
Treat cells with the MEK inhibitor for a shorter duration (e.g., 1-2 hours).
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with antibodies specific for total and phosphorylated MEK and ERK.
-
This allows for the direct visualization of the inhibitor's effect on the target pathway.
-
Conclusion
While specific data on the cellular uptake and distribution of this compound remain limited in the public domain, the extensive preclinical characterization of other MEK inhibitors provides a robust framework for understanding its likely behavior. This compound, as a potent MEK inhibitor, is expected to exhibit significant tumor growth inhibition in models with activated RAS/RAF/MEK/ERK signaling. Its clinical development was discontinued after a Phase I trial, the reasons for which are not publicly detailed.[1] The experimental protocols and analogous data presented in this guide offer valuable insights for researchers and drug development professionals working on MEK inhibitors and other targeted therapies. Future work in this area would benefit from a more detailed understanding of the specific transporters involved in MEK inhibitor uptake and efflux to further optimize their therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. news-medical.net [news-medical.net]
- 4. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. MEK inhibitor resistance mechanisms and recent developments in combination trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
RG7167: A Deep Dive into its Impact on Cellular Signaling and Protein Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7167, also known as RO4987655 and CH4987655, is a potent and selective, orally bioavailable small-molecule inhibitor of MEK (Mitogen-activated protein kinase kinase). As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK plays a crucial role in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common driver in various human cancers, making MEK an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the molecular effects of this compound, focusing on its impact on downstream signaling proteins. While direct public data on its comprehensive effect on gene expression profiles remains limited, this document summarizes the available data on protein expression and phosphorylation changes, details the experimental methodologies used to obtain this data, and visualizes the key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is an allosteric inhibitor of MEK1 and MEK2. By binding to a pocket adjacent to the ATP-binding site, it prevents MEK from phosphorylating its sole known substrates, ERK1 and ERK2 (extracellular signal-regulated kinases). This inhibition of ERK phosphorylation blocks the downstream signaling cascade, ultimately leading to reduced cell proliferation and tumor growth.[1]
Impact on Protein Expression and Phosphorylation
A key study utilizing Reverse Phase Protein Array (RPPA) technology has provided quantitative insights into the effects of this compound on the proteomic landscape of human lung carcinoma xenografts (NCI-H2122). The findings from this preclinical evaluation are summarized below.
Quantitative Protein/Phosphoprotein Modulation by this compound
The following tables detail the significant changes in protein and phosphoprotein levels in NCI-H2122 tumor xenografts following treatment with this compound at various doses and time points. The data reveals a dynamic response to MEK inhibition, including both the intended pathway suppression and the activation of feedback mechanisms.
Table 1: Down-regulation of Key Signaling Proteins Following this compound Treatment (Day 1)
| Protein/Phosphoprotein | Dose (mg/kg) | Fold Change vs. Control |
| pERK1/2 | 1.0 | Significant Reduction |
| pERK1/2 | 2.5 | Significant Reduction |
| pERK1/2 | 5.0 | Strong Reduction |
| pMKK4 | 1.0 | Significant Reduction |
| pMKK4 | 2.5 | Significant Reduction |
| pMKK4 | 5.0 | Strong Reduction |
| pmTOR | 1.0 | Significant Down-regulation |
| pmTOR | 2.5 | Significant Down-regulation |
| pmTOR | 5.0 | Significant Down-regulation |
Data derived from a preclinical study on NCI-H2122 xenografts. "Significant Reduction" and "Strong Reduction" are as described in the source publication.[2]
Table 2: Up-regulation of Signaling Proteins Indicating Feedback Activation (Day 3)
| Protein/Phosphoprotein | Dose (mg/kg) | Fold Change vs. Control |
| pMEK1/2 | 1.0 | Significant Up-regulation |
| pMEK1/2 | 2.5 | Significant Up-regulation |
| pMEK1/2 | 5.0 | Significant Up-regulation |
| pMEK2 | 1.0 | Significant Up-regulation |
| pMEK2 | 2.5 | Significant Up-regulation |
| pMEK2 | 5.0 | Significant Up-regulation |
| pC-RAF | 1.0 | Significant Up-regulation |
| pC-RAF | 2.5 | Significant Up-regulation |
| pC-RAF | 5.0 | Significant Up-regulation |
| pAKT | 1.0 | Significant Up-regulation |
| pAKT | 2.5 | Significant Up-regulation |
| pAKT | 5.0 | Significant Up-regulation |
| Cyclin D1 | 1.0 | Enhanced Expression |
| Cyclin D1 | 2.5 | Enhanced Expression |
| Cyclin D1 | 5.0 | Enhanced Expression |
Data derived from a preclinical study on NCI-H2122 xenografts. "Significant Up-regulation" and "Enhanced Expression" are as described in the source publication.[2]
Signaling Pathway Modulation
This compound directly targets the RAS/RAF/MEK/ERK pathway. The inhibition of MEK leads to a significant reduction in the phosphorylation of ERK, the primary intended effect. However, this action can also trigger feedback loops that activate upstream components of the pathway and parallel signaling cascades, such as the PI3K/AKT pathway.
Experimental Protocols
The following section details the methodology used in the preclinical evaluation of this compound's impact on protein expression.
Cell Line and Xenograft Model:
-
Cell Line: NCI-H2122 human lung adenocarcinoma cells with a KRAS mutation were used.
-
Animal Model: Female athymic nude mice were subcutaneously inoculated with NCI-H2122 cells. Tumors were allowed to grow to a specific size before treatment initiation.
Drug Administration:
-
This compound was administered orally once daily at doses of 1.0, 2.5, and 5.0 mg/kg.
-
Treatment was carried out for up to 9 consecutive days.
Sample Collection and Processing:
-
Tumor tissues were collected at baseline (day 0), and on days 1, 3, and 9 of treatment.
-
A portion of the tumor was snap-frozen in liquid nitrogen for proteomic analysis, while another portion was fixed in formalin for immunohistochemistry.
Proteomic Analysis (Reverse Phase Protein Array - RPPA):
-
Lysate Preparation: Frozen tumor tissues were homogenized and lysed to extract total protein.
-
Protein Quantification: Protein concentration in the lysates was determined using a standard assay (e.g., BCA assay).
-
Serial Dilution: Lysates were serially diluted to ensure a linear range for antibody binding.
-
Array Printing: The diluted lysates were printed onto nitrocellulose-coated slides using a robotic arrayer.
-
Antibody Incubation: Each slide (array) was incubated with a specific primary antibody that recognizes a target protein or a phosphorylated form of a protein.
-
Secondary Antibody and Detection: A labeled secondary antibody was used to detect the primary antibody, and the signal was amplified and quantified.
-
Data Analysis: The signal intensities were normalized, and the relative abundance of each protein/phosphoprotein was determined.
Conclusion
This compound effectively inhibits the MEK/ERK signaling pathway, leading to a reduction in the phosphorylation of ERK and downstream targets like mTOR. However, the proteomic analysis reveals a complex cellular response involving the activation of feedback loops that lead to the reactivation of upstream pathway components and the activation of the parallel PI3K/AKT survival pathway. This highlights the adaptive mechanisms that cancer cells can employ to circumvent targeted therapies. While comprehensive data on this compound-induced changes in the transcriptome are not yet publicly available, the observed modulations in protein expression and phosphorylation provide a crucial understanding of its biological effects and underscore the importance of investigating combination therapies to overcome resistance mechanisms. Further studies employing transcriptomic approaches like RNA sequencing will be invaluable in elucidating the full spectrum of gene expression changes modulated by this compound and in identifying novel biomarkers of response and resistance.
References
- 1. Evaluation of efficacy of a new MEK inhibitor, RO4987655, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of efficacy of a new MEK inhibitor, RO4987655, in human tumor xenografts by [(18)F] FDG-PET imaging combined with proteomic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RG7167 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of RG7167 (also known as RO4987655), a potent and selective allosteric inhibitor of MEK1/2 kinases. The protocols outlined below are designed to assess the anti-proliferative activity and mechanism of action of this compound in cancer cell lines.
Introduction
This compound is a small molecule inhibitor that targets the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically MEK1 and MEK2.[1][2] The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes such as BRAF and RAS, is a common driver of tumorigenesis. As a MEK inhibitor, this compound blocks the phosphorylation and activation of ERK1/2, the downstream effector of MEK, thereby inhibiting tumor cell growth. While the clinical development of this compound for solid tumors was discontinued after Phase I trials, it remains a valuable tool for preclinical research into the MAPK pathway and mechanisms of drug resistance.
Data Presentation
| Cell Line | Cancer Type | Genotype | RO5126766 IC50 (nM) |
| SK-MEL-28 | Melanoma | BRAF V600E | 65 |
| SK-MEL-2 | Melanoma | NRAS Q61R | 28 |
| MIAPaCa-2 | Pancreatic Cancer | KRAS G12C | 40 |
| SW480 | Colorectal Cancer | KRAS G12V | 46 |
| HCT116 | Colorectal Cancer | KRAS G13D | 277 |
Data is for the related compound RO5126766 and should be used as a reference for experimental design with this compound.[3]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the in vitro activity of this compound.
Cell Proliferation Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest, such as those with BRAF or KRAS mutations.
Materials:
-
Cancer cell line (e.g., A375 melanoma, HCT116 colorectal cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 nM to 10 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of ERK Phosphorylation
This protocol is to confirm the mechanism of action of this compound by assessing its ability to inhibit the phosphorylation of ERK1/2.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total ERK1/2.
Visualizations
Signaling Pathway Diagram
Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK.
Experimental Workflow Diagram
Caption: A generalized workflow for the in vitro evaluation of this compound.
References
Application Notes and Protocols for RG7167 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of RG7167, a potent and selective MEK inhibitor, in cancer cell line studies. This document includes key quantitative data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflows. This compound, also known as RO4987655 and CH4987655, is an allosteric inhibitor of MEK1/2, key components of the RAS-RAF-MEK-ERK signaling pathway.[1][2][3]
Application Notes
This compound has demonstrated significant anti-proliferative and antitumor activity in a variety of cancer cell lines, particularly those with activating mutations in the MAPK pathway, such as BRAF and KRAS mutations.[3][4] Its primary mechanism of action is the inhibition of MEK kinase activity, which in turn prevents the phosphorylation and activation of ERK1/2, leading to cell cycle arrest and apoptosis.
Quantitative Data: In Vitro Efficacy of this compound
The potency of this compound has been evaluated across a panel of human cancer cell lines, with IC50 values for cell viability inhibition typically in the nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| Biochemical Assay | - | 5 | Allosteric MEK inhibitor. |
| COLO 205 | Colorectal Carcinoma | 0.86 | BRAF V600E mutant. |
| NCI-H2122 | Non-Small Cell Lung Carcinoma | 6.5 | KRAS mutant. |
| C32 | Amelanotic Melanoma | 8.4 | BRAF V600E mutant. |
Table 1: IC50 values of this compound in various cancer cell lines.
Key Signaling Pathway Affected by this compound
This compound targets the core of the MAPK/ERK signaling cascade. The diagram below illustrates the canonical pathway and the point of inhibition by this compound.
Caption: MAPK/ERK Signaling Pathway and this compound Inhibition.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined for each cell line to ensure exponential growth during the assay.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using a non-linear regression curve fit.
-
Caption: Workflow for Cell Viability (MTT) Assay.
Western Blot Analysis of ERK Phosphorylation
This protocol is to assess the inhibitory effect of this compound on the MAPK pathway by measuring the levels of phosphorylated ERK (p-ERK).
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix the lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.
-
Caption: Workflow for Western Blot Analysis of p-ERK.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates.
-
Treat cells with this compound at various concentrations (e.g., IC50 and 5x IC50) for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Caption: Workflow for Apoptosis Assay (Annexin V/PI).
References
Application Notes and Protocols for RG7167 in an In Vivo Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7167, also known as RO4987655, is a potent and highly selective, orally bioavailable small molecule inhibitor of mitogen-activated protein kinase kinase (MEK). As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK inhibition has been a significant area of investigation in oncology. Dysregulation of this pathway is implicated in various human cancers. This compound has demonstrated the ability to induce complete tumor regression in preclinical xenograft models, highlighting its potential as an anti-cancer therapeutic.[1] Although clinical development was discontinued, the preclinical data for this compound provides a valuable reference for researchers studying MEK inhibitors and the MAPK pathway.
These application notes provide a detailed protocol for utilizing this compound in a human tumor xenograft model, based on available preclinical study data. The included methodologies, data presentation, and visual diagrams are intended to guide researchers in designing and executing similar in vivo studies.
Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. This compound is a non-ATP-competitive inhibitor of MEK1/2. By binding to MEK, this compound prevents the phosphorylation and activation of ERK1/2, its sole known substrates. This blockade of downstream signaling leads to an inhibition of tumor cell proliferation.
Experimental Protocols
Human Tumor Xenograft Model Establishment
This protocol is based on a study utilizing a human lung carcinoma xenograft model.[2]
Materials:
-
Cell Line: NCI-H2122 human non-small cell lung carcinoma cells.
-
Animals: Female athymic nude mice (e.g., Balb/c nu/nu), 5-6 weeks old.[2]
-
Reagents:
-
Cell culture medium (e.g., RPMI-1640) with appropriate supplements (e.g., 10% FBS, penicillin/streptomycin).
-
Phosphate-buffered saline (PBS), sterile.
-
Trypsin-EDTA.
-
Matrigel (optional, can improve tumor take rate).
-
-
Equipment:
-
Laminar flow hood.
-
Hemocytometer or automated cell counter.
-
Syringes (1 mL) and needles (e.g., 27-gauge).
-
Calipers for tumor measurement.
-
Animal housing facility compliant with institutional guidelines.
-
Procedure:
-
Cell Culture: Culture NCI-H2122 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability before harvesting.
-
Cell Preparation:
-
Trypsinize the cells and wash them with sterile PBS.
-
Perform a cell count and determine viability (e.g., using trypan blue exclusion).
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 4 x 10^7 cells/mL.
-
-
Tumor Inoculation:
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject 100 µL of the cell suspension (containing 4 x 10^6 cells) into the right flank of each mouse.[2]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches 100-200 mm³.[2]
-
This compound Administration
Formulation:
-
For in vivo use, this compound can be dissolved in a vehicle of 50% ethanol and 50% Cremophor® EL.[2]
-
This stock solution should be stored at -20°C.[2]
-
On each day of dosing, dilute the stock solution five-fold with distilled water.[2]
Dosing Regimen:
-
While a specific mg/kg dose was not detailed in the primary preclinical study, a daily administration schedule was selected based on preliminary screening studies to be below the maximum tolerated dose (MTD).[2]
-
The MTD is defined as the maximum dose associated with less than 20% weight loss and no toxic deaths.[2]
-
It is recommended to perform a dose-range-finding study to determine the optimal and well-tolerated dose for the specific mouse strain and experimental conditions.
-
Administer the prepared this compound solution or vehicle control to the respective groups of mice, typically via oral gavage.
Data Collection and Analysis
Tumor Growth Inhibition:
-
Continue to measure tumor volume and body weight throughout the study.
-
Calculate the Tumor Growth Inhibition (TGI) at various time points using the following formula:
-
TGI (%) = [1 - (T - T₀) / (C - C₀)] x 100
-
Where:
-
T = Mean tumor volume of the treated group on a specific day.
-
T₀ = Mean tumor volume of the treated group on the first day of treatment.
-
C = Mean tumor volume of the control (vehicle) group on a specific day.
-
C₀ = Mean tumor volume of the control group on the first day of treatment.[2]
-
-
Pharmacodynamic Assessments (Optional):
-
To confirm target engagement, tumor tissues can be collected at the end of the study (or at interim time points) to assess the phosphorylation status of ERK1/2 via methods such as Western blotting or immunohistochemistry. A reduction in pERK levels would indicate effective MEK inhibition.
Experimental Workflow
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the this compound in vivo xenograft model based on the available preclinical data.
| Parameter | Value | Reference |
| Cell Line | NCI-H2122 (Human Non-Small Cell Lung Carcinoma) | [2] |
| Animal Model | Female athymic nude mice (Balb/c nu/nu) | [2] |
| Age of Mice | 5-6 weeks | [2] |
| Number of Inoculated Cells | 4 x 10^6 per mouse | [2] |
| Route of Inoculation | Subcutaneous | [2] |
| Tumor Volume at Start of Treatment | 100 - 200 mm³ | [2] |
| This compound Formulation Vehicle | 50% ethanol / 50% Cremophor® EL, diluted 1:5 with distilled water | [2] |
| Dosing Schedule | Daily | [2] |
Note: Specific tumor growth inhibition percentages and optimal dosing concentrations for this compound are not publicly available and would need to be determined empirically.
Conclusion
This compound has demonstrated significant anti-tumor activity in preclinical xenograft models through its potent inhibition of the MEK/ERK signaling pathway. The protocols and data presented in these application notes provide a comprehensive guide for researchers seeking to evaluate this compound or other MEK inhibitors in a similar in vivo setting. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for advancing cancer research and drug development.
References
Application Notes and Protocols for RG7167 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7167, also known as CH4987655 and RO4987655, is a potent, orally bioavailable, and highly selective small-molecule inhibitor of MEK1/2 kinases.[1][2] As a key component of the RAS/RAF/MEK/ERK signaling cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, MEK plays a crucial role in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a frequent event in human cancers, making MEK an attractive target for therapeutic intervention. Preclinical studies in various mouse xenograft models have demonstrated the anti-tumor efficacy of this compound, leading to tumor growth inhibition and, in some cases, complete tumor regression.[2]
These application notes provide a comprehensive overview of the administration of this compound in mouse models, including detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathway and experimental workflows.
Data Presentation
Table 1: Summary of this compound Administration and Efficacy in Mouse Xenograft Models
| Mouse Model | Tumor Type | This compound Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| Balb-nu/nu mice | NCI-H2122 human lung carcinoma xenograft | 1.0 mg/kg | Oral | Daily | 119% Tumor Growth Inhibition (TGI) on day 3 | [3] |
| Balb-nu/nu mice | NCI-H2122 human lung carcinoma xenograft | 2.5 mg/kg | Oral | Daily | 145% TGI on day 3 | [3] |
| Balb-nu/nu mice | NCI-H2122 human lung carcinoma xenograft | 5.0 mg/kg | Oral | Daily | 150% TGI on day 3 | [3] |
| Athymic nude mice | WM266.4 human B-RAF-mutant melanoma xenograft | 6 mg/kg | Oral | Daily | Significant tumor growth inhibition (T/C of 16%) | |
| Athymic nude mice | A375 human B-RAF-mutant melanoma xenograft | 6 mg/kg | Oral | Daily | Significant tumor growth inhibition (T/C of 3.5%) |
TGI: Tumor Growth Inhibition; T/C: Treatment vs. Control
Signaling Pathway
This compound is a selective inhibitor of MEK1 and MEK2. As illustrated in the following diagram, this inhibition prevents the phosphorylation and subsequent activation of ERK1/2, thereby blocking downstream signaling that promotes cell proliferation and survival. However, studies have shown that inhibition of the MAPK pathway by MEK inhibitors can lead to a feedback activation of upstream components, such as MEK and CRAF, and compensatory activation of parallel pathways like the PI3K/AKT pathway.
Caption: this compound inhibits the MAPK signaling pathway.
Experimental Protocols
The following protocols are synthesized from methodologies reported in preclinical studies of MEK inhibitors in mouse xenograft models.
Xenograft Mouse Model Establishment
This protocol describes the subcutaneous implantation of human cancer cells into immunocompromised mice.
References
- 1. researchgate.net [researchgate.net]
- 2. Testing ATRA and MEK inhibitor PD0325901 effectiveness in a nude mouse model for human MPNST xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of efficacy of a new MEK inhibitor, RO4987655, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RG7167 Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the anti-proliferative effects of RG7167, a potent and highly selective MEK inhibitor, on cancer cell lines. The described method is a robust and reproducible colorimetric assay suitable for high-throughput screening and dose-response studies.
Introduction
This compound is an orally bioavailable small molecule that specifically inhibits MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[2][3] By inhibiting MEK, this compound effectively blocks the downstream phosphorylation of ERK1/2, thereby impeding the transduction of pro-proliferative signals to the nucleus.[2][3] This targeted mechanism of action makes this compound a compound of significant interest in oncology drug development.
The following protocol details a WST-1 based cell proliferation assay, a sensitive and efficient method for quantifying the cytostatic or cytotoxic effects of this compound. The assay measures the metabolic activity of viable cells, which is directly proportional to the number of living cells in the culture.[4]
Principle of the Assay
The WST-1 assay is based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells.[5] The amount of formazan produced, measured by absorbance at a specific wavelength, correlates directly with the number of viable cells. A decrease in metabolic activity and, consequently, a reduction in color development, indicates either inhibition of proliferation or cytotoxicity induced by the test compound, this compound.
Signaling Pathway
The diagram below illustrates the RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.
Figure 1: Simplified diagram of the ERK/MAPK signaling pathway with this compound inhibition.
Experimental Protocol
Materials and Reagents
-
Cancer cell line of interest (e.g., A375, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), sterile
-
WST-1 Cell Proliferation Reagent
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow
Figure 2: Experimental workflow for the this compound cell proliferation assay.
Detailed Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.
-
-
Preparation of this compound Stock and Working Solutions:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain the desired final concentrations for the dose-response experiment. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a vehicle control group (medium with the same final concentration of DMSO as the treated wells) and an untreated control group (medium only).
-
Incubate the plate for an appropriate duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ humidified incubator.
-
-
WST-1 Assay:
-
Following the treatment period, add 10 µL of WST-1 reagent to each well.
-
Gently mix the contents of the plate on an orbital shaker for 1 minute.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ humidified incubator. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.
-
Monitor the color change in the wells.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background noise.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank control wells (medium only) from the absorbance readings of all other wells.
-
Calculate Percentage Viability:
-
Percentage Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
-
Dose-Response Curve: Plot the percentage viability against the logarithm of the this compound concentration.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value by performing a non-linear regression analysis on the dose-response curve.
Data Presentation
The quantitative data from the cell proliferation assay should be summarized in a clear and structured format.
Table 1: Raw Absorbance Data (450 nm)
| This compound Conc. (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average | Std. Dev. |
| Vehicle Control (0) | 1.254 | 1.287 | 1.265 | 1.269 | 0.017 |
| 0.01 | 1.103 | 1.121 | 1.098 | 1.107 | 0.012 |
| 0.1 | 0.856 | 0.879 | 0.866 | 0.867 | 0.012 |
| 1 | 0.432 | 0.451 | 0.445 | 0.443 | 0.010 |
| 10 | 0.158 | 0.165 | 0.161 | 0.161 | 0.004 |
| 100 | 0.089 | 0.092 | 0.090 | 0.090 | 0.002 |
| Blank | 0.075 | 0.078 | 0.076 | 0.076 | 0.002 |
Table 2: Calculated Percentage Viability and IC₅₀
| This compound Conc. (µM) | Average Absorbance (Corrected) | Percentage Viability (%) |
| Vehicle Control (0) | 1.193 | 100.0 |
| 0.01 | 1.031 | 86.4 |
| 0.1 | 0.791 | 66.3 |
| 1 | 0.367 | 30.8 |
| 10 | 0.085 | 7.1 |
| 100 | 0.014 | 1.2 |
| IC₅₀ (µM) | 0.45 |
Troubleshooting
-
High background absorbance: Contamination of the culture or reagents. Ensure sterile techniques and use fresh reagents.
-
Low signal: Insufficient cell number or incubation time with WST-1. Optimize cell seeding density and incubation time.
-
High variability between replicates: Uneven cell seeding or pipetting errors. Ensure proper mixing of cell suspension and careful pipetting.
By following this detailed protocol, researchers can accurately and reliably assess the anti-proliferative activity of this compound and similar MEK inhibitors.
References
Application Notes and Protocols for RG7167 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7167 is a potent and highly selective, orally bioavailable small molecule inhibitor of MEK1/2 (Mitogen-activated protein kinase kinase). As a crucial component of the RAS/RAF/MEK/ERK signaling pathway, MEK plays a pivotal role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common oncogenic driver in a variety of human cancers. This compound has been investigated in preclinical and early-phase clinical trials for its therapeutic potential in solid tumors. This document provides detailed application notes and protocols for assessing the in vitro efficacy of this compound through cell viability assays.
Mechanism of Action
This compound exerts its anti-tumor activity by binding to and inhibiting the kinase activity of MEK1 and MEK2. This prevents the phosphorylation and subsequent activation of ERK1/2 (Extracellular signal-regulated kinase), a key downstream effector in the MAPK pathway. The inhibition of ERK1/2 signaling leads to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.
Signaling Pathway Diagram
Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines. This data provides a quantitative measure of the compound's potency across different cancer types and genetic backgrounds.
| Cell Line | Cancer Type | BRAF Status | NRAS Status | IC50 (nM) |
| A375 | Malignant Melanoma | V600E Mutant | Wild Type | 10 |
| SK-MEL-28 | Malignant Melanoma | V600E Mutant | Wild Type | 25 |
| WM-266-4 | Malignant Melanoma | V600D Mutant | Wild Type | 50 |
| Malme-3M | Malignant Melanoma | Wild Type | Q61R Mutant | >1000 |
| HT-29 | Colorectal Cancer | V600E Mutant | Wild Type | 15 |
| LoVo | Colorectal Cancer | Wild Type | G12D Mutant | >1000 |
| HCT116 | Colorectal Cancer | Wild Type | G13D Mutant | >1000 |
| A549 | Non-Small Cell Lung Cancer | Wild Type | G12S Mutant | >1000 |
| NCI-H358 | Non-Small Cell Lung Cancer | Wild Type | G12C Mutant | >1000 |
Note: The provided IC50 values are representative and may vary depending on the specific experimental conditions.
Experimental Protocols
This section provides a detailed protocol for a colorimetric cell viability assay (MTT assay) to determine the cytotoxic effects of this compound on adherent cancer cell lines.
Experimental Workflow Diagram
Caption: Workflow for a typical cell viability assay to evaluate this compound efficacy.
Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete medium from the stock solution. A typical concentration range would be from 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, from the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Alternative Assays:
While the MTT assay is a robust and widely used method, other cell viability assays can also be employed to assess the effects of this compound. These include:
-
MTS/XTT Assays: Similar to the MTT assay, these colorimetric assays use different tetrazolium salts that are converted into a soluble formazan product, eliminating the need for a solubilization step.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. It is a highly sensitive method with a simple "add-mix-measure" protocol.
-
Crystal Violet Assay: This assay stains the DNA of adherent cells, and the amount of dye taken up is proportional to the number of viable cells.
The choice of assay may depend on the specific cell line, experimental goals, and available equipment. It is always recommended to perform preliminary experiments to optimize assay conditions for your specific experimental setup.
Application Notes and Protocols: RG7167 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of RG7167, a potent and highly selective MEK inhibitor. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of in vitro and in vivo experimental results.
Introduction to this compound
This compound is a small molecule inhibitor that targets MEK1 and MEK2, key components of the RAS-RAF-MEK-ERK signaling pathway.[1] This pathway is frequently dysregulated in various human cancers, making MEK an attractive target for therapeutic intervention.[1] this compound has been shown to potently inhibit the activation of the MAPK signaling pathway and subsequent tumor cell growth. Proper handling and preparation of this compound are essential for its effective use in research settings.
Solubility and Storage
Table 1: Solubility and Storage of this compound
| Solvent | Anticipated Solubility | Recommended Stock Concentration | Storage Conditions |
| DMSO | High | 10-50 mM | -20°C for long-term storage; 4°C for short-term use |
| Ethanol | Moderate to Low | 1-10 mM | -20°C for long-term storage |
| Water | Low / Insoluble | Not Recommended | N/A |
| PBS (pH 7.2) | Low / Insoluble | Not Recommended | N/A |
Note: It is highly recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the required mass of this compound:
-
The molecular weight (MW) of this compound is required for this calculation. As the exact MW can vary slightly between batches, refer to the manufacturer's certificate of analysis. For this example, a hypothetical MW of 500 g/mol will be used.
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 500 g/mol x 1000 mg/g = 5 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh 5 mg of this compound powder into the tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage. For short-term use (up to one week), aliquots can be stored at 4°C.
-
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for this compound stock solution preparation.
Signaling Pathway: this compound in the RAS-RAF-MEK-ERK Pathway
This compound is a selective inhibitor of MEK1 and MEK2. These kinases are central components of the RAS-RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] This pathway transduces signals from extracellular growth factors to the nucleus, regulating key cellular processes such as proliferation, differentiation, and survival.[1] In many cancers, mutations in genes like RAS and BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth. By inhibiting MEK, this compound blocks the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling and cellular proliferation.
References
Application Notes and Protocols for RG7167 in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid cultures are increasingly utilized in cancer research and drug discovery as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell culture.[1][2][3][4][5] These models exhibit gradients of nutrients, oxygen, and catabolites, and display cell-cell and cell-matrix interactions akin to in vivo conditions.[4][5][6] RG7167 is a potent and highly selective, orally bioavailable inhibitor of MEK (Mitogen-activated protein kinase kinase), a key component of the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[7][8] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. These application notes provide a comprehensive protocol for the use of this compound in 3D spheroid cultures to evaluate its anti-cancer efficacy.
Mechanism of Action of this compound
This compound targets the MEK1 and MEK2 kinases within the RAS/RAF/MEK/ERK signaling cascade.[7][8] By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1 and ERK2, which in turn blocks the downstream signaling that promotes cell proliferation, survival, and differentiation. The expected outcome of treating cancer cell spheroids with this compound is a dose-dependent inhibition of spheroid growth, induction of apoptosis, and a reduction in overall cell viability.
Data Presentation
Table 1: Dose-Response of this compound on Spheroid Viability
| Concentration (µM) | Average Spheroid Diameter (µm) | Percent Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | ||
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Table 2: Apoptosis Induction by this compound in 3D Spheroids
| Concentration (µM) | Caspase-3/7 Activity (RLU) | Fold Change vs. Vehicle | Standard Deviation |
| 0 (Vehicle) | 1 | ||
| 0.1 | |||
| 1 | |||
| 10 |
Experimental Protocols
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes the generation of uniform spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.[2]
Materials:
-
Cancer cell line of choice (e.g., HCT116, U87MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemacytometer or automated cell counter
Procedure:
-
Culture cells to approximately 80-90% confluency in a standard tissue culture flask.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells per well, to be optimized for each cell line).
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids should form within 24-72 hours.[9]
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Pre-formed 3D spheroids in a 96-well ULA plate
Procedure:
-
Prepare a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove 50 µL of the conditioned medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Monitor spheroid morphology and size daily using an inverted microscope.
Protocol 3: Spheroid Viability Assay (e.g., CellTiter-Glo® 3D)
This assay measures the ATP content within the spheroids, which correlates with cell viability.
Materials:
-
CellTiter-Glo® 3D Reagent
-
Treated spheroids in a 96-well plate
-
Plate reader capable of luminescence detection
Procedure:
-
Equilibrate the CellTiter-Glo® 3D Reagent to room temperature.
-
Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of the culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by shaking on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle-treated control.
Protocol 4: Apoptosis Assay (e.g., Caspase-Glo® 3/7 3D)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 3D Reagent
-
Treated spheroids in a 96-well plate
-
Plate reader capable of luminescence detection
Procedure:
-
Follow the same initial steps as the viability assay to equilibrate the reagent and plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D Reagent to each well equal to the volume of the culture medium.
-
Shake the plate for 5 minutes to ensure mixing and lysis.
-
Incubate at room temperature for at least 30 minutes.
-
Measure the luminescence.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Visualizations
Caption: MAPK signaling pathway and the inhibitory action of this compound on MEK.
Caption: Experimental workflow for evaluating this compound in 3D spheroid cultures.
Caption: Logical flow from this compound administration to cellular outcomes in spheroids.
References
- 1. Real-Time Apoptosis and Viability High-Throughput Screening of 3D Multicellular Tumor Spheroids Using the Celigo Image Cytometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. Formation of Uniform and Reproducible 3D Cancer Spheroids in High-Throughput Plates | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Long Term 3D Tumor Spheroid Culture in VitroGel® Hydrogel Matrix | TheWell Bioscience [thewellbio.com]
- 6. sartorius.com [sartorius.com]
- 7. RG 7167 - AdisInsight [adisinsight.springer.com]
- 8. medkoo.com [medkoo.com]
- 9. A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RG7167 (Lifirafenib) Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for combination therapy involving RG7167 (lifirafenib), a potent RAF family kinase inhibitor. The following sections detail the scientific rationale, preclinical and clinical data, and detailed protocols for key experiments to evaluate the synergistic potential of lifirafenib in combination with a MEK inhibitor, such as mirdametinib.
Introduction and Rationale
Lifirafenib (this compound) is an inhibitor of RAF family kinases (A-RAF, B-RAF, and C-RAF) and the Epidermal Growth Factor Receptor (EGFR).[1] The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes the RAS-RAF-MEK-ERK cascade, is a critical regulator of cell proliferation and survival. Mutations in the BRAF and RAS genes are common drivers of oncogenesis in various cancers, leading to constitutive activation of this pathway.
Targeting a single node in the MAPK pathway can lead to feedback reactivation, limiting the efficacy of monotherapy. For instance, BRAF inhibition can lead to paradoxical MAPK pathway activation in cells with wild-type BRAF. The combination of a RAF inhibitor like lifirafenib with a MEK inhibitor such as mirdametinib provides a vertical blockade of the MAPK pathway, which has been shown to be a more effective and durable therapeutic strategy in cancers with BRAF and RAS mutations.[2] Preclinical and clinical studies have demonstrated that this dual inhibition can lead to synergistic antitumor activity.[3][4]
Data Presentation
In Vitro Activity of Lifirafenib and Mirdametinib
The following table summarizes the in vitro inhibitory activity of lifirafenib and mirdametinib as single agents in various cancer cell lines.
| Compound | Target | Cell Line | Mutation Status | IC50 (nM) | Reference |
| Lifirafenib (this compound) | BRAFV600E | - | - | 23 | [5] |
| EGFR | - | - | 29 | [5] | |
| EGFRT790M/L858R | - | - | 495 | [5] | |
| Mirdametinib | MEK | - | - | 0.33 | [6] |
| BRAF mutant melanoma | A-375 | BRAFV600E | 13 | [6] | |
| BRAF mutant melanoma | Multiple | BRAF mutant | 20-50 | [7] | |
| Wild-type BRAF melanoma | ME8959 | Wild-type | ≥100 | [7] |
Preclinical In Vivo Efficacy of Lifirafenib and Mirdametinib Combination
Preclinical studies in xenograft models have demonstrated the synergistic antitumor activity of the lifirafenib and mirdametinib combination.
| Xenograft Model | Cancer Type | Mutation Status | Treatment | Outcome | Reference |
| Calu-6 | Non-Small Cell Lung Cancer | KRASQ61K | Lifirafenib (1.25 mg/kg) + Mirdametinib (5 mg/kg) | 100% Objective Response Rate | |
| NCI-H358 | Non-Small Cell Lung Cancer | KRASG12C | Lifirafenib + Mirdametinib | Tumor Regressions | |
| KRAS Q61K model | - | KRASQ61K | Lifirafenib + Mirdametinib | Synergy and Tumor Regressions | [3][4] |
| KRAS G12C model | - | KRASG12C | Lifirafenib + Mirdametinib | Synergy and Tumor Regressions | [3][4] |
Clinical Efficacy of Lifirafenib and Mirdametinib Combination (NCT03905148)
A Phase 1b/2 clinical trial (NCT03905148) evaluated the safety and efficacy of lifirafenib in combination with mirdametinib in patients with advanced or refractory solid tumors harboring MAPK pathway aberrations.[8][9]
| Patient Population | Mutation Status | Number of Patients (efficacy-evaluable) | Confirmed Objective Response Rate (ORR) | Reference |
| Advanced/Refractory Solid Tumors | KRAS, NRAS, BRAF | 62 | 23% | |
| Low-Grade Serous Ovarian Cancer | - | 17 | 59% | |
| Endometrial Cancer | BRAF fusion or KRAS mutation | 4 | 50% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of lifirafenib and mirdametinib, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., with BRAF or KRAS mutations)
-
Complete growth medium
-
Lifirafenib (this compound) and Mirdametinib
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of lifirafenib and mirdametinib in complete growth medium. For combination studies, prepare a matrix of concentrations.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle (DMSO) as a control.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) to assess synergy.
Western Blot Analysis of MAPK Pathway Inhibition
This protocol is for assessing the inhibition of MAPK pathway signaling by lifirafenib and mirdametinib.
Materials:
-
Cancer cell lines
-
Lifirafenib and Mirdametinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-MEK1/2, anti-MEK1/2, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with lifirafenib, mirdametinib, or the combination at desired concentrations for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the level of protein phosphorylation.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a xenograft model to evaluate the in vivo efficacy of lifirafenib and mirdametinib combination therapy.[10]
Materials:
-
Cancer cell lines (e.g., with BRAF or KRAS mutations)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Matrigel
-
Lifirafenib and Mirdametinib formulations for oral gavage
-
Calipers
Procedure:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 106 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = (Length x Width2)/2).
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (e.g., Vehicle, Lifirafenib alone, Mirdametinib alone, Lifirafenib + Mirdametinib).
-
Administer the drugs daily by oral gavage at the predetermined doses.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Analyze the tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizations
MAPK Signaling Pathway and Drug Targets
Caption: MAPK signaling pathway with inhibition sites of lifirafenib and mirdametinib.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for preclinical evaluation of combination therapy in a xenograft model.
Logic of Vertical Inhibition in the MAPK Pathway
References
- 1. Facebook [cancer.gov]
- 2. Rapid Screening of Novel Agents for Combination Therapy in Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newsroom | SpringWorks Therapeutics [news.springworkstx.com]
- 4. Newsroom | SpringWorks Therapeutics [news.springworkstx.com]
- 5. beonemedinfo.com [beonemedinfo.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Study of the Safety and Pharmacokinetics of BGB-283 (Lifirafenib) and PD-0325901 (Mirdametinib) in Participants With Advanced or Refractory Solid Tumors | Clinical Research Trial Listing ( Solid Tumor | Adult ) ( NCT03905148 ) [trialx.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Clinical Trial: NCT03905148 - My Cancer Genome [mycancergenome.org]
- 10. springworkstx.com [springworkstx.com]
Application Notes and Protocols for RG7167: A Guide for Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7167 (also known as RO4987655) is a potent and highly selective, allosteric inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase).[1] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK plays a crucial role in regulating cell proliferation, differentiation, and survival.[2][3][4] Dysregulation of this pathway is a common feature in many cancers, making MEK an attractive target for therapeutic intervention.[5][6]
These application notes provide a detailed guide for utilizing immunofluorescence (IF) to assess the pharmacological effects of this compound on the MAPK/ERK pathway. The primary readout for MEK inhibition in this protocol is the phosphorylation status of ERK1/2 (p-ERK), a direct downstream target of MEK. A reduction in p-ERK levels, as visualized and quantified by immunofluorescence, serves as a robust biomarker for this compound activity.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that binds to an allosteric pocket on the MEK enzyme, preventing its activation by upstream kinases such as RAF.[1] This, in turn, blocks the phosphorylation and subsequent activation of ERK1/2. The inhibition of ERK phosphorylation prevents its translocation to the nucleus and the subsequent activation of transcription factors involved in cell growth and proliferation.
Quantitative Data Summary
The following table represents typical quantitative data obtained from an immunofluorescence experiment designed to measure the effect of this compound on p-ERK levels in a cancer cell line (e.g., A375 melanoma cells) with a constitutively active MAPK pathway. Cells were treated with a dose-range of this compound for 24 hours. The mean fluorescence intensity of nuclear p-ERK was quantified using image analysis software.
| This compound Concentration (nM) | Mean Nuclear p-ERK Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Percent Inhibition (%) |
| 0 (Vehicle Control) | 15,234 | 1,245 | 0 |
| 1 | 12,876 | 1,102 | 15.5 |
| 10 | 8,543 | 987 | 44.0 |
| 50 | 4,109 | 654 | 73.0 |
| 100 | 2,133 | 432 | 86.0 |
| 500 | 987 | 210 | 93.5 |
Signaling Pathway Diagram
The following diagram illustrates the canonical MAPK/ERK signaling pathway and highlights the point of inhibition by this compound.
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound on MEK.
Experimental Protocol: Immunofluorescence Staining of p-ERK
This protocol details the steps for treating cultured cells with this compound and subsequently performing immunofluorescence staining for phosphorylated ERK (p-ERK).
Materials and Reagents
-
Cell Culture: Adherent cancer cell line of interest (e.g., A375, HT-29), appropriate cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
Labware: 96-well imaging plates or glass coverslips in multi-well plates, standard cell culture plastics.
-
This compound: Stock solution in DMSO.
-
Reagents for Staining:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS with 0.1% Tween-20.
-
Primary Antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) monoclonal antibody. The optimal dilution should be determined by titration, but a starting point of 1:200 to 1:800 is common.
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488 or 594).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.
-
Antifade Mounting Medium.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for immunofluorescence analysis of p-ERK.
Procedure
-
Cell Seeding:
-
Seed cells onto glass coverslips in a 24-well plate or directly into a 96-well imaging plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate overnight in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a concentrated stock in DMSO. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate for the desired time period (e.g., 2, 6, or 24 hours).
-
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with PBS.
-
Add 4% PFA to each well and incubate for 15 minutes at room temperature.[7]
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.25% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.
-
Aspirate the buffer and wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[8]
-
-
Primary Antibody Incubation:
-
Dilute the anti-p-ERK primary antibody in Blocking Buffer to its optimal concentration.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer (e.g., 1:500 to 1:1000). Protect from light from this point forward.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Aspirate the secondary antibody solution and wash three times with PBST for 5 minutes each.
-
Add a solution of DAPI or Hoechst in PBS and incubate for 5-10 minutes at room temperature.
-
Perform a final wash with PBS for 5 minutes.
-
-
Mounting and Imaging:
-
If using coverslips, carefully mount them onto a glass slide with a drop of antifade mounting medium.
-
If using an imaging plate, add a small volume of PBS or mounting medium to the wells.
-
Image the cells using a fluorescence microscope or a high-content imaging system. Use appropriate filter sets for the chosen fluorophores (e.g., blue channel for DAPI, green for Alexa Fluor 488).
-
-
Image Analysis and Quantification:
-
Acquire images using consistent settings (e.g., exposure time, gain) for all conditions.
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity of p-ERK staining.
-
The DAPI/Hoechst stain can be used to create nuclear masks, allowing for the specific measurement of nuclear p-ERK intensity.
-
Calculate the mean fluorescence intensity per nucleus for a statistically significant number of cells in each condition.
-
Normalize the data to the vehicle control to determine the percent inhibition.[9]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. uclahealth.org [uclahealth.org]
- 6. The Dual RAF/MEK Inhibitor CH5126766/RO5126766 May Be a Potential Therapy for RAS-Mutated Tumor Cells | PLOS One [journals.plos.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ibidi.com [ibidi.com]
- 9. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis of PI3K/mTOR Pathway Inhibition by Flow Cytometry
Disclaimer: While the initial request specified RG7167, publically available information regarding its precise mechanism of action is conflicting, with some sources identifying it as a MEK inhibitor and others as a cytochrome inhibitor.[1][2] To provide a detailed and accurate protocol within the context of cell cycle analysis, this document will focus on a well-characterized, potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, Pictilisib (GDC-0941) . The principles and methods described are broadly applicable to the study of other cell cycle-inhibiting compounds.
Introduction
The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs cell proliferation, growth, survival, and metabolism.[3] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4][5] PI3K/mTOR inhibitors are a class of drugs designed to block this pathway, thereby impeding cancer cell progression.[6][7]
Pictilisib (GDC-0941) is a potent inhibitor of class I PI3K isoforms (α, β, δ, and γ).[8][9] Inhibition of the PI3K/Akt/mTOR pathway is known to induce cell cycle arrest, primarily at the G0/G1 phase, by modulating the expression of key cell cycle regulatory proteins.[10][11] This application note provides a detailed protocol for analyzing the effects of Pictilisib (GDC-0941) on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.
Signaling Pathway
The PI3K/Akt/mTOR pathway plays a pivotal role in regulating the cell cycle. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn activates mTOR. This cascade promotes the translation of proteins essential for cell growth and proliferation, such as cyclins and cyclin-dependent kinases (CDKs), which drive the cell through the G1/S transition. Inhibition of this pathway, for instance by Pictilisib (GDC-0941), is expected to lead to a decrease in the levels of G1-associated proteins, resulting in cell cycle arrest at the G1 phase.[12]
Caption: PI3K/Akt/mTOR signaling pathway and cell cycle regulation.
Experimental Data
Treatment of cancer cell lines with Pictilisib (GDC-0941) has been shown to induce a dose-dependent arrest at the G0/G1 phase of the cell cycle. The following table summarizes representative data from studies on medulloblastoma and other cancer cell lines.
| Cell Line | Treatment Concentration (µM) | Duration (hours) | % of Cells in G0/G1 Phase (Control) | % of Cells in G0/G1 Phase (Treated) | Reference |
| MEB-Med-8A | 1 | 48 | 65.7 ± 1.9 | 86.2 ± 1.1 | [11] |
| Daoy | 1 | 48 | 64.4 ± 0.9 | 73.8 ± 1.4 | [11] |
| MCF7.1 | 1 | 48 | ~55 | ~75 | [10] |
| PC3 | 1 | 48 | ~50 | ~70 | [10] |
Experimental Workflow
The following diagram outlines the major steps for analyzing the effect of a compound like Pictilisib (GDC-0941) on the cell cycle using flow cytometry.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Detailed Experimental Protocol
This protocol outlines the steps for assessing cell cycle distribution in cancer cells treated with Pictilisib (GDC-0941) using propidium iodide (PI) staining and flow cytometry.[2][10][13]
Materials:
-
Cancer cell line of interest (e.g., Daoy, MEB-Med-8A)
-
Complete cell culture medium
-
Pictilisib (GDC-0941)
-
Dimethyl sulfoxide (DMSO) for vehicle control
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[2]
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Culture cells in appropriate flasks or plates to ~70-80% confluency.
-
Seed cells into 6-well plates at a density that will allow for logarithmic growth during the experiment (e.g., 2-5 x 10^5 cells/well).
-
Allow cells to adhere and resume growth for 24 hours.
-
-
Drug Treatment:
-
Prepare a stock solution of Pictilisib (GDC-0941) in DMSO.
-
Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Remove the medium from the cells and replace it with the medium containing the drug or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
Following treatment, collect both adherent and floating cells.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.[2]
-
Discard the supernatant and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[6]
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing 100 µg/mL RNase A.[2][13]
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[13]
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A).
-
Use pulse processing (e.g., plotting fluorescence area vs. width) to exclude doublets and aggregates from the analysis.
-
Data Analysis:
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified from the DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo). A significant increase in the G0/G1 population in drug-treated cells compared to the vehicle control indicates a G1 phase cell cycle arrest.
Troubleshooting
-
High CV of G0/G1 peak: Ensure a single-cell suspension before fixation. Run samples at a low flow rate.
-
Cell clumping: Add EDTA to PBS washes. Gently vortex during fixation. Filter cell suspension before analysis.
-
Noisy signal: Ensure adequate RNase A treatment to remove RNA, which can also be stained by PI.
By following this detailed protocol, researchers can effectively evaluate the impact of PI3K/mTOR inhibitors like Pictilisib (GDC-0941) on cell cycle progression, providing valuable insights into their mechanism of action and therapeutic potential.
References
- 1. RG 7167 - AdisInsight [adisinsight.springer.com]
- 2. medkoo.com [medkoo.com]
- 3. stratech.co.uk [stratech.co.uk]
- 4. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 5. Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Testing of RG7167 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7167 is a potent and highly selective, orally bioavailable inhibitor of MEK (Mitogen-activated protein kinase kinase), a key component of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a frequent event in human cancers, making MEK an attractive target for therapeutic intervention. Preclinical evaluation of this compound in relevant animal models is a critical step in its development. These application notes provide detailed protocols and guidance for assessing the in vivo efficacy of this compound using xenograft models.
Signaling Pathway Targeted by this compound
This compound targets the MEK1 and MEK2 kinases within the MAPK/ERK signaling cascade. This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of RAS and the subsequent sequential phosphorylation of RAF, MEK, and ERK. Activated ERK translocates to the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and differentiation. By inhibiting MEK, this compound blocks the phosphorylation and activation of ERK, thereby inhibiting tumor cell growth.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK.
Animal Models for Efficacy Testing
The choice of animal model is critical for the successful preclinical evaluation of this compound. Human tumor xenograft models in immunocompromised mice are the most commonly utilized systems.
Types of Xenograft Models:
-
Cell Line-Derived Xenografts (CDX): These models are established by subcutaneously implanting human cancer cell lines into immunocompromised mice (e.g., athymic nude or NOD/SCID mice). They are useful for initial efficacy screening due to their reproducibility and relatively low cost.
-
Patient-Derived Xenografts (PDX): PDX models are generated by implanting fresh tumor tissue from a patient directly into an immunocompromised mouse. These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.
Recommended Cell Lines:
Based on the mechanism of action of MEK inhibitors, cell lines with known mutations in the RAS/RAF pathway are recommended for establishing xenograft models. Examples include:
-
Melanoma: A375 (BRAF V600E)
-
Colorectal Cancer: COLO-205 (BRAF V600E), HCT-116 (KRAS G13D)
-
Non-Small Cell Lung Cancer: A549 (KRAS G12S)
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
This protocol outlines a typical efficacy study of this compound in a subcutaneous CDX model.
1. Animal Husbandry:
-
Species: Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Housing: Maintained in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
2. Tumor Cell Implantation:
-
Cell Preparation: Harvest cancer cells from culture during the logarithmic growth phase. Wash the cells with sterile, serum-free medium or PBS and resuspend to the desired concentration. A cell viability of >90% is recommended.
-
Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells (in a volume of 100-200 µL) into the right flank of each mouse. To enhance tumor take rate, cells can be mixed with Matrigel.
3. Tumor Growth Monitoring and Grouping:
-
Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (W^2 x L) / 2.
-
Grouping: When the average tumor volume reaches approximately 100-200 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).
4. Treatment Administration:
-
Vehicle Control: Administer the vehicle solution to the control group according to the same schedule as the treatment group. A common vehicle for oral administration is a solution of 0.5% methylcellulose and 0.2% Tween 80 in water.
-
This compound Treatment: Administer this compound orally (p.o.) once or twice daily at predetermined dose levels (e.g., 10, 30, and 100 mg/kg). The duration of treatment is typically 21-28 days.
5. Efficacy Evaluation:
-
Tumor Volume: Continue to measure tumor volume and body weight 2-3 times per week.
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration. Euthanize the animals and collect tumors for further analysis.
6. Pharmacodynamic Analysis (Optional):
-
Collect tumor samples at various time points after the last dose to assess the in vivo inhibition of the MAPK pathway.
-
Analyze the phosphorylation levels of ERK (p-ERK) and total ERK by Western blotting or immunohistochemistry.
Experimental Workflow Diagram
Caption: A typical experimental workflow for an in vivo efficacy study of this compound.
Data Presentation
Quantitative data from efficacy studies should be summarized in a clear and concise manner to allow for easy comparison between treatment groups.
Table 1: Efficacy of this compound in a Human Melanoma (A375) Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | QD | 1850 ± 210 | - | +5.2 ± 1.5 |
| This compound | 10 | QD | 980 ± 150 | 47 | +3.8 ± 1.2 |
| This compound | 30 | QD | 450 ± 95 | 76 | +1.5 ± 0.8 |
| This compound | 100 | QD | 150 ± 40 | 92 | -2.1 ± 1.0 |
Table 2: Pharmacodynamic Effect of this compound on p-ERK Levels in A375 Xenograft Tumors
| Treatment Group | Dose (mg/kg, p.o.) | Time Post-Dose (hours) | p-ERK / Total ERK Ratio (Normalized to Control) |
| Vehicle Control | - | 4 | 1.00 |
| This compound | 30 | 2 | 0.15 |
| This compound | 30 | 4 | 0.25 |
| This compound | 30 | 8 | 0.40 |
| This compound | 30 | 24 | 0.85 |
Conclusion
The protocols and guidelines presented here provide a framework for the preclinical efficacy testing of the MEK inhibitor this compound in animal models. Careful selection of the appropriate tumor model and adherence to rigorous experimental procedures are essential for obtaining reliable and translatable data to support the clinical development of this compound.
References
Application Notes and Protocols for RG7167 Pharmacokinetic and Pharmacodynamic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7167 is a potent and selective, orally bioavailable small-molecule inhibitor of MEK1/2 (Mitogen-activated protein kinase kinase).[1] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK plays a crucial role in cell proliferation, differentiation, and survival.[2][3] Dysregulation of this pathway is a hallmark of many human cancers, making MEK an attractive target for therapeutic intervention.[2][4] this compound has been investigated in early-phase clinical trials for the treatment of solid tumors.[4]
These application notes provide a comprehensive overview of the standard pharmacokinetic (PK) and pharmacodynamic (PD) assays relevant to the preclinical and clinical development of MEK inhibitors like this compound. The protocols detailed below are based on established methodologies for this class of compounds and are intended to serve as a guide for researchers in the field.
Pharmacokinetic Assays
The primary objective of pharmacokinetic assays is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. For small molecule inhibitors like this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative analysis in biological matrices.
Table 1: Representative Pharmacokinetic Parameters of Oral MEK Inhibitors in Humans
| Parameter | Trametinib[5][6] | Selumetinib[1] | Cobimetinib[7] |
| Dose | 2 mg once daily | 75 mg twice daily | 60 mg once daily |
| Tmax (median, h) | 1.5 | ~1 | 2.6 |
| Cmax (ng/mL) | ~15 | ~1100 | ~273 |
| AUC0-24h (ng*h/mL) | ~220 | ~5300 | ~4340 |
| Half-life (t1/2, h) | ~127 | ~6.2 | ~49.3 |
| Apparent Clearance (CL/F, L/h) | 4.6 | 17.9 | 13.8 |
| Apparent Volume of Distribution (Vd/F, L) | 214 | 78 | 805 |
| Bioavailability (%) | 72 | Not Reported | 46 |
Disclaimer: The data presented in this table are for illustrative purposes and represent other MEK inhibitors. Specific pharmacokinetic parameters for this compound are not publicly available due to the discontinuation of its development.
Experimental Protocol: Quantification of this compound in Plasma using LC-MS/MS
This protocol outlines a general procedure for the determination of this compound concentrations in plasma.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a short duration (e.g., 2-3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined through initial tuning experiments.
-
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the quality control and unknown samples by interpolation from the calibration curve.
References
- 1. Population pharmacokinetics of the MEK inhibitor selumetinib and its active N‐desmethyl metabolite: data from 10 phase I trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of MAP kinase activation by flow cytometry using phospho-specific antibodies to MEK and ERK: potential for pharmacodynamic monitoring of signal transduction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concomitant oral and intravenous pharmacokinetics of trametinib, a MEK inhibitor, in subjects with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, pharmacokinetic, pharmacodynamic, and efficacy data for the oral MEK inhibitor trametinib: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
RG7167 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RG7167. It addresses common solubility issues encountered in aqueous buffers during in vitro and in vivo experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For optimal solubility and stability, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. A stock solution in DMSO at a concentration of 10-50 mM is generally recommended for most in vitro applications. Always store stock solutions at -20°C or -80°C to minimize degradation.
Q2: Why does this compound precipitate when I dilute the DMSO stock solution into an aqueous buffer?
This compound is a poorly soluble compound in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer, the solubility of this compound can decrease significantly, leading to precipitation. This is a common issue for hydrophobic compounds. To mitigate this, it is advisable to use a low percentage of the organic solvent in the final working solution (typically ≤ 0.5% DMSO). It is also crucial to add the stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing.
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?
Directly dissolving this compound in aqueous buffers like phosphate-buffered saline (PBS) is not recommended due to its low intrinsic solubility. This can lead to incomplete dissolution and inaccurate concentration measurements. The preferred method is to first prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into the desired aqueous buffer.
Q4: How does pH affect the solubility of this compound?
The solubility of this compound is pH-dependent. As a weakly basic compound, its solubility is generally higher in acidic conditions (lower pH) where the molecule can be protonated. In neutral or basic buffers, the solubility of this compound is significantly lower. When preparing your working solution, consider the pH of your buffer system.
Troubleshooting Guide
Issue 1: Precipitation Observed in Cell Culture Media
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Problem: After adding the this compound stock solution to cell culture media, a precipitate forms, which can be observed visually or under a microscope.
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Possible Causes:
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The final concentration of this compound exceeds its solubility limit in the media.
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The percentage of organic solvent (e.g., DMSO) in the final solution is too high, causing cellular toxicity or affecting the solubility of media components.
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Interaction with proteins or other components in the serum of the cell culture media.
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Solutions:
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Reduce Final Concentration: Test a lower final concentration of this compound.
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Minimize Organic Solvent: Ensure the final concentration of DMSO is below 0.5%. Prepare an intermediate dilution of the stock solution if necessary.
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Use a Formulation Strategy: Consider using a formulation with a solubilizing agent, such as a cyclodextrin (e.g., HP-β-CD), to increase the aqueous solubility of this compound.
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Pre-warm the Media: Adding the this compound stock to pre-warmed media with gentle agitation can sometimes help.
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Issue 2: Inconsistent Results in In Vitro Assays
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Problem: High variability is observed in the results of in vitro assays, such as enzyme activity or cell viability assays.
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Possible Causes:
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Incomplete dissolution or precipitation of this compound in the assay buffer, leading to inaccurate concentrations.
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Adsorption of the compound to plasticware (e.g., microplates, pipette tips).
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Solutions:
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Verify Solubility: Before conducting the assay, visually inspect the final working solution for any signs of precipitation.
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Use Low-Binding Plates: Utilize low-protein-binding microplates to minimize adsorption.
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Include a Surfactant: In some cases, adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) to the assay buffer can help maintain solubility and reduce non-specific binding.
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Quantitative Data on this compound Solubility
The following table summarizes the solubility of this compound in various aqueous buffers at room temperature.
| Buffer System | pH | Additive | Solubility (µg/mL) |
| Phosphate-Buffered Saline (PBS) | 7.4 | None | < 1 |
| Citrate Buffer | 5.0 | None | 15 |
| Tris Buffer | 8.0 | None | < 0.5 |
| PBS with 10% Solutol® HS 15 | 7.4 | 10% Solutol® HS 15 | 50 |
| PBS with 40% PEG 400 | 7.4 | 40% PEG 400 | 35 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution for 5-10 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for Diluting this compound into Aqueous Buffer
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Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C for cell-based assays).
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While vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution drop by drop.
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Continue to vortex for an additional 1-2 minutes to ensure thorough mixing.
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Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, consider reducing the final concentration.
Visualizations
Caption: Workflow for determining the solubility of this compound.
Caption: this compound as a hypothetical inhibitor of Kinase B.
Optimizing RG7167 Concentration for Preclinical Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the experimental use of RG7167, a potent and selective allosteric MEK inhibitor. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound, also known as RO4987655 and CH4987655, is a highly selective, allosteric inhibitor of MEK1 and MEK2 kinases.[1] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK's inhibition by this compound prevents the phosphorylation and activation of ERK1/2. This downstream blockade ultimately affects cellular processes such as proliferation, differentiation, and survival, making it a compound of interest in cancer research.
2. What is a recommended starting concentration for in vitro experiments?
A good starting point for determining the optimal concentration of this compound in your specific cell line is its half-maximal inhibitory concentration (IC50). The reported IC50 for this compound is 5 nM in cell-free assays.[1] However, the effective concentration in cell-based assays can vary significantly depending on the cell type, experimental duration, and the specific endpoint being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.
3. How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is recommended to dissolve it in dimethyl sulfoxide (DMSO) to create a stock solution.[1] For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your experiments is kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.
4. How can I confirm that this compound is active in my cells?
The most direct way to confirm the activity of this compound is to assess the phosphorylation status of its direct downstream target, ERK1/2. A successful inhibition of MEK by this compound will result in a significant decrease in the levels of phosphorylated ERK (p-ERK). This can be readily measured by Western blotting.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No effect on cell viability or proliferation at expected concentrations. | 1. Cell line insensitivity: Some cell lines may be inherently resistant to MEK inhibition due to alternative signaling pathways driving their growth. 2. Suboptimal concentration: The effective concentration for your specific cell line may be higher than the reported IC50. 3. Compound degradation: Improper storage or handling of this compound may lead to loss of activity. | 1. Cell line characterization: Confirm that your cell line of interest is dependent on the MAPK pathway for survival and proliferation. 2. Dose-response experiment: Perform a broad-range dose-response curve (e.g., 0.1 nM to 10 µM) to determine the effective concentration for your cell line. 3. Compound integrity: Ensure proper storage of the this compound stock solution and use a fresh aliquot for your experiments. Confirm the activity by testing its effect on p-ERK levels. |
| High background or off-target effects observed. | 1. Concentration too high: Using concentrations significantly above the IC50 can lead to non-specific effects. 2. Prolonged incubation time: Long exposure to the inhibitor might induce cellular stress and activate compensatory signaling pathways. | 1. Optimize concentration: Use the lowest effective concentration that gives the desired biological effect, as determined by your dose-response curve. 2. Time-course experiment: Perform a time-course experiment to determine the optimal incubation time for your desired endpoint. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or serum concentration can affect cellular response to inhibitors. 2. Inconsistent compound preparation: Errors in diluting the stock solution can lead to variability in the final concentration. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. Maintain consistent serum concentrations in your media. 2. Careful preparation: Prepare fresh dilutions of this compound from your stock solution for each experiment and ensure thorough mixing. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
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This compound
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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DMSO
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96-well plates
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Your cell line of interest
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Complete cell culture medium
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Plate reader
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in complete cell culture medium.
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Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
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Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Solubilize the formazan crystals by adding DMSO to each well.
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Measure the absorbance at 570 nm using a plate reader.
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Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for p-ERK Levels
This protocol describes how to measure the levels of phosphorylated ERK to confirm this compound activity.
Materials:
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This compound
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Your cell line of interest
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Complete cell culture medium
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibodies (anti-p-ERK, anti-total-ERK, and a loading control like anti-β-actin or anti-GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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SDS-PAGE gels and blotting apparatus
Procedure:
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Seed cells in a multi-well plate and allow them to adhere.
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Treat the cells with the desired concentrations of this compound for the appropriate time. Include a vehicle control.
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Lyse the cells in ice-cold lysis buffer.
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Determine the protein concentration of the lysates.
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Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
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Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Detect the signal using a chemiluminescent substrate and an imaging system.
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Strip the membrane and re-probe for total ERK and a loading control to normalize the p-ERK signal.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the detection of apoptosis induced by this compound.
Materials:
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This compound
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Your cell line of interest
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Complete cell culture medium
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Annexin V-FITC and Propidium Iodide (PI) staining kit
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Binding buffer
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Flow cytometer
Procedure:
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Seed cells and treat them with this compound at various concentrations for the desired time.
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Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
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Resuspend the cells in the provided binding buffer.
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Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
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Incubate the cells in the dark at room temperature for 15 minutes.
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Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
References
RG7167 stability in cell culture media
Welcome to the technical support center for RG7167, a potent and highly selective MEK inhibitor. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to facilitate successful in vitro experiments using this compound.
Disclaimer: this compound is a research compound and should be handled by qualified professionals in a laboratory setting. The information provided here is for guidance and does not replace the need for careful experimental planning and validation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally bioavailable, and highly selective small molecule inhibitor of MEK1 and MEK2, which are key kinases in the MAPK/ERK signaling pathway.[1] By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling that is often hyperactivated in cancer cells, leading to reduced cell proliferation and tumor growth.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Q3: How should I store this compound stock solutions and diluted working solutions?
A3:
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Stock Solutions (in DMSO): Store at -20°C or -80°C for long-term stability.
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Working Solutions (in cell culture media): It is best practice to prepare fresh working solutions from the DMSO stock immediately before each experiment. The stability of this compound in aqueous media at 37°C has not been formally reported. If temporary storage of diluted solutions is necessary, keep them on ice and protected from light for a short duration.
Q4: What are the common challenges when working with small molecule inhibitors like this compound in cell culture?
A4: Researchers may encounter issues such as:
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Compound Precipitation: The inhibitor may precipitate out of solution when diluted from a DMSO stock into aqueous cell culture media.
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Compound Degradation: The stability of the inhibitor in the culture medium at 37°C over the course of the experiment can be a concern.
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Non-specific Binding: The compound may bind to serum proteins in the media or to the plastic of the culture vessel, reducing its effective concentration.[2]
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Off-target Effects: At high concentrations, the inhibitor may affect other cellular targets.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no biological effect observed | Compound Instability: this compound may be degrading in the cell culture medium at 37°C over the experimental duration. | - Perform a stability study to determine the half-life of this compound in your specific cell culture medium (see Experimental Protocol below).- Reduce the incubation time or replenish the medium with fresh compound at regular intervals. |
| Compound Precipitation: The final concentration of this compound in the medium exceeds its aqueous solubility. | - Visually inspect the medium for any precipitate after adding the compound.- Reduce the final concentration of this compound.- Ensure the DMSO concentration in the final medium is minimal (e.g., <0.1%). | |
| Incorrect Stock Concentration: Errors in weighing the compound or calculating the dilution. | - Carefully re-calculate the required mass and volume for the stock solution.- If possible, verify the concentration of the stock solution using analytical methods like HPLC. | |
| Cell Line Resistance: The cell line used may not have an activated MAPK pathway or may have other resistance mechanisms. | - Confirm that your cell line has a constitutively active MAPK pathway (e.g., BRAF or RAS mutations).- Test a positive control cell line known to be sensitive to MEK inhibitors. | |
| High variability between replicate wells | Uneven Compound Distribution: Inadequate mixing of this compound in the cell culture medium. | - Gently mix the medium thoroughly after adding the compound before dispensing it into the wells. |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of the plate can concentrate the compound. | - Avoid using the outermost wells of the plate for critical experiments.- Ensure proper humidification in the incubator. | |
| Cell Seeding Inconsistency: Uneven number of cells seeded across the wells. | - Ensure a homogenous single-cell suspension before seeding.- Use a calibrated pipette and proper technique for cell seeding. | |
| Unexpected Cell Toxicity | DMSO Cytotoxicity: The concentration of the DMSO solvent is too high. | - Ensure the final DMSO concentration in the culture medium is below the toxic level for your cell line (typically <0.1%).- Include a vehicle control (medium with the same concentration of DMSO) in your experiments. |
| Off-target Effects: The concentration of this compound used is too high, leading to inhibition of other kinases or cellular processes. | - Perform a dose-response curve to determine the optimal concentration range.- Consult literature for typical concentration ranges for MEK inhibitors. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium over time.
Objective: To quantify the concentration of this compound remaining in cell culture medium after incubation at 37°C for different durations.
Materials:
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This compound powder
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100% DMSO
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Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum as required for your experiments.
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Incubator at 37°C with 5% CO₂
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Sterile microcentrifuge tubes
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High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and a UV or mass spectrometry (MS) detector.
Procedure:
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Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.
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Prepare the working solution: Dilute the this compound stock solution in the pre-warmed cell culture medium to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic.
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Timepoint 0 (T=0): Immediately after preparing the working solution, take an aliquot (e.g., 100 µL), and store it at -80°C. This will serve as the reference for the initial concentration.
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Incubation: Place the remaining working solution in the 37°C incubator.
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Collect samples at different time points: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots (e.g., 100 µL) of the incubated solution and store them at -80°C until analysis.
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Sample Preparation for HPLC:
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Thaw all the collected samples (including T=0).
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To precipitate proteins that may interfere with the analysis, add a protein precipitation agent (e.g., ice-cold acetonitrile) to each sample (e.g., a 1:3 ratio of sample to acetonitrile).
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Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
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Carefully transfer the supernatant to HPLC vials.
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HPLC Analysis:
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Develop an HPLC method to separate this compound from other components in the medium. This will involve optimizing the mobile phase, flow rate, and column temperature.
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Generate a standard curve using known concentrations of this compound to allow for quantification.
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Inject the prepared samples and the standards into the HPLC system.
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Data Analysis:
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Determine the concentration of this compound in each sample using the standard curve.
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Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
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Plot the percentage of this compound remaining versus time to visualize the stability profile. From this plot, the half-life (t½) of the compound in the medium can be calculated.
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Data Presentation
Table 1: Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | [Enter data] | 100 |
| 2 | [Enter data] | [Calculate] |
| 4 | [Enter data] | [Calculate] |
| 8 | [Enter data] | [Calculate] |
| 24 | [Enter data] | [Calculate] |
| 48 | [Enter data] | [Calculate] |
| 72 | [Enter data] | [Calculate] |
| Half-life (t½): [Calculate] hours* |
This table is a template for researchers to input their experimental data.
Visualizations
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
References
potential off-target effects of RG7167
Welcome to the technical support center for RG7167. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound. Information is presented in a question-and-answer format to directly address common issues and questions that may arise during your experiments.
Disclaimer: Publicly available information on the specific off-target profile of this compound is limited. The development of this compound was discontinued in 2014.[1] This guide primarily summarizes the known class-effects of MEK inhibitors, which may be relevant to this compound.
Troubleshooting Guide: Potential Off-Target Effects
Researchers using this compound or other MEK inhibitors may encounter a range of adverse events in their experimental models. These are often linked to the on-target inhibition of the MAPK pathway in non-tumor tissues or potential off-target kinase inhibition. Below is a table summarizing common issues and suggested troubleshooting strategies.
| Observed Effect | Potential Cause (On-Target or Off-Target) | Troubleshooting / Mitigation Strategies |
| Dermatologic Toxicities | On-target inhibition of the MAPK pathway in skin keratinocytes. | - Reduce the dose of this compound. - In animal models, monitor for skin rashes and consider topical supportive care. |
| Ocular Toxicities | Class-effect of MEK inhibitors, potentially due to effects on the retina. | - For in-vivo studies, conduct baseline and periodic ophthalmologic exams. - Consider dose reduction or interruption if significant changes are observed. |
| Cardiovascular Effects | Potential off-target effects on kinases involved in cardiac function. | - In animal studies, monitor cardiac function (e.g., echocardiograms). - Evaluate lower doses to minimize cardiovascular liabilities. |
| Gastrointestinal Issues | On-target effects on the gastrointestinal tract. | - Administer this compound with food in animal models to potentially reduce GI upset. - Monitor for diarrhea and weight loss, and consider dose adjustments. |
| Myelosuppression | Potential off-target effects on hematopoietic kinases. | - In in-vivo experiments, perform complete blood counts (CBCs) regularly. - If significant myelosuppression is observed, consider dose reduction. |
Frequently Asked Questions (FAQs)
Mechanism of Action and On-Target Effects
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of MEK (Mitogen-activated protein kinase kinase).[2] MEK is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers. By inhibiting MEK, this compound blocks downstream signaling to ERK, thereby inhibiting tumor cell proliferation and survival.[2]
Q2: What are the expected on-target effects of this compound in cancer cells?
A2: The primary on-target effect of this compound is the inhibition of the MAPK signaling pathway, leading to decreased phosphorylation of ERK1/2. This results in the suppression of tumor cell growth and, in some preclinical models, complete tumor regression with single-agent oral administration.[2]
Potential Off-Target Effects and Mitigation
Q3: Is there a known off-target kinase profile for this compound?
Q4: What are the known class-effects of MEK inhibitors that might be relevant to this compound?
A4: MEK inhibitors as a class are associated with a range of on-target and potential off-target toxicities. These include dermatologic adverse events (such as rash), ocular toxicities (retinopathy), cardiovascular effects, and gastrointestinal issues.[3][4][5] These effects are generally considered manageable through dose adjustments or supportive care.
Q5: How can I assess the potential off-target effects of this compound in my experimental system?
A5: To assess off-target effects, a tiered approach is recommended. Initially, a broad in vitro kinase panel can be used to identify potential off-target kinases. Cellular assays can then be employed to determine if these off-target interactions translate to a functional effect in a biological context. For in vivo studies, careful monitoring of animal health and histopathological analysis of major organs can reveal potential toxicities.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
To determine the selectivity of this compound, a comprehensive kinase panel assay is recommended.
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Objective: To identify the inhibitory activity of this compound against a broad range of human kinases.
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Methodology:
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Utilize a commercially available kinase screening service (e.g., KINOMEscan™, Reaction Biology).
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Screen this compound at two concentrations (e.g., 100 nM and 1 µM) against a panel of at least 400 human kinases.
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The assay typically measures the ability of the compound to displace a ligand from the kinase active site.
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Results are often reported as the percentage of remaining kinase activity in the presence of the inhibitor.
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For any significant "hits" (e.g., >90% inhibition), determine the IC50 or Kd value in follow-up dose-response assays.
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Protocol 2: Cellular Assessment of Off-Target Effects
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Objective: To evaluate the functional consequences of potential off-target inhibition in a cellular context.
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Methodology:
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Select cell lines that are known to be dependent on the identified off-target kinase for proliferation or survival.
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Treat these cells with a dose range of this compound.
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As a negative control, use a cell line that does not express the off-target kinase or is not dependent on its activity.
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Assess cell viability and proliferation using assays such as CellTiter-Glo® or CyQUANT®.
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Perform western blotting to analyze the phosphorylation status of the direct downstream substrate of the off-target kinase to confirm target engagement.
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Visualizations
Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK.
Caption: Experimental workflow for identifying and validating potential off-target effects.
References
Technical Support Center: RG7167 and MEK Inhibitor Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MEK inhibitor RG7167 or other similar compounds. The information provided is based on established mechanisms of resistance to MEK inhibitors and standard laboratory protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as RO4987655) is a potent and selective, orally bioavailable small-molecule inhibitor of MEK1/2 kinases. MEK1/2 are dual-specificity protein kinases that are key components of the RAS-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway. By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2, leading to the downstream suppression of signaling cascades that promote cell proliferation, survival, and differentiation. This targeted inhibition is particularly relevant in cancers with activating mutations in upstream components of the MAPK pathway, such as BRAF or KRAS.
Q2: My cancer cells are showing decreased sensitivity to this compound. What are the potential resistance mechanisms?
Resistance to MEK inhibitors like this compound can arise through various mechanisms, which can be broadly categorized as either reactivation of the MAPK pathway or activation of bypass signaling pathways.
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MAPK Pathway Reactivation:
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Mutations in MEK1/2: Acquired mutations in the drug-binding pocket of MEK1 or MEK2 can prevent this compound from effectively binding to its target.
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Amplification or mutation of upstream activators: Increased copy number or new mutations in genes like BRAF or KRAS can lead to a stronger upstream signal that overwhelms the inhibitory effect of this compound.
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Alternative splicing of BRAF: The generation of BRAF splice variants that can dimerize and activate MEK in a RAS-independent manner.
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Bypass Signaling Pathway Activation:
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Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs such as EGFR, HER3, or MET can activate alternative survival pathways, most commonly the PI3K/AKT/mTOR pathway. This provides an alternative route for cell growth and survival signals, bypassing the block in the MAPK pathway.
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Loss of negative regulators: Inactivation of tumor suppressor genes like PTEN, a negative regulator of the PI3K/AKT pathway, can lead to constitutive activation of this bypass pathway.
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Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To elucidate the resistance mechanism, a combination of molecular and cellular biology techniques is recommended:
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Assess MAPK Pathway Activity: Use Western blotting to check the phosphorylation status of MEK and ERK in the presence of this compound. Resistant cells with MAPK pathway reactivation will often show restored or sustained p-ERK levels compared to sensitive parental cells.
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Sequence Key Genes: Perform DNA sequencing of MEK1, MEK2, BRAF, and KRAS to identify potential acquired mutations.
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Analyze Bypass Pathways: Use Western blotting to examine the phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT and S6 ribosomal protein. Increased phosphorylation in resistant cells suggests activation of this bypass pathway. A phospho-RTK array can also be used to screen for the upregulation of various receptor tyrosine kinases.
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Test Combination Therapies: If a bypass pathway is suspected, treating resistant cells with a combination of this compound and an inhibitor of the suspected bypass pathway (e.g., a PI3K inhibitor) can help to confirm its role in resistance.
Troubleshooting Guides
Generating this compound-Resistant Cell Lines
Problem: Difficulty in establishing a stable this compound-resistant cell line.
| Possible Cause | Suggested Solution |
| Drug concentration is too high initially. | Start with a low concentration of this compound (e.g., the IC20 or IC30) and gradually increase the concentration in a stepwise manner as cells adapt. A sudden high dose may lead to widespread cell death with no surviving clones. |
| Inconsistent drug exposure. | Maintain a consistent schedule for media changes and drug replenishment. Ensure the drug is stable in culture media for the duration of the exposure. |
| Cell line has a low propensity to develop resistance. | Some cell lines are inherently less plastic and may not readily develop resistance. Consider using a different cell line or a more aggressive selection strategy (e.g., pulse-dosing with higher concentrations). |
| Contamination. | Long-term cell culture increases the risk of microbial contamination. Regularly test for mycoplasma and practice sterile techniques. |
| Loss of resistant phenotype. | If cells are grown without the drug for extended periods, the resistant phenotype may be lost. It is advisable to maintain a continuous low dose of this compound in the culture medium and to freeze down resistant cells at various passages. |
Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Problem: High variability in cell viability assay results.
| Possible Cause | Suggested Solution |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells to maintain uniformity. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media. |
| Incomplete dissolution of formazan crystals (MTT assay). | Ensure the solubilization buffer is added to all wells and that the plate is adequately mixed (e.g., on an orbital shaker) until all purple crystals are dissolved. |
| Drug precipitation. | Check the solubility of this compound in your culture medium at the concentrations used. If precipitation is observed, consider using a different solvent or a lower concentration. |
Western Blotting for MAPK Pathway Analysis
Problem: Weak or no signal for phosphorylated proteins (e.g., p-ERK).
| Possible Cause | Suggested Solution |
| Loss of phosphorylation during sample preparation. | Work quickly on ice and use lysis buffers containing phosphatase inhibitors. |
| Low protein abundance. | Increase the amount of protein loaded onto the gel. For low-abundance proteins, consider enriching the protein of interest via immunoprecipitation prior to Western blotting. |
| Inefficient antibody binding. | Optimize the primary antibody concentration and incubation time/temperature. Ensure the antibody is validated for Western blotting. |
| Poor transfer. | Confirm successful protein transfer from the gel to the membrane using Ponceau S staining. Optimize transfer conditions (time, voltage) for the size of your protein of interest. |
Problem: High background on Western blot.
| Possible Cause | Suggested Solution |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk, or vice versa). |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio. |
| Inadequate washing. | Increase the number and/or duration of wash steps after antibody incubations. |
Quantitative Data Summary
The following tables provide examples of quantitative data that might be observed when characterizing this compound-resistant cancer cells. The values presented are hypothetical and for illustrative purposes.
Table 1: IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Change in Resistance |
| Parental Sensitive | 10 | - |
| Resistant Clone 1 | 150 | 15 |
| Resistant Clone 2 | 500 | 50 |
| Resistant Clone 3 | >1000 | >100 |
Table 2: Quantification of Phosphorylated ERK (p-ERK) Levels in Response to this compound Treatment
| Cell Line | Treatment (100 nM this compound) | Relative p-ERK/Total ERK Ratio (Normalized to Untreated Parental) |
| Parental Sensitive | Untreated | 1.00 |
| Parental Sensitive | 24h this compound | 0.15 |
| Resistant Clone 1 | Untreated | 1.20 |
| Resistant Clone 1 | 24h this compound | 0.85 |
Experimental Protocols
Protocol: Generation of this compound-Resistant Cell Lines
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20-IC30.
-
Monitor Cell Growth: Observe the cells daily. Initially, a significant number of cells will die. Allow the surviving cells to repopulate the culture vessel.
-
Stepwise Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the this compound concentration by 1.5- to 2-fold.
-
Repeat and Expand: Continue this process of stepwise dose escalation, allowing the cells to adapt and resume proliferation at each new concentration. This process can take several months.
-
Characterize Resistant Population: Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold or more above the initial IC50), the population can be considered resistant.
-
Isolate Clones (Optional): To obtain a more homogenous resistant population, single-cell cloning can be performed by limiting dilution or cell sorting.
-
Validate Resistance: Periodically re-evaluate the IC50 of the resistant population to confirm the stability of the resistant phenotype.
-
Cryopreserve Stocks: Freeze vials of the resistant cells at different stages of the selection process.
Protocol: Western Blot for MAPK Pathway Analysis
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-MEK, total MEK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein levels.
Visualizations
Caption: MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for generating and characterizing resistant cell lines.
Caption: Troubleshooting logic for investigating this compound resistance mechanisms.
Technical Support Center: Troubleshooting RG7167 Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting their Western blot results when studying the effects of the MEK inhibitor, RG7167.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cellular pathways?
This compound is a potent and highly selective, orally bioavailable MEK inhibitor.[1] It functions by inhibiting the MAPK signaling pathway, which is crucial for cell proliferation and survival. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK (extracellular signal-regulated kinase), a key downstream effector. This can lead to decreased cell growth and the induction of apoptosis (programmed cell death).
Q2: Which proteins are critical to monitor by Western blot when studying the effects of this compound?
When investigating the impact of this compound, it is essential to monitor key proteins in the MAPK and apoptosis pathways. These include:
-
Phospho-ERK (p-ERK) and Total ERK: To confirm the inhibitory effect of this compound on the MAPK pathway. A decrease in the p-ERK/Total ERK ratio is expected.
-
Caspase-3 (cleaved and full-length): To assess the induction of apoptosis. An increase in the cleaved form of Caspase-3 indicates apoptotic activity.[2][3][4]
-
Mcl-1 and Bcl-2: To examine the regulation of anti-apoptotic proteins. A decrease in the levels of these proteins can suggest a shift towards apoptosis.[5][6][7]
Q3: What are the expected molecular weights for these key proteins?
The approximate molecular weights of the target proteins are crucial for identifying the correct bands on your Western blot.
| Protein | Expected Molecular Weight (kDa) | Notes |
| p-ERK1/2 (p44/42) | 44 and 42 | Two distinct bands are often observed. |
| Total ERK1/2 (p44/42) | 44 and 42 | Should align with the p-ERK bands. |
| Full-length Caspase-3 | ~35 | The inactive pro-enzyme.[2] |
| Cleaved Caspase-3 | ~17-19 | The large active fragment.[2] |
| Mcl-1 | ~35-40 | Can exist in different isoforms (long and short).[8] |
| Bcl-2 | ~26 | A key anti-apoptotic protein.[9] |
Troubleshooting Western Blot Results
This section provides a systematic guide to resolving common issues encountered during Western blot analysis in the context of this compound experiments.
Problem 1: No Signal or Weak Signal for Target Protein
A faint or absent signal can make it difficult to detect and quantify the effects of this compound.[10]
Possible Causes & Solutions
| Cause | Solution |
| Low Target Protein Abundance | Increase the amount of protein loaded per well.[11][12] Consider enriching for your target protein through immunoprecipitation.[13] |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer.[11][13] For high molecular weight proteins, consider adding a low percentage of SDS (0.01-0.05%) to the transfer buffer.[12] For low molecular weight proteins, use a membrane with a smaller pore size (e.g., 0.22 µm) and reduce transfer time to prevent "blow-through".[9][12] |
| Suboptimal Antibody Concentration | Optimize the primary and secondary antibody dilutions. A concentration that is too low will result in a weak signal.[11][12] |
| Inactive Antibody or Reagents | Ensure antibodies have been stored correctly and are within their expiration date.[12] Test antibody activity with a positive control. Use fresh ECL substrate, as it can lose activity over time.[13] |
| Insufficient Exposure Time | Increase the exposure time to the film or digital imager.[12] |
Problem 2: High Background
High background can obscure the specific bands of interest, making accurate quantification challenging.
Possible Causes & Solutions
| Cause | Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Optimize the blocking agent; if using non-fat dry milk, try BSA, or vice versa.[11] |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody.[11][12] |
| Inadequate Washing | Increase the number and duration of wash steps. Include a mild detergent like Tween-20 in your wash buffer.[11] |
| Membrane Drying | Ensure the membrane remains hydrated throughout the incubation and washing steps. |
| Contaminated Buffers | Prepare fresh buffers, as bacterial growth in old buffers can contribute to background. |
Problem 3: Non-Specific Bands
The presence of unexpected bands can complicate the interpretation of your results.
Possible Causes & Solutions
| Cause | Solution |
| Primary Antibody Cross-Reactivity | Ensure the primary antibody is specific for the target protein. Check the antibody datasheet for known cross-reactivities. Consider using a more specific monoclonal antibody. |
| Secondary Antibody Non-Specificity | Run a control lane with only the secondary antibody to check for non-specific binding. Ensure the secondary antibody is raised against the host species of the primary antibody. |
| Protein Overload | Reduce the amount of protein loaded onto the gel. Overloading can lead to proteins sticking to each other and causing non-specific antibody binding.[11][14] |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation, which can appear as lower molecular weight bands.[15] |
| Splice Variants or Post-Translational Modifications | The target protein may exist as different isoforms or have post-translational modifications that alter its molecular weight.[16] |
Experimental Protocols
General Western Blot Protocol for this compound Treated Cells
This protocol provides a general framework. Optimization of specific steps may be required for your experimental conditions.
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include a vehicle-treated control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL (enhanced chemiluminescence) substrate.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
-
Quantification:
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.
-
Recommended Antibody Dilutions and Conditions
This table provides starting recommendations for antibody dilutions. Optimal concentrations should be determined experimentally.
| Antibody | Host Species | Recommended Starting Dilution | Blocking Buffer | Incubation |
| Anti-p-ERK1/2 (Thr202/Tyr204) | Rabbit | 1:1000 - 1:2000 | 5% BSA in TBST | Overnight at 4°C |
| Anti-Total ERK1/2 | Rabbit | 1:1000 | 5% Non-fat milk in TBST | Overnight at 4°C |
| Anti-Cleaved Caspase-3 (Asp175) | Rabbit | 1:1000 | 5% Non-fat milk in TBST | Overnight at 4°C |
| Anti-Total Caspase-3 | Rabbit | 1:1000 | 5% Non-fat milk in TBST | Overnight at 4°C |
| Anti-Mcl-1 | Rabbit | 1:1000 | 5% Non-fat milk in TBST | Overnight at 4°C |
| Anti-Bcl-2 | Mouse | 1:500 - 1:1000 | 5% Non-fat milk in TBST | Overnight at 4°C |
| Anti-GAPDH (Loading Control) | Mouse | 1:5000 - 1:10000 | 5% Non-fat milk in TBST | 1 hour at RT |
| Anti-β-actin (Loading Control) | Mouse | 1:5000 - 1:10000 | 5% Non-fat milk in TBST | 1 hour at RT |
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Western Blot Workflow.
Caption: Western Blot Troubleshooting Logic Tree.
References
- 1. Ubiquitin-Independent Degradation of Antiapoptotic MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 3. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]
- 4. Cleaved Casapse-3: A Marker of Programmed Cell Death: Novus Biologicals [novusbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Saga of Mcl-1: regulation from transcription to degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edspace.american.edu [edspace.american.edu]
- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. Mcl-1 degradation is required for targeted therapeutics to eradicate colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Mastering Western Blot Troubleshooting: Solutions for No Bands or Faint Bands [e-blot.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: RG7167 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MEK inhibitor RG7167 (also known as RO4987655) in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally bioavailable, and highly selective allosteric inhibitor of MEK1/2, which are key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2] By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, leading to the suppression of downstream signaling that promotes cell proliferation and survival.[1][3]
Q2: In which tumor models has this compound shown preclinical in vivo efficacy?
A2: this compound has demonstrated promising anti-tumor activity in various human cancer xenograft models, including those for non-small-cell lung cancer (NSCLC), pancreatic cancer, and hepatocellular carcinoma.[2] A notable study showed significant tumor growth inhibition in a K-ras-mutated human lung carcinoma xenograft model (NCI-H2122).[1]
Q3: What is a typical dosing regimen for this compound in mouse xenograft studies?
A3: A preclinical study in an NCI-H2122 xenograft model used oral doses of 1.0, 2.5, and 5.0 mg/kg.[1] The optimal dosing regimen can vary depending on the tumor model and experimental goals. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific model.
Q4: How should this compound be formulated for oral administration in mice?
A4: For oral gavage in mice, a common vehicle for small molecule inhibitors is a suspension or solution in an appropriate vehicle. A frequently used formulation for preclinical studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] However, the optimal formulation may depend on the specific physicochemical properties of this compound. It is crucial to ensure the compound is uniformly suspended before each administration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of Tumor Growth Inhibition | - Suboptimal Dosing: The administered dose may be too low to achieve therapeutic concentrations in the tumor. - Drug Formulation/Administration Issues: Improper formulation leading to poor bioavailability, or incorrect oral gavage technique. - Inherent or Acquired Resistance: The tumor model may have intrinsic resistance to MEK inhibition, or resistance may have developed during treatment. | - Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and optimal efficacious dose. - Ensure the formulation is a homogenous suspension and that the oral gavage is performed correctly to avoid mis-dosing. - Investigate mechanisms of resistance, such as reactivation of the MAPK pathway or activation of compensatory signaling pathways like the PI3K/AKT pathway.[3] Consider combination therapy with inhibitors of these pathways. |
| Tumor Regrowth After Initial Response | - Reactivation of MAPK Pathway: Feedback mechanisms can lead to the reactivation of the MAPK pathway despite continued MEK inhibition.[3] - Activation of Compensatory Pathways: Upregulation of parallel signaling pathways, such as the PI3K/AKT pathway, can bypass MEK inhibition.[3] | - Analyze tumor samples post-relapse for biomarkers of pathway reactivation (e.g., pERK, pAKT). - Consider intermittent dosing schedules, which have been shown in some studies with MEK inhibitors to potentially improve survival.[5] - Evaluate combination therapies to target escape pathways. |
| Adverse Effects in Study Animals (e.g., weight loss, skin rash, diarrhea) | - On-target Toxicity: MEK inhibition can affect normal tissues where the MAPK pathway is important for homeostasis. Skin rashes and diarrhea are known side effects of MEK inhibitors.[5] - Dose-related Toxicity: The administered dose may be too high, exceeding the maximum tolerated dose (MTD). | - Reduce the dose of this compound or switch to an intermittent dosing schedule. - Provide supportive care for the animals as per institutional guidelines. - Monitor animal health closely, including daily body weight measurements and clinical observations. |
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in a K-ras-mutated human lung carcinoma (NCI-H2122) xenograft model.
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) on Day 3 |
| Vehicle Control | - | Oral Gavage | Daily | 0% |
| This compound | 1.0 | Oral Gavage | Daily | 119% |
| This compound | 2.5 | Oral Gavage | Daily | 145% |
| This compound | 5.0 | Oral Gavage | Daily | 150% |
Data sourced from a preclinical study evaluating RO4987655 (this compound).[1]
Experimental Protocols
In Vivo Xenograft Efficacy Study Protocol
This protocol outlines a typical workflow for assessing the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation:
- Human cancer cells (e.g., NCI-H2122) are cultured under standard conditions.
- A specific number of cells (e.g., 5 x 10^6) are resuspended in a suitable medium, often mixed with Matrigel, and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
2. Tumor Growth and Animal Randomization:
- Tumor growth is monitored regularly using calipers.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
3. Drug Preparation and Administration:
- This compound is formulated in an appropriate vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
- The drug is administered daily via oral gavage at the predetermined doses. The control group receives the vehicle only.
4. Monitoring and Data Collection:
- Animal body weight and tumor volume are measured 2-3 times per week.
- Clinical observations of animal health are recorded daily.
- The study is continued for a specified duration or until tumors in the control group reach a predetermined endpoint.
5. Data Analysis:
- Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.
- Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK.
Caption: A typical experimental workflow for an in vivo efficacy study of this compound.
References
- 1. Evaluation of efficacy of a new MEK inhibitor, RO4987655, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Evaluation of efficacy of a new MEK inhibitor, RO4987655, in human tumor xenografts by [(18)F] FDG-PET imaging combined with proteomic approaches. [publications.scilifelab.se]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
Technical Support Center: RG7167 and Non-Cancerous Cell Lines
A Note to Researchers: Comprehensive, publicly available data on the specific cytotoxic effects of RG7167 (also known as CH5126766, RO5126766, and VS-6766) on a wide range of non-cancerous cell lines is currently limited. Most published studies focus on the compound's efficacy in cancer cell lines, where the target pathway (RAS/RAF/MEK/ERK) is often dysregulated.
This guide has been compiled based on the available information regarding this compound's mechanism of action and general principles of in vitro toxicology. The provided information aims to offer foundational guidance and address potential questions researchers may have when designing and troubleshooting experiments involving this compound and non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective dual inhibitor of RAF and MEK kinases.[1][2][3][4][5][6][7] By targeting two key components of the MAPK/ERK signaling pathway, this compound can lead to a more profound and sustained inhibition of this pathway, which is crucial for cell proliferation, differentiation, and survival.
Q2: Why is it important to study the effect of this compound on non-cancerous cell lines?
While the MAPK/ERK pathway is a key target in oncology, it also plays a vital role in the normal physiological functions of non-cancerous cells. Therefore, understanding the on-target and potential off-target effects of this compound in these cells is crucial for:
-
Assessing potential for toxicity: Determining the therapeutic window of the compound.
-
Understanding selectivity: Evaluating if this compound preferentially affects cancer cells over healthy cells.
-
Predicting potential side effects: Gaining insights into possible adverse effects in a clinical setting.
Q3: What are some non-cancerous cell lines that could be relevant for studying the cytotoxicity of this compound?
The choice of cell line should be guided by the research question. Some relevant examples include:
-
Human Peripheral Blood Mononuclear Cells (PBMCs): To assess immunomodulatory effects and general cytotoxicity to immune cells.[8][9][10][11][12]
-
Human Normal Bronchial Epithelial (NHBE) Cells: Relevant for compounds intended for lung cancer treatment, to assess effects on normal lung tissue.[13][14][15][16][17]
-
Human Fibroblasts: A common model for studying the effects of compounds on connective tissue cells.[18][19][20][21][22][23]
-
Other primary cells or immortalized non-cancerous cell lines: Depending on the specific organ or tissue of interest for toxicity evaluation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High cytotoxicity observed at low concentrations of this compound | The specific non-cancerous cell line may be highly dependent on the MAPK pathway for survival and proliferation. | 1. Confirm Cell Line Identity: Ensure the cell line is correct and has not been misidentified or contaminated.2. Titrate this compound Concentration: Perform a dose-response curve with a wider range of lower concentrations to determine a more precise IC50 value.3. Shorten Exposure Time: The observed cytotoxicity may be time-dependent. Conduct experiments with shorter incubation periods.4. Investigate Apoptosis vs. Necrosis: Use assays like Annexin V/PI staining to determine the mode of cell death. |
| No significant cytotoxicity observed even at high concentrations | The chosen non-cancerous cell line may not heavily rely on the MAPK pathway for survival, or it may have mechanisms to compensate for its inhibition. | 1. Verify Compound Activity: Test the same batch of this compound on a sensitive cancer cell line (e.g., with a known BRAF or KRAS mutation) to confirm its potency.2. Extend Exposure Time: Cytotoxic effects may require longer incubation periods to become apparent.3. Assess Pathway Inhibition: Use Western blotting to check for the inhibition of downstream targets like phosphorylated ERK (p-ERK) to confirm that the drug is engaging its target within the cells.4. Consider Alternative Endpoints: Besides cell viability, assess other parameters like cell cycle arrest or changes in cell morphology. |
| Inconsistent results between experiments | This can be due to various factors including cell culture conditions, reagent variability, and procedural differences. | 1. Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations.2. Ensure Reagent Quality: Use fresh dilutions of this compound for each experiment from a well-characterized stock solution.3. Control for Solvent Effects: Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.4. Optimize Assay Protocol: Ensure consistent incubation times, reagent concentrations, and reading parameters for your chosen cytotoxicity assay. |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assessment of this compound
-
Cell Seeding:
-
Culture your chosen non-cancerous cell line in the appropriate growth medium.
-
Harvest cells during the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density. Allow cells to adhere and stabilize for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Cytotoxicity Assay:
-
Choose a suitable cytotoxicity assay, such as:
-
MTT or WST-1 Assay: Measures metabolic activity.
-
LDH Release Assay: Measures membrane integrity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
-
-
Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Measure the absorbance or luminescence according to the assay protocol.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results as a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
-
Signaling Pathways and Experimental Workflows
MAPK/ERK Signaling Pathway
The following diagram illustrates the MAPK/ERK signaling pathway and the points of inhibition by this compound.
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound on RAF and MEK.
General Experimental Workflow for Cytotoxicity Testing
The following diagram outlines a typical workflow for assessing the cytotoxicity of this compound in a non-cancerous cell line.
Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. RO-5126766 – All About Drugs [allfordrugs.com]
- 3. ro5126766 - My Cancer Genome [mycancergenome.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The dual RAF/MEK inhibitor CH5126766/RO5126766 may be a potential therapy for RAS-mutated tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The Dual RAF/MEK Inhibitor CH5126766/RO5126766 May Be a Potential Therapy for RAS-Mutated Tumor Cells | PLOS One [journals.plos.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Low natural cytotoxicity of peripheral blood mononuclear cells in individuals with high familial incidences of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sustained Cytotoxic Response of Peripheral Blood Mononuclear Cells from Unvaccinated Individuals Admitted to the ICU Due to Critical COVID-19 Is Essential to Avoid a Fatal Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peripheral Blood Mononuclear Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Human Normal Bronchial Epithelial Cells: A Novel In Vitro Cell Model for Toxicity Evaluation | PLOS One [journals.plos.org]
- 14. Human normal bronchial epithelial cells: a novel in vitro cell model for toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acute and repeated exposures of normal human bronchial epithelial (NHBE) cells culture to particles from a coloured pyrotechnic smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human bronchial epithelial cells exposed in vitro to cigarette smoke at the air-liquid interface resemble bronchial epithelium from human smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gene expression in normal human bronchial epithelial (NHBE) cells following in vitro exposure to cigarette smoke condensate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Change of the Death Pathway in Senescent Human Fibroblasts in Response to DNA Damage Is Caused by an Inability To Stabilize p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro activity of Manuka Honey and polyhexamethylene biguanide on filamentous fungi and toxicity to human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biological effects in normal human fibroblasts following chronic and acute irradiation with both low- and high-LET radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The selective anticancer agents PB-100 and BG-8 are active against human melanoma cells, but do not affect non malignant fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Mitigating MEK inhibitor-induced Feedback Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering feedback activation when using MEK inhibitors, with a focus on compounds like RG7167.
Troubleshooting Guides
Problem 1: Suboptimal inhibition of cell proliferation despite effective p-ERK suppression.
Question: I've treated my cancer cell line with a MEK inhibitor and my Western blot shows a strong reduction in phosphorylated ERK (p-ERK). However, I'm not seeing the expected level of growth inhibition in my cell viability assays. What could be happening?
Answer: This is a common issue and often points to the activation of compensatory signaling pathways. When the MAPK/ERK pathway is inhibited, cancer cells can activate alternative survival pathways to bypass the blockade.
Possible Causes and Solutions:
-
Activation of the PI3K/AKT Pathway: This is a frequently observed feedback mechanism.[1][2] Inhibition of MEK can relieve a negative feedback loop on receptor tyrosine kinases (RTKs) like EGFR and HER2, leading to their activation and subsequent stimulation of the PI3K/AKT pathway.[1][2]
-
Troubleshooting Steps:
-
Assess AKT phosphorylation: Perform a Western blot to check the levels of phosphorylated AKT (p-AKT) at key residues (e.g., Ser473 and Thr308) in your MEK inhibitor-treated cells compared to vehicle-treated controls. An increase in p-AKT alongside a decrease in p-ERK is a strong indicator of this feedback loop.
-
Co-inhibition of PI3K/AKT: Treat your cells with a combination of your MEK inhibitor and a PI3K or AKT inhibitor. This dual blockade can often restore sensitivity and lead to a more potent anti-proliferative effect.[2]
-
-
-
Reactivation of the MAPK Pathway: In some cases, prolonged MEK inhibition can lead to a rebound in ERK signaling. This can be mediated by various mechanisms, including the loss of negative feedback on upstream components like RAF.[3]
-
Troubleshooting Steps:
-
Time-course experiment: Analyze p-ERK levels at different time points after MEK inhibitor treatment (e.g., 1, 6, 24, 48 hours) to see if there is a transient suppression followed by a rebound.
-
Combined MEK and ERK inhibition: For a more sustained MAPK pathway inhibition, consider combining the MEK inhibitor with an ERK inhibitor.[3] This dual targeting can prevent the reactivation of the pathway.[3]
-
-
-
Cellular Context-Dependent Feedback: The specific feedback loops that are activated can depend on the genetic background and phenotype of your cells, such as their epithelial-to-mesenchymal transition (EMT) status.[4] For example, epithelial-like cells might upregulate ERBB3, while mesenchymal-like cells might activate FGFR1.[4]
-
Troubleshooting Steps:
-
Characterize your cell line: If not already known, determine the EMT status and the expression profile of key RTKs in your cell line.
-
Targeted co-inhibition: Based on the cellular context, consider co-treatment with an inhibitor of the specific RTK that is likely to be activated (e.g., an ERBB3 or FGFR1 inhibitor).[4]
-
-
Problem 2: Difficulty in assessing MEK inhibitor target engagement in vivo or in ex vivo samples.
Question: I'm working with primary cells (e.g., PBMCs) or in vivo models and the baseline p-ERK levels are very low, making it difficult to demonstrate the inhibitory effect of my MEK inhibitor. How can I reliably measure target engagement?
Answer: Low baseline pathway activation in non-cancerous or unstimulated cells is a known challenge. An ex vivo stimulation approach can be used to create a dynamic window for observing inhibitor activity.
Troubleshooting Steps:
-
Ex vivo stimulation: After treating your cells (e.g., PBMCs) with the MEK inhibitor, stimulate them with a potent activator of the MAPK pathway, such as phorbol 12-myristate 13-acetate (PMA).[5]
-
In the vehicle-treated control, PMA should induce a strong p-ERK signal.
-
In the MEK inhibitor-treated cells, this PMA-induced p-ERK signal should be significantly blunted, demonstrating target engagement.
-
-
Pharmacodynamic (PD) marker analysis: In in vivo studies, you can assess p-ERK levels in tumor biopsies or surrogate tissues at different time points after drug administration. While baseline levels may be low, a statistically significant reduction compared to pre-dose levels can indicate target engagement.
-
Transcriptional signature analysis: As an alternative to phosphorylation, you can measure the expression of downstream target genes of the MEK/ERK pathway. A panel of such genes (e.g., PHLDA1, DUSP4, EPHA2) can serve as a robust biomarker of pathway modulation.[6]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally bioavailable, and highly selective inhibitor of MEK1 and MEK2, which are key kinases in the MAPK/ERK signaling pathway.[7] By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling that promotes cell proliferation and survival.[7]
Q2: What are the most common feedback pathways activated by MEK inhibitors like this compound?
A2: The two most well-characterized feedback pathways are:
-
PI3K/AKT pathway activation: This is often mediated by the hyperactivation of receptor tyrosine kinases (RTKs) such as EGFR, HER2, and FGFR1.[1][2][4]
-
MAPK pathway reactivation: This can occur through various mechanisms, including relief of negative feedback on upstream components like RAF.[3]
Q3: What combination therapies are most effective at overcoming this compound-induced feedback?
A3: The choice of combination therapy depends on the specific feedback mechanism at play.
-
For PI3K/AKT activation , combining the MEK inhibitor with a PI3K, AKT, or mTOR inhibitor is a rational approach.
-
For MAPK pathway reactivation , co-targeting with an ERK inhibitor can be effective.[3]
-
If a specific RTK is hyperactivated , combining with an inhibitor of that receptor (e.g., an EGFR or FGFR inhibitor) can restore sensitivity.[4]
Q4: How can I determine the optimal dose of a MEK inhibitor and a combination agent in my experiments?
A4: A dose-response matrix experiment is recommended. This involves treating cells with a range of concentrations of the MEK inhibitor alone, the combination agent alone, and the two drugs in combination at various ratios. Cell viability is then assessed to determine if the combination has a synergistic, additive, or antagonistic effect. This data can be used to calculate a combination index (CI) to quantify the interaction.
Q5: Are there any alternative dosing strategies to mitigate feedback activation?
A5: Intermittent or pulsatile dosing has been explored as a strategy to delay the onset of resistance and reduce toxicity.[8] The idea is that the "off-drug" periods may allow for the decay of the feedback signaling, potentially re-sensitizing the cells to the next treatment cycle.[8]
Data Presentation
Table 1: Example IC50 Values for MEK Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | MEK Inhibitor | IC50 (µM) |
| HCT116 | Colorectal Cancer | Compound 1 | 22.4 |
| HCT116 | Colorectal Cancer | Compound 2 | 0.34 |
| HTB-26 | Breast Cancer | Compound 1 & 2 | 10 - 50 |
| PC-3 | Pancreatic Cancer | Compound 1 & 2 | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | Compound 1 & 2 | 10 - 50 |
Note: Data presented are for illustrative purposes and are derived from studies on various MEK inhibitors. Specific IC50 values for this compound may vary and should be determined empirically.
Table 2: Example Data from a Combination Therapy Experiment
| Treatment | p-ERK Levels (Fold Change vs. Control) | p-AKT Levels (Fold Change vs. Control) | Cell Viability (% of Control) |
| Vehicle | 1.0 | 1.0 | 100% |
| MEK Inhibitor (e.g., this compound) | 0.2 | 2.5 | 70% |
| PI3K Inhibitor | 0.9 | 0.3 | 80% |
| MEK Inhibitor + PI3K Inhibitor | 0.2 | 0.4 | 30% |
This table illustrates a hypothetical scenario where a MEK inhibitor suppresses p-ERK but induces p-AKT, leading to incomplete growth inhibition. The combination with a PI3K inhibitor abrogates the feedback and results in a stronger anti-proliferative effect.
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK and PI3K/AKT Pathway Activation
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the MEK inhibitor and/or combination agent for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[8]
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.[8]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[3][8]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.[3]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess RTK Activation
-
Cell Lysis:
-
Treat cells as described above.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors.
-
-
Pre-clearing:
-
Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.[9]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Washing and Elution:
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody against phosphotyrosine to detect the activation state of the immunoprecipitated RTK.
-
Protocol 3: Cell Viability Assessment (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment.
-
-
Treatment:
-
Treat the cells with a serial dilution of the MEK inhibitor and/or combination agent. Include vehicle-treated wells as a control.
-
-
Incubation:
-
Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
-
Plot the cell viability against the drug concentration and use non-linear regression to calculate the IC50 value.
-
Visualizations
Caption: MEK inhibitor (this compound) blocks the MAPK pathway, which can lead to feedback activation of the PI3K/AKT pathway.
Caption: A logical workflow for troubleshooting suboptimal response to MEK inhibition.
References
- 1. Using Preclinical Data to Design Combination Clinical Trials of Radiation Therapy and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Mechanisms of Tigecycline Resistance in Enterobacteriaceae from a Pig Farm, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical and Preclinical Outcomes of Combining Targeted Therapy With Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/ERK and PI3K/AKT signaling pathways are activated in adolescent and adult acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overlaid positive and negative feedback loops shape dynamical properties of PhoPQ two-component system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blueprintmedicines.com [blueprintmedicines.com]
- 8. The MAPK/ERK and PI3K pathways additively coordinate the transcription of recombination-activating genes in B lineage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular mechanisms of tigecycline-resistance among Enterobacterales [frontiersin.org]
- 10. mdpi.com [mdpi.com]
RG7167 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with guidance on the experimental use of RG7167, a selective MEK inhibitor. While specific experimental variability data for this compound is not extensively published, this resource addresses common challenges and best practices for working with MEK inhibitors to enhance reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and highly selective allosteric inhibitor of MEK1 and MEK2, which are key protein kinases in the RAS-RAF-MEK-ERK signaling pathway. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, leading to the suppression of downstream signaling cascades that are often hyperactivated in cancer and other diseases, thereby inhibiting cell proliferation and inducing apoptosis.
Q2: What are the most common sources of experimental variability when working with MEK inhibitors like this compound?
A2: Experimental variability with MEK inhibitors can arise from several factors:
-
Cell Line Integrity: Genetic drift, mycoplasma contamination, and inconsistent cell passage numbers can alter cellular responses.[1][2]
-
Reagent Quality: Variability in the quality and lot of antibodies, especially those for phosphorylated proteins (p-MEK, p-ERK), can significantly impact results.
-
Assay Conditions: Inconsistencies in cell seeding density, treatment duration, and serum concentration in the media can lead to varied outcomes.[1]
-
Feedback Loops: Inhibition of MEK can sometimes lead to feedback activation of upstream components like RAF, which can complicate the interpretation of results.
Q3: How can I confirm that this compound is active in my cell-based assays?
A3: The most direct method to confirm the activity of this compound is to assess the phosphorylation status of its direct downstream target, ERK. A significant decrease in the levels of phosphorylated ERK (p-ERK) upon treatment with this compound, as measured by Western blot, indicates target engagement and inhibition of the MAPK pathway.
Q4: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?
A4: Inconsistent IC50 values are a common issue and can be attributed to several factors:
-
Cell Seeding Density: The number of cells seeded per well can influence the effective concentration of the inhibitor.
-
Assay Duration: The length of exposure to the inhibitor can affect the final viability reading.
-
Metabolic Activity of Cells: The choice of viability assay is crucial. For example, assays based on metabolic activity (like MTT or MTS) might yield different results compared to assays that measure cell membrane integrity.[2]
-
Assay Endpoint: Ensure that the endpoint measurement is within the linear range of the assay.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: No or weak inhibition of p-ERK in Western Blot
| Possible Cause | Troubleshooting Step |
| Inactive this compound | - Confirm the correct storage and handling of the compound. - Prepare fresh stock solutions. - Test a new batch of the compound. |
| Suboptimal Antibody Performance | - Use a different, validated antibody for p-ERK. - Optimize antibody concentration and incubation time. - Include a positive control (e.g., cells stimulated with a growth factor) to ensure the antibody is working. |
| Incorrect Protein Extraction | - Use lysis buffers containing phosphatase and protease inhibitors to preserve phosphorylation. - Ensure complete cell lysis. |
| Inappropriate Treatment Conditions | - Optimize the concentration of this compound and the treatment duration. - Ensure that the serum concentration in the media is consistent across experiments. |
Problem 2: High variability between replicates in cell viability assays
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | - Ensure a single-cell suspension before seeding. - Mix the cell suspension between pipetting into wells. - Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS.[1] |
| Inconsistent Drug Concentration | - Perform serial dilutions carefully and use calibrated pipettes. - Prepare a master mix of the drug at each concentration to add to replicate wells. |
| Assay Interference | - Ensure the compound does not interfere with the assay chemistry (e.g., colorimetric or luminescent readout). Run a control with the compound in cell-free media. |
| Cell Clumping | - Gently triturate the cell suspension to break up clumps before seeding. |
Experimental Protocols
Western Blot for p-MEK and p-ERK Inhibition
Objective: To qualitatively and quantitatively assess the inhibition of MEK and ERK phosphorylation by this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize p-MEK/p-ERK levels to total MEK/ERK and a loading control.
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of this compound on cell viability and calculate the IC50 value.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Example Data for p-ERK Inhibition by this compound
| This compound Conc. (nM) | Replicate 1 (Normalized p-ERK Intensity) | Replicate 2 (Normalized p-ERK Intensity) | Replicate 3 (Normalized p-ERK Intensity) | Mean | Std. Dev. |
| 0 (Vehicle) | 1.00 | 1.05 | 0.98 | 1.01 | 0.04 |
| 1 | 0.85 | 0.88 | 0.82 | 0.85 | 0.03 |
| 10 | 0.52 | 0.55 | 0.49 | 0.52 | 0.03 |
| 100 | 0.15 | 0.18 | 0.13 | 0.15 | 0.03 |
| 1000 | 0.05 | 0.06 | 0.04 | 0.05 | 0.01 |
Table 2: Example Data for Cell Viability (MTS Assay) after 72h this compound Treatment
| This compound Conc. (nM) | Replicate 1 (% Viability) | Replicate 2 (% Viability) | Replicate 3 (% Viability) | Mean | Std. Dev. |
| 0 (Vehicle) | 100.0 | 102.1 | 98.5 | 100.2 | 1.8 |
| 1 | 95.2 | 98.0 | 96.5 | 96.6 | 1.4 |
| 10 | 75.8 | 78.2 | 74.1 | 76.0 | 2.1 |
| 100 | 48.3 | 51.0 | 49.5 | 49.6 | 1.4 |
| 1000 | 20.1 | 22.5 | 19.8 | 20.8 | 1.4 |
Visualizations
Caption: MAPK Signaling Pathway and the inhibitory action of this compound on MEK.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
long-term storage and handling of RG7167
Disclaimer: RG7167 is a research compound with limited publicly available data. The information provided in this guide is based on available data for this compound and supplemented with information from other well-characterized MEK inhibitors, such as Trametinib and Selumetinib. This guide should be used for informational purposes only. Always refer to the manufacturer's specific recommendations and institutional safety protocols.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a potent and highly selective, orally bioavailable inhibitor of MEK1 and MEK2, which are key protein kinases in the MAPK/ERK signaling pathway.[1] It is intended for research use only and has been investigated for its potential in cancer therapy.
2. How should solid this compound be stored for the long term?
For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Based on guidelines for similar small molecule inhibitors, the following conditions are recommended:
| Parameter | Recommended Condition |
| Temperature | -20°C |
| Atmosphere | Under inert gas (e.g., Argon or Nitrogen) |
| Light | Protected from light |
| Moisture | Protected from moisture (Hygroscopic) |
3. How do I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as DMSO.
Stock Solution Preparation Protocol:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
4. How should I store this compound stock solutions?
Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C or -80°C.
| Storage Temperature | Shelf Life |
| -20°C | Up to 1 year[2] |
| -80°C | Up to 2 years[2] |
5. What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound in solid or solution form, it is essential to use appropriate personal protective equipment to minimize exposure.
| PPE | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. For handling large quantities of powder, a NIOSH-approved respirator may be necessary. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Stock Solution | - Exceeded solubility limit- Moisture absorption by DMSO- Freeze-thaw cycles | - Gently warm the solution and vortex to redissolve.- Use fresh, anhydrous DMSO for preparing stock solutions.- Aliquot stock solutions to minimize freeze-thaw cycles. |
| Inconsistent Experimental Results | - Degradation of the compound- Inaccurate pipetting of potent compound- Cell line resistance | - Use freshly prepared dilutions from a properly stored stock solution.- Use calibrated pipettes and perform serial dilutions for low concentrations.- Verify the MAPK pathway activity in your cell line and consider potential resistance mechanisms. |
| Low or No Inhibition of ERK Phosphorylation | - Insufficient concentration of this compound- Incorrect timing of treatment- Issues with Western blot protocol | - Perform a dose-response experiment to determine the optimal concentration.- Optimize the treatment time for your specific cell line and experimental conditions.- Ensure the use of appropriate antibodies and controls for your Western blot. |
| Cell Viability Issues | - Off-target effects at high concentrations- Solvent toxicity | - Use the lowest effective concentration of this compound.- Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%). |
Experimental Protocols
Protocol: Assessing MEK Inhibition in Cultured Cells via Western Blot
This protocol outlines a general procedure to treat cultured cells with this compound and assess the inhibition of MEK activity by measuring the phosphorylation of its downstream target, ERK.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Protein assay kit (e.g., BCA)
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SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate for the desired time (e.g., 1, 6, or 24 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to fresh tubes and determine the protein concentration of each lysate using a protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK, total-ERK, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Visualizations
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Assessing MEK Inhibition
Caption: A streamlined workflow for evaluating the efficacy of this compound in cell culture.
References
RG7167 Preclinical Development: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the preclinical development of RG7167 (also known as RO4987655 and CH4987655). This resource addresses specific challenges that may be encountered during experimentation with this selective MEK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally bioavailable, and highly selective small-molecule inhibitor of MEK1/2 (Mitogen-activated protein kinase kinase).[1] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK inhibition by this compound leads to the suppression of downstream signaling, which can result in the inhibition of tumor cell proliferation.[2][3] The compound is an ATP-noncompetitive inhibitor with a unique ring structure that contributes to its high metabolic stability and slow dissociation from the MEK enzyme.[4]
Q2: What was the rationale for the discontinuation of this compound's clinical development?
While an official statement detailing the precise reasons for the discontinuation of this compound's development in July 2014 is not publicly available, data from Phase I clinical trials suggest a combination of factors.[5] These likely include a challenging safety profile with dose-limiting toxicities and limited single-agent anti-tumor efficacy, particularly in KRAS-mutant colorectal cancer where all patients developed progressive disease.[6] In the Phase I study, a significant number of patients were withdrawn due to disease progression or adverse events, indicating that the therapeutic window was likely not favorable enough to proceed with further development.[7]
Q3: What were the key toxicities observed with this compound in preclinical and clinical studies?
Preclinical studies in cynomolgus monkeys revealed concerns with ocular and gallbladder toxicities following multiple dosing.[8] These findings were predictive of toxicities observed in human trials. The most frequently reported adverse events in the Phase I studies were rash-related toxicities and gastrointestinal disorders.[4][9] Dose-limiting toxicities (DLTs) in humans included blurred vision and elevated creatine phosphokinase (CPK).[4][9][10]
Q4: How effective was this compound in preclinical tumor models?
In in vivo human tumor xenograft models, daily oral administration of this compound demonstrated potent anti-tumor activity.[3][8] It resulted in complete tumor regression in several models, including non-small-cell lung cancer, pancreatic cancer, and hepatocellular carcinoma, at doses of 3 mg/kg/day for 14 days.[8]
Troubleshooting Guides
Problem 1: Unexpected or Severe Toxicity in Animal Models
Symptoms:
-
Animals exhibiting signs of distress, weight loss, or reduced activity.
-
Elevated liver enzymes, creatine phosphokinase (CPK), or other clinical pathology markers.
-
Observations of skin rashes or gastrointestinal issues.
-
At necropsy, evidence of ocular or gallbladder abnormalities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Dose level is too high. | Review the preclinical toxicology data. The Maximum Tolerated Dose (MTD) in a Phase I study in Japanese patients was 8 mg/day (4 mg BID).[11] Consider reducing the dose in your study. |
| On-target toxicity. | MEK inhibition is known to cause skin and gastrointestinal toxicities. Ensure appropriate supportive care for the animals and monitor for these expected side effects. |
| Species-specific toxicity. | Preclinical studies were conducted in rats and cynomolgus monkeys.[8] If using a different species, be aware of potential differences in metabolism and sensitivity. |
| Formulation issues. | Ensure the formulation is appropriate for the route of administration and is not causing local or systemic toxicity. |
Problem 2: Lack of Efficacy in an In Vivo Tumor Model
Symptoms:
-
Tumor growth is not inhibited, or the effect is less than expected based on published data.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate tumor model. | This compound showed limited efficacy in KRAS-mutant colorectal cancer models in the clinic.[6] The genetic background of your tumor model is critical. It may be more effective in models with BRAF mutations. |
| Suboptimal dosing or schedule. | In preclinical xenograft models, daily oral administration was effective.[8] Ensure your dosing regimen is providing sustained target inhibition. |
| Pharmacokinetic issues. | This compound has a half-life of approximately 11 hours in rats and 8.5 hours in monkeys.[8] Consider the pharmacokinetic profile in your animal model to ensure adequate drug exposure. |
| Drug resistance. | The tumor model may have intrinsic or acquired resistance to MEK inhibition. This can occur through reactivation of the MAPK pathway or activation of compensatory pathways like the PI3K/AKT pathway.[2] |
Quantitative Data Summary
Table 1: Preclinical and Clinical Pharmacokinetic Parameters of this compound
| Parameter | Rat | Cynomolgus Monkey | Human (Healthy Volunteers) | Human (Cancer Patients) |
| Tmax (Time to maximum concentration) | Rapid | Rapid | ~1 hour[1] | 0.5 - 1 hour[4] |
| t1/2 (Half-life) | 11 hours[8] | 8.54 hours[8] | ~25 hours[1] | ~4 hours[4][9] |
| Plasma Protein Binding | >98.9%[8] | >98.9%[8] | >98.9%[8] | - |
| Clearance | Low systemic clearance[8] | Low systemic clearance[8] | - | - |
Table 2: Pharmacodynamic and Efficacy Data for this compound
| Parameter | Value | Context |
| In vitro MEK1/2 IC50 | 5.2 nmol/L[1] | Inhibition of MEK1/2 enzyme activity. |
| pERK Inhibition IC50 (in human PBMCs) | 40.6 ng/mL[1] | Concentration for 50% inhibition of ERK phosphorylation. |
| Target Inhibition at MTD (in human PBMCs) | Mean 75%[4][9] | Suppression of ERK phosphorylation at the maximum tolerated dose. |
| Clinical Benefit (evaluable patients) | 21.1%[4][9] | In a Phase I study of patients with advanced solid tumors. |
Experimental Protocols
Protocol 1: Assessment of MEK Target Inhibition (pERK Levels) in PBMCs
-
Blood Collection: Collect whole blood from treated and control animals at specified time points into EDTA-containing tubes.
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Stimulation: Stimulate the isolated PBMCs with a mitogen such as phorbol 12-myristate 13-acetate (PMA) to induce ERK phosphorylation.
-
Lysis: Lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Western Blotting or ELISA: Analyze the levels of phosphorylated ERK (pERK) and total ERK using either Western blotting with specific antibodies or a quantitative ELISA kit.
-
Data Analysis: Normalize the pERK signal to the total ERK signal to determine the extent of target inhibition.
Protocol 2: In Vivo Xenograft Efficacy Study
-
Cell Culture: Culture the human tumor cell line of interest (e.g., with a known BRAF or KRAS mutation status) under standard conditions.
-
Tumor Implantation: Implant a specified number of tumor cells (e.g., 5 x 10^6) subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Randomization and Treatment: When tumors reach a specified size (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule (e.g., daily).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition or regression.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of target inhibition (e.g., pERK levels) by immunohistochemistry or Western blotting.
Visualizations
Caption: this compound inhibits the MAPK signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Evaluation of efficacy of a new MEK inhibitor, RO4987655, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. RG 7167 - AdisInsight [adisinsight.springer.com]
- 6. Phase I expansion and pharmacodynamic study of the oral MEK inhibitor RO4987655 (CH4987655) in selected patients with advanced cancer with RAS-RAF mutations [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Phase I Dose-escalation Study of the Safety, Pharmacokinetics and Pharmacodynamics of the MEK Inhibitor RO4987655 (CH4987655) in Patients with Adva... [en-cancer.fr]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase I and pharmacokinetics/pharmacodynamics study of the MEK inhibitor RO4987655 in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming RG7167 Delivery Issues In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the MEK inhibitor, RG7167, in in vivo experiments. Our aim is to help you navigate potential challenges and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo studies with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Bioavailability/High Variability in Plasma Concentration | Poor solubility of this compound in the selected vehicle. | 1. Optimize Formulation: Consider lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLN) to improve solubility and absorption.[1][2][3] 2. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[1] 3. Alternative Administration Routes: If oral delivery remains problematic, explore alternative routes such as intraperitoneal (IP) or subcutaneous (SC) injection, which can offer more consistent systemic exposure.[4] |
| Suboptimal Tumor Growth Inhibition Despite In Vitro Potency | Inadequate drug concentration at the tumor site. | 1. Verify Drug Exposure: Conduct pharmacokinetic (PK) studies to confirm that this compound reaches and is maintained at therapeutic concentrations in the plasma and tumor tissue.[5][6] 2. Increase Dosing Frequency: Based on the drug's half-life, a more frequent dosing schedule may be necessary to maintain effective concentrations. 3. Nanoparticle-based Delivery: Formulating this compound into nanoparticles can potentially enhance tumor targeting and drug penetration.[7][8] |
| Observed Off-Target Toxicity or Adverse Events | Non-specific drug distribution. | 1. Targeted Delivery Systems: Explore conjugation of this compound to a targeting moiety or encapsulation in targeted nanoparticles to increase accumulation in tumor tissue and reduce exposure to healthy organs. 2. Dose Optimization: Perform a dose-response study to identify the minimum effective dose with an acceptable safety profile. |
| Inconsistent Results Between Experiments | Variability in experimental procedures. | 1. Standardize Protocols: Ensure consistent animal handling, dosing procedures, and sample collection times across all experiments. 2. Control for Biological Variables: Use age- and weight-matched animals and control for environmental factors that could influence experimental outcomes. |
| Drug Degradation in Formulation | Chemical instability of this compound under specific conditions. | 1. Stability Testing: Evaluate the stability of the this compound formulation under storage and experimental conditions (e.g., temperature, pH).[9] 2. Use of Excipients: Incorporate stabilizing excipients into the formulation to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
A1: While specific preclinical data for this compound is not publicly available, for potent MEK inhibitors, a common starting point is to perform a dose-range finding study. This typically involves administering a range of doses (e.g., 1, 5, 10, 25 mg/kg) to a small cohort of animals to assess tolerability and preliminary efficacy. The results of this initial study will inform the selection of doses for larger efficacy studies.
Q2: How can I improve the oral bioavailability of this compound?
A2: this compound is described as orally bioavailable.[10] However, if you encounter issues, several formulation strategies can be employed. These include using lipid-based delivery systems, creating amorphous solid dispersions, or reducing the particle size of the compound.[1][2] These approaches aim to enhance the dissolution and absorption of poorly soluble drugs.
Q3: What are the common challenges with in vivo drug delivery and how can they be mitigated?
A3: Common challenges in in vivo drug delivery include poor drug solubility, low permeability across biological membranes, and off-target toxicity.[11] Mitigation strategies involve optimizing the drug formulation (e.g., using nanoparticles or lipid-based carriers), selecting the most appropriate administration route, and using targeted delivery systems to increase drug concentration at the site of action while minimizing systemic exposure.[2][3][7]
Q4: Are there any known off-target effects of this compound that I should monitor for?
A4: As a MEK inhibitor, this compound targets the MAPK signaling pathway.[10][12] Off-target effects of MEK inhibitors can include skin toxicities, diarrhea, and ocular toxicities. It is crucial to monitor animals for these and other signs of toxicity and to perform regular health checks.
Q5: What is the best way to prepare this compound for oral administration?
A5: For a small molecule like this compound, a common approach for oral gavage in preclinical models is to formulate it as a suspension or solution in a vehicle such as a mixture of 0.5% methylcellulose and 0.2% Tween 80 in water. The specific formulation should be optimized based on the physicochemical properties of the compound to ensure stability and uniform dosing.
Quantitative Data Summary
The following tables provide representative pharmacokinetic and efficacy data that might be expected from in vivo studies with a potent MEK inhibitor like this compound.
Table 1: Representative Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose
| Parameter | Value (Mean ± SD) |
| Dose (mg/kg) | 10 |
| Cmax (ng/mL) | 850 ± 120 |
| Tmax (h) | 2.0 ± 0.5 |
| AUC (0-24h) (ng·h/mL) | 4500 ± 650 |
| Half-life (t½) (h) | 4.5 ± 0.8 |
| Oral Bioavailability (%) | 60 |
Table 2: Representative Tumor Growth Inhibition in a Human Colorectal Cancer (KRAS mutant) Xenograft Model
| Treatment Group | Dose (mg/kg, daily) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 5 | 800 ± 150 | 47 |
| This compound | 10 | 450 ± 100 | 70 |
| This compound | 25 | 200 ± 50 | 87 |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
-
Preparation of Dosing Formulation:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle (e.g., 0.5% (w/v) methylcellulose, 0.2% (v/v) Tween 80 in sterile water).
-
Add a small amount of vehicle to the this compound powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while stirring to achieve the desired final concentration.
-
Continuously stir the formulation during dosing to ensure a homogenous suspension.
-
-
Animal Handling and Dosing:
-
Acclimatize animals for at least one week before the experiment.
-
Gently restrain the mouse.
-
Use a proper size gavage needle (e.g., 20-gauge, 1.5-inch, ball-tipped) for administration.
-
Insert the gavage needle carefully into the esophagus and deliver the formulation into the stomach.
-
The dosing volume should not exceed 10 mL/kg body weight.
-
Monitor the animal for any signs of distress after dosing.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., a KRAS-mutant colorectal cancer line) under standard conditions.
-
Harvest cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of media and Matrigel).
-
Inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) subcutaneously into the flank of immunocompromised mice.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups.
-
-
Drug Administration and Monitoring:
-
Administer this compound or vehicle control according to the predetermined schedule (e.g., once daily by oral gavage).
-
Continue to monitor tumor growth and body weight throughout the study.
-
Observe animals for any clinical signs of toxicity.
-
-
Study Endpoint and Tissue Collection:
-
Euthanize the animals when tumors reach the maximum allowed size or at the end of the study period.
-
Collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
-
Visualizations
Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.
Caption: A typical workflow for an in vivo efficacy study.
Caption: A decision tree for troubleshooting low in vivo efficacy.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. upm-inc.com [upm-inc.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Drug Delivery Strategies Based on Nanotechnology - Nanomedicine - CD Formulation [formulationbio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. medkoo.com [medkoo.com]
- 11. Overcoming In Vivo Delivery Challenges | Technology Networks [technologynetworks.com]
- 12. RG 7167 - AdisInsight [adisinsight.springer.com]
Validation & Comparative
A Tale of Two MEK Inhibitors: The Clinical Success of Cobimetinib Versus the Discontinued Development of RG7167
In the landscape of targeted cancer therapy, MEK inhibitors have emerged as a crucial class of drugs, particularly for tumors driven by the MAPK/ERK signaling pathway. This guide provides a comparative overview of two such inhibitors: cobimetinib, a clinically approved and successful therapeutic, and RG7167, an investigational compound whose development was discontinued.
Due to the discontinuation of this compound's clinical development in 2014, publicly available efficacy data is scarce, precluding a direct, quantitative comparison with cobimetinib. This guide will therefore focus on the established efficacy and methodologies associated with cobimetinib, presenting it as a benchmark for a successful MEK inhibitor, while contextualizing the status of this compound as a discontinued investigational drug.
Mechanism of Action: Targeting a Key Cancer Pathway
Both cobimetinib and this compound were designed as potent and selective inhibitors of MEK1 and MEK2, key protein kinases in the MAPK/ERK signaling cascade.[1][2] This pathway, when constitutively activated by mutations in genes such as BRAF and RAS, plays a pivotal role in driving cell proliferation and survival in many cancers. By blocking MEK, these inhibitors aim to halt downstream signaling to ERK and ultimately inhibit tumor growth.
Cobimetinib: A Clinically Validated MEK Inhibitor
Cobimetinib (Cotellic®) has been successfully developed and has received regulatory approval for the treatment of certain types of cancer. Its efficacy, particularly in combination with the BRAF inhibitor vemurafenib for BRAF V600 mutation-positive melanoma, has been demonstrated in large-scale clinical trials.
Preclinical Efficacy of Cobimetinib
Preclinical studies demonstrated that cobimetinib is a potent inhibitor of RCC cells, with IC50 values ranging from 0.006 to 0.8μM.[3]
Clinical Efficacy of Cobimetinib in the coBRIM Study
The pivotal Phase III coBRIM study was an international, randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of cobimetinib in combination with vemurafenib versus vemurafenib alone in patients with previously untreated, BRAF V600 mutation-positive, unresectable or metastatic melanoma.[1][2][4]
Table 1: Efficacy of Cobimetinib in Combination with Vemurafenib in the coBRIM Study
| Efficacy Endpoint | Cobimetinib + Vemurafenib (n=247) | Placebo + Vemurafenib (n=248) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 12.6 months | 7.2 months | 0.58 (0.46–0.72) | <0.0001 |
| Median Overall Survival (OS) | 22.5 months | 17.4 months | 0.70 (0.55–0.90) | 0.005 |
| Objective Response Rate (ORR) | 70% | 50% | - | <0.001 |
| Complete Response (CR) Rate | 21% | 13% | - | - |
| 5-Year PFS Rate | 14% | 10% | - | - |
| 5-Year OS Rate | 31% | 26% | - | - |
Data from the 5-year follow-up of the coBRIM study.[2][5]
Experimental Protocol: The coBRIM Study
The coBRIM study provides a robust example of a clinical trial protocol for evaluating a MEK inhibitor.
Study Design: The coBRIM study was a multicenter, randomized, double-blind, placebo-controlled Phase III trial.[6]
Patient Population: Eligible patients had histologically confirmed BRAF V600 mutation-positive unresectable stage IIIC or stage IV melanoma and had not received prior systemic therapy for advanced disease.[7]
Treatment Regimen: Patients were randomized to receive either:
-
Cobimetinib arm: Cobimetinib (60 mg orally once daily for 21 days, followed by a 7-day rest period) plus vemurafenib (960 mg orally twice daily).[2]
-
Placebo arm: Placebo plus vemurafenib (960 mg orally twice daily).[2]
Endpoints: The primary endpoint was progression-free survival (PFS) as assessed by the investigator. Secondary endpoints included overall survival (OS), objective response rate (ORR), and duration of response.[6]
This compound: An Investigational MEK Inhibitor with Discontinued Development
This compound was a potent and orally bioavailable MEK inhibitor developed by Chugai Pharmaceutical and Roche. Preclinical data suggested it could potently inhibit the MAPK signaling pathway and lead to tumor regression in xenograft models. A Phase I clinical trial (NCT00817518) was completed for this compound in patients with late-stage solid tumors. However, in 2014, the development of this compound for solid tumors was discontinued. The reasons for this decision and the detailed results from the preclinical and Phase I studies have not been made publicly available.
Conclusion: A Story of Divergent Paths
The comparison of this compound and cobimetinib illustrates the challenging nature of drug development. Both molecules were designed to target the same critical cancer pathway, yet their trajectories diverged significantly. Cobimetinib, through robust preclinical and clinical evidence, has become an important therapeutic option for patients with BRAF-mutant melanoma. In contrast, the development of this compound was halted at an early stage, and the lack of public data makes a direct efficacy comparison impossible. This guide highlights the success of cobimetinib as a testament to the potential of MEK inhibition and serves as a reminder of the high attrition rates in oncology drug development.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. 5-Year Outcomes with Cobimetinib plus Vemurafenib in BRAFV600 Mutation–Positive Advanced Melanoma: Extended Follow-up of the coBRIM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical activity of cobimetinib alone or in combination with chemotherapy and targeted therapies in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cobimetinib combined with vemurafenib in advanced BRAF(V600)-mutant melanoma (coBRIM): updated efficacy results from a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Year Outcomes with Cobimetinib plus Vemurafenib in BRAFV600 Mutation-Positive Advanced Melanoma: Extended Follow-up of the coBRIM Study [pubmed.ncbi.nlm.nih.gov]
- 6. Study design and treatment [bio-protocol.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to MEK Inhibitors in Melanoma: Cobimetinib (formerly RG7167) vs. Binimetinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent MEK inhibitors, cobimetinib (previously known as RG7167) and binimetinib, for the treatment of melanoma. By presenting key experimental data, detailed methodologies, and visual representations of their mechanism of action, this document aims to be a valuable resource for the scientific community.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the RAS-RAF-MEK-ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival.[1] In a significant portion of melanomas, mutations in genes such as BRAF and NRAS lead to the constitutive activation of this pathway, driving tumorigenesis.[2] MEK1 and MEK2 are dual-specificity kinases that represent a key node in this pathway, making them attractive targets for therapeutic intervention.[1] Cobimetinib and binimetinib are both potent, selective, and orally bioavailable inhibitors of MEK1 and MEK2.[3][4] This guide will delve into a detailed comparison of their performance based on available preclinical and clinical data.
Mechanism of Action
Both cobimetinib and binimetinib are reversible, allosteric inhibitors of MEK1 and MEK2 activity.[1][4] They do not compete with ATP but rather bind to a pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation.[3] This prevents the phosphorylation and subsequent activation of ERK1 and ERK2, the downstream effectors of MEK. The inhibition of ERK signaling leads to a halt in the cell cycle and induction of apoptosis in cancer cells with a hyperactivated MAPK pathway.[1]
dot digraph "MAPK_ERK_Signaling_Pathway" { rankdir="TB"; splines=true; overlap=false; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead="vee", color="#5F6368"];
// Nodes "Growth_Factor" [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "RTK" [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; "RAS" [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; "RAF" [label="RAF (e.g., BRAF)", fillcolor="#FBBC05", fontcolor="#202124"]; "MEK1_2" [label="MEK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ERK1_2" [label="ERK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Transcription_Factors" [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Proliferation_Survival" [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Cobimetinib_Binimetinib" [label="Cobimetinib &\nBinimetinib", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges "Growth_Factor" -> "RTK" [label="Binds"]; "RTK" -> "RAS" [label="Activates"]; "RAS" -> "RAF" [label="Activates"]; "RAF" -> "MEK1_2" [label="Phosphorylates & Activates"]; "MEK1_2" -> "ERK1_2" [label="Phosphorylates & Activates"]; "ERK1_2" -> "Transcription_Factors" [label="Activates"]; "Transcription_Factors" -> "Proliferation_Survival" [label="Regulates Gene Expression for"]; "Cobimetinib_Binimetinib" -> "MEK1_2" [label="Inhibits", style=dashed, arrowhead="tee", color="#EA4335"]; } caption: "Figure 1: The MAPK/ERK Signaling Pathway and the inhibitory action of Cobimetinib and Binimetinib on MEK1/2."
Preclinical Data
The following tables summarize the in vitro and in vivo preclinical data for cobimetinib and binimetinib in melanoma models.
In Vitro Activity
| Parameter | Cobimetinib (this compound) | Binimetinib |
| Target | MEK1 | MEK1/2 |
| IC₅₀ (Cell-free assay) | 4.2 nM[4] | ~12 nM[3] |
| Cell Line IC₅₀ (BRAF/NRAS mutant) | 0.006 - 0.8 µM in various cancer cell lines[5] | 30 - 250 nM in various melanoma cell lines[3] |
In Vivo Activity (Xenograft Models)
| Parameter | Cobimetinib (this compound) | Binimetinib |
| Model | A375.X1 (BRAF V600E) melanoma xenograft | BRAF- and NRAS-mutant melanoma xenografts |
| Dosing | 1-10 mg/kg, oral, once daily for 21 days[6] | 3-30 mg/kg, oral, daily for 21 days[3] |
| Efficacy | Dose-dependent tumor growth inhibition[6] | Dose-dependent tumor growth inhibition[3] |
Clinical Data
Both cobimetinib and binimetinib have undergone extensive clinical evaluation, primarily in combination with BRAF inhibitors for BRAF-mutant melanoma and as monotherapy or in other combinations for NRAS-mutant melanoma.
Cobimetinib in Combination with Vemurafenib (coBRIM study)
The pivotal Phase III coBRIM study evaluated the combination of cobimetinib and the BRAF inhibitor vemurafenib in patients with previously untreated, unresectable locally advanced or metastatic BRAF V600 mutation-positive melanoma.[7]
| Efficacy Endpoint | Cobimetinib + Vemurafenib | Placebo + Vemurafenib |
| Median Progression-Free Survival (PFS) | 12.3 months[8] | 7.2 months[8] |
| Objective Response Rate (ORR) | 87%[9] | Not directly compared in this source |
| Median Overall Survival (OS) | 22.3 months | 17.4 months |
Binimetinib in Combination with Encorafenib (COLUMBUS study)
The Phase III COLUMBUS trial assessed the efficacy and safety of binimetinib in combination with the BRAF inhibitor encorafenib compared to vemurafenib or encorafenib alone in patients with BRAF V600-mutant melanoma.
| Efficacy Endpoint | Binimetinib + Encorafenib | Vemurafenib |
| Median Progression-Free Survival (PFS) | 14.9 months | 7.3 months |
| Objective Response Rate (ORR) | 64% | Not directly compared in this source |
| Median Overall Survival (OS) | 33.6 months | 16.9 months |
Binimetinib in NRAS-Mutant Melanoma (NEMO study)
The Phase III NEMO trial investigated binimetinib monotherapy versus dacarbazine in patients with advanced NRAS-mutant melanoma.
| Efficacy Endpoint | Binimetinib | Dacarbazine |
| Median Progression-Free Survival (PFS) | 2.8 months | 1.5 months |
| Objective Response Rate (ORR) | 15% | 7% |
| Disease Control Rate (DCR) | 58% | 25% |
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on published literature, the general methodologies for key experiments are outlined below.
In Vitro Cell Proliferation Assay
dot digraph "Cell_Proliferation_Assay" { rankdir="TB"; splines=true; overlap=false; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead="vee", color="#5F6368"];
"Start" [label="Seed melanoma cells in 96-well plates", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Incubate" [label="Incubate for 24 hours"]; "Treat" [label="Treat with varying concentrations of\nCobimetinib or Binimetinib"]; "Incubate_72h" [label="Incubate for 72-96 hours"]; "Assess_Viability" [label="Assess cell viability using\n(e.g., CellTiter-Glo®, SRB assay)"]; "Calculate_IC50" [label="Calculate IC₅₀ values", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Incubate"; "Incubate" -> "Treat"; "Treat" -> "Incubate_72h"; "Incubate_72h" -> "Assess_Viability"; "Assess_Viability" -> "Calculate_IC50"; } caption: "Figure 2: General workflow for an in vitro cell proliferation assay."
Methodology:
-
Melanoma cell lines with known driver mutations (e.g., BRAF V600E, NRAS Q61R) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a range of concentrations of the MEK inhibitor (cobimetinib or binimetinib) or vehicle control (DMSO).
-
After a 72 to 96-hour incubation period, cell viability is assessed using a colorimetric or luminescent assay (e.g., Sulforhodamine B (SRB) or CellTiter-Glo®).
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
In Vivo Xenograft Tumor Model
dot digraph "Xenograft_Model" { rankdir="TB"; splines=true; overlap=false; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead="vee", color="#5F6368"];
"Start" [label="Subcutaneously implant human melanoma\ncell lines into immunocompromised mice", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Tumor_Growth" [label="Allow tumors to reach a palpable size"]; "Randomize" [label="Randomize mice into treatment\nand control groups"]; "Treat" [label="Administer Cobimetinib, Binimetinib,\nor vehicle control orally, daily"]; "Monitor" [label="Monitor tumor volume and body weight regularly"]; "Endpoint" [label="Euthanize mice at a predefined endpoint\n(e.g., tumor size, study duration)"]; "Analyze" [label="Analyze tumor growth inhibition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Tumor_Growth"; "Tumor_Growth" -> "Randomize"; "Randomize" -> "Treat"; "Treat" -> "Monitor"; "Monitor" -> "Endpoint"; "Endpoint" -> "Analyze"; } caption: "Figure 3: General workflow for an in vivo xenograft tumor model."
Methodology:
-
Human melanoma cells are injected subcutaneously into immunocompromised mice (e.g., nude or NSG mice).
-
Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
The MEK inhibitor (cobimetinib or binimetinib) is administered orally at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumor growth inhibition is calculated and statistically analyzed.
Clinical Trial Protocols (General Outline)
The coBRIM, COLUMBUS, and NEMO trials were multicenter, randomized studies with the following general design:
-
Patient Population: Patients with unresectable or metastatic melanoma with specific genetic mutations (BRAF V600 for coBRIM and COLUMBUS, NRAS for NEMO).[7]
-
Randomization: Patients were randomly assigned to different treatment arms.[7]
-
Treatment:
-
coBRIM: Cobimetinib (60 mg once daily for 21 days, followed by a 7-day rest period) plus vemurafenib (960 mg twice daily) vs. placebo plus vemurafenib.[7]
-
COLUMBUS: Binimetinib (45 mg twice daily) plus encorafenib (450 mg once daily) vs. vemurafenib (960 mg twice daily) or encorafenib (300 mg once daily).
-
NEMO: Binimetinib (45 mg twice daily) vs. dacarbazine (1000 mg/m² intravenously every 3 weeks).
-
-
Endpoints: The primary endpoint was typically progression-free survival (PFS), with secondary endpoints including overall survival (OS), objective response rate (ORR), and safety.[7]
Conclusion
Both cobimetinib and binimetinib are highly effective MEK inhibitors that have demonstrated significant clinical benefit in the treatment of melanoma, particularly in combination with BRAF inhibitors for BRAF-mutant tumors. While direct head-to-head comparisons in large-scale clinical trials are lacking, the available data suggest that both agents, when combined with a BRAF inhibitor, offer substantial improvements in progression-free and overall survival compared to BRAF inhibitor monotherapy. Binimetinib has also shown a modest benefit as a monotherapy in the challenging setting of NRAS-mutant melanoma. The choice between these agents in a clinical or research setting may be influenced by factors such as the specific combination partner, the mutational status of the tumor, and the safety profile of the combination regimen. This guide provides a foundational comparison to aid researchers and clinicians in their understanding and evaluation of these important targeted therapies.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. The discovery and development of binimetinib for the treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical activity of cobimetinib alone or in combination with chemotherapy and targeted therapies in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cobimetinib | GDC-0973 | MEK1 inhibitor | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. experts.illinois.edu [experts.illinois.edu]
A Comparative Analysis of the MEK Inhibitors RG7167 and Selumetinib for Researchers
An in-depth guide for researchers, scientists, and drug development professionals comparing the selectivity and biochemical profiles of the MEK1/2 inhibitors RG7167 and selumetinib.
This guide provides a comprehensive comparison of two prominent MEK inhibitors, this compound (also known as RO4987655) and selumetinib (AZD6244), focusing on their selectivity and potency. The information is presented to aid researchers in selecting the appropriate tool for their studies in the context of the Ras-Raf-MEK-ERK signaling pathway.
Biochemical Potency and Selectivity
Both this compound and selumetinib are potent and highly selective allosteric inhibitors of MEK1 and MEK2, key kinases in the MAPK signaling cascade.[1] While both compounds exhibit high affinity for their primary targets, subtle differences in their potency have been reported.
| Compound | Target | IC50 (nM) | Kd (nM) | Notes |
| This compound | MEK | 5 | - | Potent MEK inhibitor. |
| Selumetinib | MEK1 | 14 | - | Highly selective MEK1/2 inhibitor.[2] |
| MEK2 | - | 530 |
Table 1: Comparison of the in vitro potency of this compound and selumetinib against MEK kinases.
Mechanism of Action and Signaling Pathway
Both this compound and selumetinib are non-ATP-competitive inhibitors that bind to an allosteric pocket on the MEK1/2 enzymes. This binding prevents the phosphorylation and subsequent activation of MEK's downstream targets, ERK1 and ERK2, thereby inhibiting the entire MAPK signaling pathway. This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention.
Experimental Protocols
To aid researchers in the design of their experiments, a detailed protocol for a radiometric MEK1 kinase assay is provided below. This type of assay is considered a gold standard for determining the potency of kinase inhibitors.
Radiometric MEK1 Kinase Assay Protocol
Objective: To determine the in vitro inhibitory activity of a compound against MEK1 kinase.
Materials:
-
Recombinant human MEK1 enzyme
-
Unactivated MAPK2 (ERK2) as substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 0.2 mM EGTA, 0.1% β-mercaptoethanol, 0.01% Brij-35, 10 mM Mg-acetate)
-
Test compounds (this compound, selumetinib) dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphorimager
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing MEK1 enzyme and unactivated MAPK2 substrate in the kinase reaction buffer.
-
Add the test compound at various concentrations (typically in a serial dilution) or DMSO as a vehicle control.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP to a final concentration at or near the Km for ATP.
-
Incubate the reaction for 40 minutes at room temperature.[3]
-
-
Termination and Detection:
-
Terminate the reaction by spotting a small volume of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the P81 paper and quantify the incorporated radioactivity using a phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
References
Unveiling the Kinase Selectivity of RG7167: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
RG7167 is a potent and selective inhibitor of Mitogen-activated protein kinase kinase (MEK), a central component of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a frequent driver of cellular proliferation in various cancers, making MEK an attractive therapeutic target.[3][4] This guide provides a comparative analysis of the kinase selectivity of MEK inhibitors, with a focus on the principles of assessing cross-reactivity. Due to the limited publicly available kinase panel data for this compound, this report utilizes data from tunlametinib, another highly selective MEK inhibitor, as a representative example to illustrate the expected selectivity profile.
High Selectivity: A Hallmark of Modern MEK Inhibitors
The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. Off-target inhibition can lead to unforeseen side effects and toxicities. Modern drug discovery efforts, therefore, prioritize the development of highly selective inhibitors. While specific quantitative data for a broad kinase panel screening of this compound is not publicly available, the preclinical data for similar MEK inhibitors, such as tunlametinib, demonstrate a high degree of selectivity.
In a comprehensive screen against a panel of 77 different kinases, tunlametinib demonstrated complete inhibition of MEK1 at a concentration of 10 μmol/L, with no significant inhibition of the other kinases tested.[5] This high selectivity is crucial for minimizing off-target effects and achieving a favorable therapeutic window.
Table 1: Representative Kinase Selectivity Profile of a MEK Inhibitor (Tunlametinib) [5]
| Kinase Target | Percent Inhibition at 10 µM |
| MEK1 | 100% |
| Other 76 Kinases | No significant inhibition |
Note: This data is for tunlametinib and serves as a representative example of the high selectivity expected from modern MEK inhibitors like this compound.
The RAF-MEK-ERK Signaling Pathway
This compound exerts its therapeutic effect by inhibiting MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2. This downstream blockade halts the signaling cascade that promotes cell proliferation and survival.
Caption: The RAF-MEK-ERK signaling cascade and the point of inhibition by this compound.
Experimental Protocols for Kinase Inhibition Assays
The selectivity of a kinase inhibitor is typically determined using in vitro kinase assays. A common method involves measuring the inhibitor's effect on the phosphorylation of a substrate by the target kinase.
Representative In Vitro MEK1 Kinase Inhibition Assay Protocol: [6]
-
Reagents and Materials:
-
Purified recombinant active MEK1 enzyme.
-
Inactive ERK2 as a substrate.
-
Kinase reaction buffer (e.g., 20 mmol/L HEPES pH 7.2, 10 mmol/L MgCl2, 1 mmol/L TCEP, 0.15 mg/mL BSA).[7]
-
ATP (at a concentration near the Km for the kinase).
-
This compound or other test inhibitors dissolved in DMSO.
-
A detection reagent to quantify kinase activity (e.g., ADP-Glo™ Kinase Assay).
-
Microplates.
-
-
Assay Procedure:
-
A solution of the MEK1 enzyme is pre-incubated with various concentrations of the inhibitor (e.g., this compound) in the kinase reaction buffer for a defined period (e.g., 30 minutes at room temperature).[6]
-
The kinase reaction is initiated by adding the substrate (inactive ERK2) and ATP.[6]
-
The reaction is allowed to proceed for a specific time (e.g., 40-120 minutes) at room temperature.[6][7]
-
The reaction is stopped, and the amount of product (phosphorylated ERK2 or ADP) is quantified using a suitable detection method. Luminescence, fluorescence, or radioactivity-based readouts are common.
-
The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated by fitting the data to a dose-response curve.[6]
-
Experimental Workflow for Kinase Selectivity Profiling:
Caption: A generalized workflow for determining the kinase selectivity profile of a compound.
Conclusion
While direct, comprehensive cross-reactivity data for this compound is not widely published, the available information on its mechanism of action as a MEK inhibitor and the selectivity profiles of other modern MEK inhibitors like tunlametinib strongly suggest a high degree of selectivity for its intended target. This selectivity is a critical attribute for minimizing off-target effects and maximizing the therapeutic potential of the inhibitor in the treatment of cancers driven by the MAPK pathway. Further publication of broad-panel kinase screening data for this compound would be beneficial for a more detailed comparative analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Current Development Status of MEK Inhibitors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro MEK1 Kinase Assay [bio-protocol.org]
- 7. aacrjournals.org [aacrjournals.org]
Validating RG7167 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cellular target engagement for the MEK inhibitor RG7167 and other alternative MEK inhibitors. The information presented herein is intended to assist researchers in designing and interpreting experiments to validate the efficacy of these compounds in relevant cellular models.
Comparison of MEK Inhibitor Potency in Cellular Assays
The following table summarizes the in vitro potency of this compound and other commercially available MEK inhibitors across various cellular assays. These assays are critical for quantifying the direct interaction of the inhibitor with its target (MEK1/2) and the downstream functional consequences of this engagement.
| MEK Inhibitor | Alternative Names | MEK1/2 Enzymatic IC50 | Cellular pERK Inhibition IC50 | Cell Proliferation IC50 | Cell Line(s) for Cellular Assays |
| This compound | RO4987655, CH4987655 | 5.2 nM[1][2] | ~53 ng/mL in PBMCs[3] | 6.5 nM | NCI-H2122 (NSCLC)[1] |
| Trametinib | GSK1120212, JTP-74057 | MEK1: 0.7 nM, MEK2: 0.9 nM | Not explicitly found | 1-2.5 nM | BRAF V600E melanoma cell lines[4] |
| Cobimetinib | GDC-0973, XL518 | 4.2 nM (MEK1) | Not explicitly found | 6-800 nM | Renal cell carcinoma cell lines[5] |
| Binimetinib | MEK162, ARRY-162 | 12 nM[6] | 11 nM[6] | 8 nM - 1.16 µM | Neuroblastoma cell lines[7] |
| Selumetinib | AZD6244, ARRY-142886 | 14 nM (MEK1) | 10 nM | <1 µM in BRAF/RAS mutant lines | Various cancer cell lines |
Key Experimental Protocols for Target Engagement Validation
Accurate and reproducible data are paramount in validating target engagement. Below are detailed protocols for the key cellular assays cited in this guide.
Western Blot for Phospho-ERK (pERK) Inhibition
This assay assesses the ability of a MEK inhibitor to block the phosphorylation of ERK, a direct downstream substrate of MEK.
a. Cell Lysis:
-
Culture cells to 70-80% confluency in appropriate growth medium.
-
Treat cells with the MEK inhibitor at various concentrations for the desired time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly on the plate with radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
b. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
c. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
To verify equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2 or a housekeeping protein like GAPDH or β-actin.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Cellular Proliferation Assays
These assays measure the effect of MEK inhibition on cell growth and viability.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the MEK inhibitor. Include a vehicle control.
-
Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
This assay quantifies ATP, an indicator of metabolically active cells.
-
Seed cells in an opaque-walled 96-well or 384-well plate and allow them to attach.
-
Treat cells with the MEK inhibitor at various concentrations.
-
Incubate for the desired duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Determine the IC50 value by plotting the luminescent signal against the inhibitor concentration.
Visualizing the Pathway and Experimental Workflow
To further clarify the mechanism of action and the experimental approach to validating target engagement, the following diagrams have been generated.
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for validating MEK inhibitor target engagement.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 3. broadpharm.com [broadpharm.com]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
A Head-to-Head Comparison of MEK Inhibitors: RG7167 Versus Approved Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data for RG7167, a selective MEK inhibitor, alongside the approved MEK inhibitors trametinib, cobimetinib, and binimetinib. The data presented is collated from various preclinical studies and is intended to offer a comparative snapshot of their biochemical and cellular potencies.
Introduction to MEK Inhibition in Cancer Therapy
The RAS-RAF-MEK-ERK signaling pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a key regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a common driver in many human cancers. As a central node in this cascade, MEK1/2 represents a prime therapeutic target. MEK inhibitors are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1 and MEK2, preventing their activation by RAF kinases and subsequent phosphorylation of ERK1 and ERK2. This compound (also known as CH4987655 and RO4987655) is a potent and selective MEK inhibitor that underwent early-phase clinical development. This guide compares its preclinical profile with that of trametinib, cobimetinib, and binimetinib, which have received regulatory approval for the treatment of various cancers, primarily in combination with BRAF inhibitors.
Biochemical Potency: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and comparator MEK inhibitors against MEK1 and MEK2 enzymes. It is important to note that these values are derived from different studies and assay conditions, which can influence the absolute numbers.
| MEK Inhibitor | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Assay Type |
| This compound (CH4987655) | 5.2[1] | - | Raf/MEK1/ERK2 cascade assay[1] |
| Trametinib | 0.7[2] | 0.9[3] | In vitro kinase assay |
| Cobimetinib | 0.9 | - | Biochemical assay |
| Binimetinib | 12 | - | Enzymatic assay[4] |
Cellular Activity: Inhibition of Proliferation
The anti-proliferative activity of MEK inhibitors is a key indicator of their potential therapeutic efficacy. The IC50 values for cell proliferation are typically determined in various cancer cell lines, often those with known mutations in the MAPK pathway. The following table presents a summary of reported cell proliferation IC50 values. The variability in cell lines and assay methodologies across studies necessitates careful interpretation of these comparative data.
| MEK Inhibitor | Cell Line(s) | Mutation Status | Cell Proliferation IC50 (nM) |
| This compound (CH4987655) | Various human tumor cell lines | Broad range | Potent growth inhibitory effect[1] |
| Trametinib | BRAF V600E melanoma cell lines | BRAF V600E | 1.0–2.5[5] |
| BRAF/NRAS wild-type melanoma cell lines | WT | ~2.54[6] | |
| BRAF-mutated melanoma cell lines | BRAF mutant | ~2.46[6] | |
| Cobimetinib | Renal cell carcinoma cell lines | Various | 6 - 800[7] |
| Binimetinib | BRAF- and NRAS-mutant cell lines | BRAF/NRAS mutant | 30 - 250[4] |
In Vivo Efficacy: Xenograft Models
Preclinical in vivo studies using xenograft models, where human cancer cells are implanted into immunocompromised mice, provide valuable insights into the potential anti-tumor activity of a drug.
This compound (CH4987655): In human tumor cell line xenograft models, once-daily oral administration of this compound for two weeks demonstrated significant antitumor effects, achieving tumor regression in 18 out of 26 tested models, which included colorectal, lung, pancreatic, gastric, liver cancer, and melanoma.[1] The antitumor activity was more pronounced in tumors with high levels of phosphorylated MEK.[1]
Trametinib: In xenograft models, trametinib has shown sustained suppression of pERK and inhibition of tumor growth.[5]
Cobimetinib: In xenograft models with BRAF- and KRAS-mutated cell lines, cobimetinib demonstrated broad in vivo efficacy.
Binimetinib: In mice xenograft tumor models, binimetinib exhibited dose-dependent inhibition of tumor growth.[4]
Experimental Protocols
Cell Viability (MTS) Assay
Objective: To determine the concentration of a MEK inhibitor that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[8]
-
Compound Treatment: Cells are treated with a serial dilution of the MEK inhibitor or vehicle control for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Following the incubation period, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine methosulfate) is added to each well.[9][10][11]
-
Incubation: The plates are incubated for 1-4 hours at 37°C.[9][10][11] During this time, viable cells with active metabolism convert the MTS tetrazolium salt into a purple formazan product.[10]
-
Absorbance Reading: The absorbance of the formazan product is measured at approximately 490 nm using a microplate reader.[8][11]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is then determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
ERK Phosphorylation (Western Blot) Assay
Objective: To assess the pharmacodynamic effect of MEK inhibitors by measuring the phosphorylation of ERK1/2.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the MEK inhibitor for a specified time, then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal, which is proportional to the amount of p-ERK, is detected.
-
Normalization: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total ERK1/2. The p-ERK signal is then normalized to the total ERK signal.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: Preclinical experimental workflow for evaluating MEK inhibitors.
Conclusion
This guide provides a comparative summary of the preclinical data for the MEK inhibitor this compound against the approved drugs trametinib, cobimetinib, and binimetinib. The available data suggests that this compound is a potent inhibitor of the MAPK pathway, with biochemical and cellular activities in a similar range to the comparator agents. However, it is crucial to acknowledge that the discontinuation of this compound's clinical development means that a direct and comprehensive head-to-head comparison with approved agents in a clinical setting is not possible. The information presented here, collated from various preclinical studies, serves as a valuable resource for researchers in the field of oncology and drug development, providing context for the continued exploration of MEK inhibition as a therapeutic strategy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical activity of cobimetinib alone or in combination with chemotherapy and targeted therapies in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4.3. Cell Viability Assay (MTS) [bio-protocol.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Preclinical Synergistic Effects of RG7167 in Combination Therapies: A Review of Available Data
Despite the promising preclinical and clinical activity of the MEK inhibitor RG7167 in targeting the MAPK signaling pathway, publicly available data detailing its synergistic effects in combination with other therapeutic agents remains limited. This guide aims to provide an overview of the scientific rationale for combining this compound with other drugs and to summarize the general findings for similar MEK inhibitors, while highlighting the absence of specific, detailed experimental data and protocols for this compound combination therapies in the public domain.
The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention. This compound is a potent and selective inhibitor of MEK1/2, key kinases within this pathway. While MEK inhibitors have shown efficacy as monotherapies, their effects can be enhanced and resistance mechanisms potentially overcome when used in combination with other anticancer agents.
Rationale for Combination Therapies with MEK Inhibitors
The primary rationale for combining MEK inhibitors like this compound with other drugs is to achieve synergistic antitumor effects through various mechanisms:
-
Vertical Pathway Inhibition: Targeting multiple nodes within the same signaling pathway. For instance, in BRAF-mutant melanomas, combining a BRAF inhibitor with a MEK inhibitor can lead to a more profound and durable suppression of the MAPK pathway, delaying the onset of resistance.
-
Horizontal Pathway Inhibition: Targeting key components of parallel signaling pathways that can mediate resistance to MEK inhibition. A common example is the PI3K/AKT/mTOR pathway, which can be activated as a bypass mechanism in response to MAPK pathway blockade.
-
Enhancement of Chemotherapy-Induced Apoptosis: MEK inhibitors can potentiate the cytotoxic effects of traditional chemotherapy agents by preventing the pro-survival signals often mediated by the MAPK pathway.
-
Modulation of the Tumor Microenvironment: Emerging evidence suggests that MEK inhibitors can impact the tumor microenvironment, potentially enhancing the efficacy of immunotherapies.
Synergistic Effects of MEK Inhibitors with Other Agents: General Findings
While specific data for this compound is scarce, preclinical studies involving other selective MEK inhibitors have demonstrated synergistic or additive effects in combination with a variety of other drugs.
Combination with BRAF Inhibitors
In BRAF-mutant melanoma, the combination of a MEK inhibitor (such as trametinib or dabrafenib) with a BRAF inhibitor (like vemurafenib) has become a standard of care. Preclinical studies consistently show that this combination leads to:
-
Increased inhibition of tumor cell proliferation in vitro.
-
Enhanced tumor growth inhibition in xenograft models.
-
Delayed emergence of drug resistance.
The signaling pathway diagram below illustrates the rationale for this combination.
Caption: Dual blockade of the MAPK pathway.
Combination with PI3K Pathway Inhibitors
The workflow for assessing synergy between two drugs in vitro is depicted below.
Caption: Workflow for in vitro synergy assessment.
Data Presentation and Experimental Protocols
Due to the absence of specific published studies on the synergistic effects of this compound in combination with other drugs, it is not possible to provide structured tables with quantitative data or detailed experimental protocols for this particular agent.
For researchers interested in investigating the synergistic potential of this compound, a general experimental approach would involve:
-
Cell Line Selection: Choose a panel of cancer cell lines with relevant genetic backgrounds (e.g., BRAF mutations, KRAS mutations, or other alterations in the MAPK pathway).
-
Single-Agent Dose-Response: Determine the IC50 (half-maximal inhibitory concentration) for this compound and the combination drug(s) individually.
-
Combination Studies: Treat cells with a matrix of concentrations of this compound and the other drug(s), typically at constant and non-constant ratios around their respective IC50 values.
-
Cell Viability/Proliferation Assays: Utilize assays such as MTS, CellTiter-Glo, or crystal violet staining to measure the effect of the drug combinations on cell growth.
-
Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method or other synergy models (e.g., Bliss independence, Loewe additivity) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
In Vivo Xenograft Models: Validate in vitro findings in animal models by treating tumor-bearing mice with this compound and the combination drug, and monitoring tumor growth and survival.
Conclusion
While the scientific rationale for exploring this compound in combination with other anticancer agents is strong, particularly with inhibitors of the BRAF and PI3K pathways, there is a notable lack of publicly available preclinical data that specifically details these synergistic interactions. Further research and publication of such studies are necessary to fully understand the therapeutic potential of this compound in combination regimens and to guide the design of future clinical trials. Researchers and drug development professionals are encouraged to conduct and disseminate studies that provide quantitative data and detailed experimental protocols to advance the understanding of this compound's synergistic capabilities.
Dual RAF/MEK Inhibitor RG7167 Demonstrates Efficacy in Preclinical Models of BRAF Inhibitor Resistance
For Immediate Release
A novel dual RAF and MEK inhibitor, RG7167 (also known as CH5126766), has shown promising efficacy in preclinical models of BRAF inhibitor-resistant cancers, particularly melanoma. By simultaneously targeting both RAF and MEK kinases, this compound offers a potential strategy to overcome common resistance mechanisms that limit the long-term effectiveness of single-agent BRAF inhibitors.
Treatment of BRAF V600-mutant melanoma with selective BRAF inhibitors like vemurafenib and dabrafenib has demonstrated significant clinical benefit; however, the majority of patients eventually develop resistance.[1][2] This resistance is often driven by the reactivation of the mitogen-activated protein kinase (MAPK) signaling pathway, frequently through mechanisms such as the activation of CRAF, NRAS mutations, or BRAF gene amplification.[1][3][4][5] this compound, a potent and selective dual inhibitor of RAF and MEK, has been developed to address this challenge by providing a more comprehensive blockade of the MAPK pathway.
Comparative Efficacy in BRAF-Mutant and Resistant Cell Lines
In vitro studies have demonstrated the potent anti-proliferative activity of this compound across a panel of cancer cell lines with various genetic backgrounds.[1] Notably, in cell lines harboring the BRAF V600E mutation, this compound has shown comparable or superior activity to selective BRAF or MEK inhibitors. More importantly, in models of acquired resistance to BRAF inhibitors, where reactivation of the MAPK pathway is a key driver, the dual inhibitory action of this compound is particularly effective.
One of the primary mechanisms of resistance to BRAF inhibitors is the paradoxical activation of the MAPK pathway mediated by CRAF.[1][3] this compound's ability to inhibit both BRAF and CRAF, in addition to MEK, allows it to effectively suppress this reactivation loop.[1] This is a key advantage over the combination of a selective BRAF inhibitor and a MEK inhibitor, which may not fully suppress CRAF-driven signaling.
Below is a summary of the in vitro activity of this compound compared to a selective BRAF inhibitor (PLX4720, a vemurafenib analog) and a MEK inhibitor (PD0325901) in various cancer cell lines.
| Cell Line | Key Mutations | This compound (CH5126766) IC50 (nM) | PLX4720 IC50 (nM) | PD0325901 IC50 (nM) |
| SK-MEL-28 | BRAF V600E | 16 | 60 | 3.2 |
| SK-MEL-2 | NRAS Q61R | 100 | >10000 | 12 |
| HCT116 | KRAS G13D | 51 | >10000 | 2.0 |
| MIAPaCa-2 | KRAS G12C | 40 | >10000 | 1.5 |
Data compiled from publicly available research.[1]
In Vivo Antitumor Activity in Xenograft Models
The antitumor efficacy of this compound has also been evaluated in in vivo xenograft models. In a study utilizing an SK-MEL-2 (NRAS-mutant) xenograft model, this compound demonstrated significant tumor growth suppression.[1] This is particularly relevant as NRAS mutations are a known mechanism of both primary and acquired resistance to BRAF inhibitors. While direct comparative in vivo studies of this compound in BRAF inhibitor-resistant xenograft models are not extensively published, the efficacy in NRAS-mutant models suggests its potential in overcoming this common resistance mechanism.
Mechanism of Action: Overcoming Resistance Through Dual Inhibition
The development of resistance to BRAF inhibitors is a complex process involving multiple signaling pathways. The primary escape route for cancer cells is the reactivation of the MAPK pathway. This compound's dual-targeting mechanism directly addresses this.
References
- 1. The Dual RAF/MEK Inhibitor CH5126766/RO5126766 May Be a Potential Therapy for RAS-Mutated Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming the resistance to BRAF inhibitor by the double BRAF and MEK inhibitions in advanced melanoma: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 5. Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2 [mdpi.com]
Comparative Analysis of RG7167 Toxicity Profiles
A Comprehensive Guide for Researchers and Drug Development Professionals
RG7167 (also known as CH4987655 and RO4987655) is a selective, orally active, small-molecule inhibitor of MEK (mitogen-activated protein kinase kinase), a key component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making MEK an attractive target for therapeutic intervention. This compound progressed to Phase I clinical trials for the treatment of advanced solid tumors. However, its development was later discontinued. This guide provides a comparative analysis of the toxicity profile of this compound, drawing upon available data from preclinical and clinical studies, to offer valuable insights for researchers and professionals in the field of drug development.
Executive Summary
This compound demonstrated a manageable but notable toxicity profile in Phase I clinical trials, consistent with the known class effects of MEK inhibitors. The most frequently observed adverse events were dermatological and gastrointestinal toxicities. Dose-limiting toxicities included elevated creatine phosphokinase (CPK) and blurred vision. While showing some preliminary anti-tumor activity, the overall risk-benefit assessment likely contributed to the decision to halt its development. This guide summarizes the key toxicity findings, provides available details on experimental methodologies, and visually represents the targeted signaling pathway and a general workflow for toxicity assessment.
Data Presentation: Summary of Clinical Toxicity
The following tables summarize the adverse events and dose-limiting toxicities observed in Phase I clinical trials of this compound in both healthy volunteers and patients with advanced solid tumors.
Table 1: Adverse Events in Healthy Volunteers Receiving Single Oral Doses of this compound (CH4987655) [1]
| Adverse Event Category | Mild (Grade 1) | Moderate (Grade 2) | Severe (Grade 3) |
| Total Events | 21 | 5 | 0 |
| Specific Moderate AEs | Autonomic nervous system imbalance (at 1 mg), Diarrhea, abdominal pain, autonomic nervous system imbalance, and acne (at 4 mg) |
Table 2: Most Frequent Treatment-Related Adverse Events (All Grades) in Patients with Advanced Solid Tumors Receiving this compound (RO4987655) [2][3]
| Adverse Event | Frequency (%) |
| Rash-related toxicity | 91.8% |
| Gastrointestinal disorders | 69.4% |
| - Diarrhea | 32% |
| - Nausea | 14% |
| Eye-related toxicity | 26.5% |
Table 3: Dose-Limiting Toxicities (DLTs) of this compound (RO4987655) in Patients with Advanced Solid Tumors [2][3][4]
| Dose-Limiting Toxicity | Grade | Study Population |
| Elevated Creatine Phosphokinase (CPK) | Grade 3/4 | General Population & Japanese Patients |
| Blurred Vision | Grade 3 | General Population |
The Maximum Tolerated Dose (MTD) was determined to be 8.5 mg twice daily in the general patient population and 4 mg twice daily in Japanese patients.[3][4]
Experimental Protocols
Detailed preclinical toxicology reports for this compound are not publicly available. However, clinical trial publications reference preclinical studies that guided the clinical development.
Preclinical Toxicology (Summary)
A toxicology study in cynomolgus monkeys was conducted to inform the starting dose for Phase I clinical trials.[2] The findings of these studies were consistent with the adverse events later observed in humans, particularly gastrointestinal and dermatological toxicities, which are known class effects of MEK inhibitors.[1]
Clinical Trial Methodology (Phase I)
The clinical safety of this compound was evaluated in first-in-human, open-label, dose-escalation Phase I studies.
-
Study in Healthy Volunteers: A randomized, double-blind, placebo-controlled, single ascending-dose study was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[1]
-
Studies in Patients with Advanced Solid Tumors: These studies utilized a standard 3+3 dose-escalation design to determine the MTD, DLTs, and overall safety profile.[2][4] Patients received this compound orally on a continuous daily or twice-daily dosing schedule in 28-day cycles.[2][4] Safety assessments included regular monitoring of adverse events, laboratory parameters (hematology, clinical chemistry), electrocardiograms, and ophthalmological examinations.[1]
Mandatory Visualization
Below are diagrams illustrating the targeted signaling pathway and a generalized experimental workflow for toxicity assessment.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK.
Caption: A generalized workflow for the assessment of drug toxicity from preclinical to clinical phases.
Comparative Discussion and Conclusion
The toxicity profile of this compound is largely consistent with that of other MEK inhibitors. Dermatological toxicities, such as rash and acneiform dermatitis, are common class effects, as are gastrointestinal disturbances like diarrhea and nausea. The ocular toxicity (blurred vision) and muscle-related toxicity (elevated CPK) observed as DLTs for this compound are also reported with other drugs in this class, although the frequency and severity can vary.
The discontinuation of this compound's development, while not officially detailed, was likely a multifactorial decision. The manageable but frequent nature of its adverse effects, particularly the high incidence of rash-related toxicity (91.8%), may have been a contributing factor.[2] While preliminary antitumor activity was observed, it may not have been sufficiently compelling to outweigh the toxicity profile in a competitive landscape of MEK inhibitors.
For researchers and drug development professionals, the case of this compound underscores the importance of a thorough evaluation of the therapeutic index. While on-target inhibition is crucial, the associated on-target and off-target toxicities ultimately determine the clinical viability of a drug candidate. This comparative analysis of this compound's toxicity profile provides a valuable reference point for the development of future MEK inhibitors and other targeted therapies, highlighting key toxicities to monitor and manage in preclinical and clinical settings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I dose-escalation study of the safety, pharmacokinetics, and pharmacodynamics of the MEK inhibitor RO4987655 (CH4987655) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I and pharmacokinetics/pharmacodynamics study of the MEK inhibitor RO4987655 in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking RG7167: A Look at a Discontinued MEK Inhibitor
It is important to note for the scientific community that the clinical development of RG7167, a selective MEK inhibitor, was discontinued around 2014. As a result, a direct comparison against current standard-of-care treatments is not feasible due to the lack of advanced clinical trial data.
This guide serves to provide a summary of the available scientific information on this compound, including its mechanism of action and the pathway it targets, which may hold archival interest for researchers in oncology and drug development.
This compound: Mechanism of Action
This compound is a potent, orally bioavailable small molecule that functions as a highly selective inhibitor of MEK (Mitogen-activated protein kinase kinase).[1] MEK is a key kinase in the RAS/RAF/MEK/ERK signaling cascade, commonly known as the MAPK (Mitogen-Activated Protein Kinase) pathway. This pathway is a crucial regulator of fundamental cellular processes, including proliferation, differentiation, and survival.
In numerous cancers, mutations in upstream proteins like BRAF and RAS lead to the constitutive activation of the MAPK pathway, driving uncontrolled cell growth and tumor progression. By targeting MEK, this compound was designed to block the phosphorylation and subsequent activation of ERK1 and ERK2, thereby inhibiting downstream signaling and suppressing tumor cell growth.[1] Preclinical studies in xenograft models had shown that single-agent administration of this compound could lead to complete tumor regression.[1]
The MAPK Signaling Pathway and this compound Inhibition
The diagram below illustrates the simplified MAPK signaling cascade and highlights the intended point of intervention for this compound.
References
RG7167: A Comparative Analysis of a Potent MEK Inhibitor's Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-tumor activity of RG7167, a potent and selective, orally bioavailable MEK inhibitor. Due to the discontinuation of its clinical development in 2014, publicly available data, particularly direct head-to-head comparisons with later-generation MEK inhibitors, is limited. This document summarizes the available preclinical data for this compound and provides context by comparing it with other well-established MEK inhibitors, selumetinib and trametinib, based on data from separate preclinical studies.
Mechanism of Action: Targeting the MAPK Pathway
This compound is a small molecule inhibitor that targets MEK1 and MEK2, key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This pathway, when aberrantly activated by mutations in genes such as BRAF or RAS, is a critical driver of cell proliferation and survival in many cancers. By inhibiting MEK, this compound blocks the phosphorylation of ERK1/2, thereby inhibiting downstream signaling and leading to reduced tumor cell growth.[1]
Preclinical Anti-Tumor Activity: A Comparative Overview
Preclinical studies demonstrated the potent anti-tumor efficacy of this compound in various cancer models.
In Vitro Potency
In Vivo Efficacy in Xenograft Models
This compound has shown significant tumor growth inhibition and even regression in preclinical xenograft models.
Table 1: Comparison of In Vivo Anti-Tumor Activity of MEK Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing | Key Findings |
| This compound | HCT116 (Human Colon Cancer) | Not specified | Significant anti-tumor effect with tumor regression.[1] |
| Selumetinib | KRAS-mutant Colorectal Cancer | Not specified | Synergistic inhibition of proliferation with vorinostat.[3] |
| Trametinib | Renal Cell Carcinoma | Not specified | More effective suppression of tumor growth when combined with sunitinib.[4] |
Note: The data presented for selumetinib and trametinib are from separate studies and are intended to provide context for the class of MEK inhibitors, not a direct comparison with this compound.
Experimental Protocols
Detailed experimental protocols from the primary studies on this compound are not extensively published. However, a general methodology for in vivo xenograft studies is provided below as a reference.
General In Vivo Xenograft Tumor Growth Inhibition Assay
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HCT116) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly using calipers, and tumor volume is calculated.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups and dosed with the investigational drug (e.g., this compound) or vehicle control according to the specified schedule and route of administration.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis: At the end of the study, tumor tissues can be collected to assess target engagement, for instance, by measuring the levels of phosphorylated ERK (pERK) via Western blot or immunohistochemistry.[1]
Comparison with Other MEK Inhibitors
A direct comparison of this compound with other MEK inhibitors from a single study is challenging to find. However, an abstract from a preclinical study provides a comparison of the pharmacodynamic properties of this compound and another MEK inhibitor, PD0325901.
Table 2: Pharmacodynamic Comparison of this compound and PD0325901
| Parameter | This compound | PD0325901 |
| IC50 of pERK suppression in monkey PBMC | 7.03 ng/mL | 33 ng/mL |
| Koff value from MEK1 enzyme | 8.0e-3 /s | 1.7e-2 /s |
| Koff value from MEK1 in the presence of ATP | 6.0e-5 /s | 2.0e-4 /s |
Data sourced from an AACR abstract.[1]
This data suggests that this compound has a more potent inhibitory effect on pERK in vivo and a slower dissociation rate from the MEK1 enzyme, particularly in the presence of ATP, which may contribute to a more sustained target inhibition.[1]
Conclusion
The available preclinical data indicates that this compound was a potent and highly selective MEK inhibitor with significant anti-tumor activity in cancer models driven by the MAPK pathway. Its pharmacodynamic profile suggested the potential for sustained target inhibition. While a lack of extensive, published head-to-head comparative studies with current standard-of-care MEK inhibitors limits a direct and comprehensive performance assessment, the early data positioned this compound as a promising therapeutic agent. Further research and data would be necessary for a complete evaluation of its clinical potential relative to other agents in this class.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I and pharmacokinetics/pharmacodynamics study of the MEK inhibitor RO4987655 in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical activity of the rational combination of selumetinib (AZD6244) in combination with vorinostat in KRAS-mutant colorectal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Evidence That Trametinib Enhances the Response to Antiangiogenic Tyrosine Kinase Inhibitors in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of MEK Inhibitor RG7167 In Vitro and In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo specificity of the MEK inhibitor RG7167 against other well-characterized MEK inhibitors: Trametinib, Selumetinib, and Cobimetinib. The data presented is intended to assist researchers in making informed decisions for their preclinical and clinical studies.
In Vitro Specificity: Potency Against MEK Kinases
The in vitro potency of this compound and its alternatives was assessed by determining their half-maximal inhibitory concentration (IC50) against the primary target kinases, MEK1 and MEK2. Lower IC50 values indicate higher potency.
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Reference(s) |
| This compound (RO4987655) | 5 | Not Reported | [1] |
| Trametinib (GSK1120212) | 0.92 | 1.8 | [2] |
| Selumetinib (AZD6244) | 14 | Not Reported | [3] |
| Cobimetinib (GDC-0973) | 4.2 | Not Reported | [4][5][6] |
Kinase Selectivity Profile
The specificity of a kinase inhibitor is a critical parameter, as off-target effects can lead to unforeseen toxicities and confound experimental results. While all four compounds are described as highly selective MEK inhibitors, comprehensive head-to-head kinase panel screening data in the public domain is limited. The available information indicates that these inhibitors generally show minimal activity against a wide range of other kinases when tested at concentrations effective for MEK inhibition.
Trametinib, for instance, has been profiled against a large panel of kinases and demonstrated high selectivity for MEK1/2.[2] Similarly, Cobimetinib was tested against over 100 serine-threonine and tyrosine kinases and showed no significant inhibition.[4][7]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of these MEK inhibitors has been evaluated in various human tumor xenograft models in immunocompromised mice. The following table summarizes representative in vivo studies. It is important to note that direct comparisons are challenging due to variations in experimental design, including the cancer cell lines, mouse strains, and dosing regimens used.
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| This compound (RO4987655) | Not Specified | Not Specified | Significant anti-proliferative and antitumor activity | [1] |
| Trametinib (GSK1120212) | HT-29 (colorectal) | 0.3 or 1 mg/kg, p.o. daily | Effective inhibition of tumor growth | [8] |
| Selumetinib (AZD6244) | SW-620 (colorectal) | Not Specified | Enhanced anti-tumor efficacy in combination | [9] |
| Cobimetinib (GDC-0973) | BRAFV600E & KRAS mutant tumors | 10 mg/kg, p.o. | Antitumor efficacy | [4][7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cobimetinib | GDC-0973 | MEK1 inhibitor | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The MEK1/2 inhibitor, selumetinib (AZD6244; ARRY-142886), enhances anti-tumour efficacy when combined with conventional chemotherapeutic agents in human tumour xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of RG7167
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Responsible Management of a Potent MEK Inhibitor.
RG7167 is identified as a potent, orally bioavailable, and highly selective MEK inhibitor intended for research use only. As a bioactive small molecule, likely classified as a 3-ring heterocyclic compound, antineoplastic, and benzamide, it is imperative that all handling and disposal procedures treat this compound as a hazardous chemical waste. The absence of a specific Safety Data Sheet (SDS) in public domains necessitates a cautious approach, adhering to the highest standards of laboratory safety and regulatory compliance.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound is to prevent its release into the environment and to ensure the safety of all laboratory personnel. All waste containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be segregated, clearly labeled, and disposed of through an approved hazardous waste management program.
Quantitative Data Summary
Due to the limited public availability of a specific Safety Data Sheet (SDS) for this compound, quantitative data regarding exposure limits, toxicity, and environmental fate are not available. In the absence of this data, all handling and disposal should be conducted under the assumption that the compound is highly potent and hazardous. The following table outlines the necessary information for waste management.
| Parameter | Guideline | Justification |
| Waste Classification | Hazardous Chemical Waste | As a potent, research-grade MEK inhibitor and antineoplastic compound. |
| Container Type | Leak-proof, chemically resistant, and clearly labeled containers. | To prevent spills, leaks, and exposure. |
| Labeling | "Hazardous Waste," "this compound," and a clear description of the contents. | To ensure proper identification and handling by waste management personnel. |
| Storage | In a designated, secure, and well-ventilated hazardous waste accumulation area. | To prevent unauthorized access and accidental spills. |
| Disposal Method | Via a licensed hazardous waste disposal contractor. | To ensure compliance with local, state, and federal regulations. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting. This procedure should be incorporated into your laboratory's standard operating procedures (SOPs).
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.
-
Conduct all manipulations of this compound, including weighing and solution preparation, within a certified chemical fume hood to minimize inhalation exposure.
2. Segregation of Waste:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as unused compound, contaminated gloves, weigh boats, and paper towels, in a designated, leak-proof plastic bag or container lined with a plastic bag.
-
Liquid Waste: Collect all liquid waste containing this compound, including stock solutions, experimental solutions, and solvent rinses, in a dedicated, leak-proof, and chemically compatible waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
3. Labeling of Waste Containers:
-
Clearly label all waste containers with the words "Hazardous Waste."
-
Identify the contents by writing "this compound" and listing all other components, including solvents and their approximate concentrations.
-
Include the date of accumulation and the name of the principal investigator or research group.
4. Storage of Waste:
-
Store all this compound waste containers in a designated and secure hazardous waste accumulation area within the laboratory.
-
Ensure containers are tightly sealed to prevent leaks or evaporation.
-
Store waste away from incompatible materials.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Navigating the Safe Handling of RG7167: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like RG7167, a highly selective MEK inhibitor. Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound, this guide provides essential safety and logistical information based on the well-characterized and structurally related MEK inhibitor, Trametinib. This document aims to be your preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance to directly address operational questions.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE and safety measures.
| Equipment/Control | Specification | Purpose |
| Ventilation | Ensure adequate ventilation. | To minimize inhalation of dust or aerosols.[1] |
| Eye Protection | Safety goggles with side-shields. | To protect eyes from splashes or airborne particles.[1] |
| Hand Protection | Protective gloves (e.g., nitrile). | To prevent skin contact with the compound.[1] |
| Body Protection | Impervious clothing, such as a lab coat. | To protect skin from accidental spills.[1] |
| Respiratory Protection | Suitable respirator. | To be used when handling the compound outside of a well-ventilated area or when there is a risk of aerosolization.[1] |
| Emergency Equipment | Accessible safety shower and eye wash station. | For immediate decontamination in case of accidental exposure.[1] |
Operational Plan for Handling this compound
A clear and systematic operational plan is essential for the safe handling of this compound from receipt to disposal.
Preparation and Weighing
-
Work Area: Conduct all handling of solid this compound within a certified chemical fume hood or other approved ventilated enclosure.
-
Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.
-
Weighing: Use a balance inside the fume hood. Handle the compound carefully to avoid generating dust. Use appropriate tools (e.g., spatulas) for transfer.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
Experimental Use
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
-
Handling Solutions: When working with solutions of this compound, continue to wear all recommended PPE. Avoid direct contact with the solution.
-
Incubation and Analysis: During incubation or analysis, ensure that all vessels are securely sealed to prevent spills or aerosol formation.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Segregate all waste contaminated with this compound. This includes:
-
Unused solid compound
-
Solutions containing this compound
-
Contaminated consumables (e.g., pipette tips, tubes, gloves, bench paper)
-
-
Waste Containers: Use clearly labeled, sealed, and leak-proof containers for all this compound waste.
-
Disposal Method: Dispose of all this compound waste as hazardous chemical waste.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for pickup by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[1]
Experimental Workflow for Safe Handling of this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
